Picrotoxin
説明
A mixture of PICROTOXININ and PICROTIN that is a noncompetitive antagonist at GABA-A receptors acting as a convulsant. This compound blocks the GAMMA-AMINOBUTYRIC ACID-activated chloride ionophore. Although it is most often used as a research tool, it has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially the barbiturates.
特性
Key on ui mechanism of action |
Picrotoxin antagonizes the GABAA receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane. Therefore picrotoxin prevents Cl- channel permeability and thus promtes an inhibitory influence on the target neuron. Picrotoxin reduces conductance through the channel by reducing not only the opening frequency but also the mean open time. Picrotoxin also antagonizes GABAC receptors (also called GABAA-rho receptors) but the result of this action is not known. The GABAC receptor is also linked to chloride channels, with distinct physiological and pharmacological properties. In contrast to the fast and transient responses elicited from GABAA receptors, GABAC receptors mediate slow and sustained responses. In mammals it has been shown that picrotoxin blocks presynaptic inhibition and strychnine-resistant postsynaptic inhibition in the central nervous system. Picrotoxin selectively antagonizes the effects of the predominant inhibitory transmitter, gamma-aminobutyric (GABA), at all levels of the central nervous system. Current information indicates that GABA receptors are coupled to ionophores that permit the influx of chloride with resultant hyperpolarization of neuronal membranes. Picrotoxin antagonizes the effects of GABA, perhaps by interacting with sites closely associated with the ionophore. A similarly acting convulsant drug, bicuculline, interacts directly with the GABA receptor and is therefore a true antagonist. Both drugs produce convulsions by blocking the inhibitory pathways mediated by GABA. The relative importance of blockade of presynaptic or postsynaptic inhibition for their convulsant activity is unknown. |
|---|---|
CAS番号 |
124-87-8 |
分子式 |
C15H18O7.C15H16O6 C30H34O13 |
分子量 |
602.6 g/mol |
IUPAC名 |
(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1 |
InChIキー |
VJKUPQSHOVKBCO-ZTYBEOBUSA-N |
SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
異性体SMILES |
CC(=C)[C@@H]1C2[C@@H]3[C@@]4([C@](C1C(=O)O2)(CC5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3C4[C@H](C([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
正規SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |
外観 |
Solid powder |
Color/Form |
Shiny rhomboid leaflets Colorless, shining, prismatic crystals or white or nearly white microcrystalline powde |
melting_point |
397 °F (EPA, 1998) 203 °C |
他のCAS番号 |
124-87-8 |
物理的記述 |
Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable in air; affected by light |
溶解性 |
1 g in 350 ml water 1 g in 5 ml boiling water (approx) 1 g in 13.5 ml 95% ethanol 1 g in 3 ml boiling alcohol (approx) For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Picrotoxin; NSC 403139; NSC-403139; NSC403139 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Isolation, and Elucidation of Picrotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and isolation of picrotoxin, a potent neurotoxin found in the seeds of Anamirta cocculus. It details the initial discovery by Pierre François Guillaume Boullay in 1812 and the subsequent identification of its two components, picrotoxinin and picrotin. This guide presents detailed experimental protocols for the extraction, purification, and separation of these compounds, supported by quantitative physicochemical and toxicological data. Furthermore, it delves into the historical elucidation of their complex chemical structures and explores the mechanism of action of this compound as a non-competitive antagonist of the GABA-A receptor, a critical component of inhibitory neurotransmission in the central nervous system. The guide is supplemented with structured tables for easy data comparison and Graphviz diagrams to visualize key experimental workflows and signaling pathways, serving as a valuable resource for researchers in pharmacology, neuroscience, and drug development.
A Historical Perspective on the Discovery of this compound
The journey of this compound's discovery began in 1812 when the French pharmacist and chemist Pierre François Guillaume Boullay first isolated a bitter, crystalline substance from the seeds of the Anamirta cocculus plant, a climbing vine native to Southeast Asia and India.[1][2] He named the compound "this compound," derived from the Greek words "picros" (bitter) and "toxicon" (poison), a testament to its potent and toxic nature.[1][2] The seeds, known commercially as "fishberries," had a long history of use by indigenous people as a fish poison.[3]
It was not until 70 years after its initial isolation that the true chemical nature of this compound was beginning to be unraveled. Researchers discovered that this compound was not a single compound but a molecular compound.[4] Eighty years after its discovery, Barth and Kretschy demonstrated that this compound is an equimolar mixture of two distinct crystalline compounds: the more biologically active picrotoxinin and the less active picrotin .[4] The complete elucidation of their complex, polycyclic structures, however, would have to await the advent of modern spectroscopic techniques nearly a century later.[4]
Physicochemical and Toxicological Properties
This compound and its components possess distinct physicochemical properties that are crucial for their isolation, characterization, and understanding their biological activity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, picrotoxinin, and picrotin.
| Property | This compound | Picrotoxinin | Picrotin |
| Molecular Formula | C₃₀H₃₄O₁₃ | C₁₅H₁₆O₆ | C₁₅H₁₈O₇ |
| Molecular Weight | 602.59 g/mol [5][6] | 292.28 g/mol | 310.29 g/mol |
| Melting Point | ~200 °C[5] | - | - |
| Appearance | White to light yellow crystalline solid[5][6] | - | - |
| Solubility | |||
| Ethanol | ~15 mg/mL[7] | Soluble | Soluble |
| DMSO | ~30 mg/mL[7] | 100 mg/mL (with sonication)[8] | Soluble |
| Water | Sparingly soluble, ~3-4 g/L[9] | Sparingly soluble | Sparingly soluble |
| Boiling Water | 1 g / 5 mL[10] | - | - |
| Boiling Alcohol | 1 g / 3 mL[9] | - | - |
Toxicological Data
This compound is a potent convulsant poison. The following table summarizes its acute toxicity.
| Organism | Route of Administration | LD₅₀ / LDLo | Reference |
| Human | Not Specified | 0.357 mg/kg (LDLo) | [1] |
| Mouse | Oral | 15 mg/kg (LD₅₀) | [1] |
| Mouse | Intraperitoneal | 3 - 50 mg/kg (LD₅₀) | [4] |
| Rat | Subcutaneous | 2 - 6 mg/kg (Convulsant dose) | [1] |
| Rat | Intraperitoneal | 3 - 50 mg/kg (LD₅₀) | [4] |
Isolation and Separation of this compound Components
The isolation of this compound from its natural source and the subsequent separation of its active components, picrotoxinin and picrotin, are critical steps for research and drug development. The following sections provide detailed experimental protocols for these procedures.
Experimental Workflow for Isolation and Separation
Soxhlet Extraction Protocol
This protocol describes the extraction of crude this compound from the seeds of Anamirta cocculus using a Soxhlet apparatus.
Materials:
-
Dried and finely powdered seeds of Anamirta cocculus
-
Soxhlet extractor with a thimble
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Ethanol or Methanol (reagent grade)
-
Glass wool
Procedure:
-
Place a plug of glass wool at the bottom of the Soxhlet thimble.
-
Accurately weigh a desired amount of the powdered seeds and place it in the thimble.
-
Assemble the Soxhlet apparatus with the round-bottom flask containing the solvent (ethanol or methanol) and the condenser. A typical solvent-to-solid ratio is 10:1 (v/w).
-
Heat the solvent to its boiling point using the heating mantle. The solvent vapor will rise, condense, and drip into the thimble, extracting the this compound.
-
Continue the extraction for a period of 6-8 hours, ensuring a consistent cycle of solvent siphoning.[1]
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask containing the extract.
Purification of Crude this compound
The crude extract obtained from Soxhlet extraction is then purified to yield a mixture of picrotoxinin and picrotin.
Materials:
-
Crude this compound extract
-
Rotary evaporator
-
Separatory funnel
-
Dichloromethane (DCM)
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Crystallization dish
Procedure:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.[1]
-
Perform liquid-liquid extraction by dissolving the residue in a mixture of dichloromethane and water in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic (DCM) layer.
-
Repeat the extraction of the aqueous layer with fresh DCM twice more.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the purified this compound mixture.
-
Further purify the mixture by recrystallization from hot water.[1]
Separation of Picrotoxinin and Picrotin
The purified this compound mixture can be separated into its individual components using column chromatography or preparative high-performance liquid chromatography (HPLC).
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Purified this compound mixture
-
Solvents for mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 10% ethyl acetate in hexane).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the purified this compound mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elute the column with a gradually increasing polarity gradient of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing pure picrotoxinin and pure picrotin separately and evaporate the solvent.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Purified this compound mixture
-
HPLC-grade solvents (e.g., acetonitrile and water)
Procedure:
-
Dissolve the purified this compound mixture in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.[1]
-
Use a mobile phase consisting of a gradient of acetonitrile in water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[1]
-
Set the flow rate appropriate for the preparative column dimensions.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).[1]
-
Collect the fractions corresponding to the peaks of picrotoxinin and picrotin.
-
Evaporate the solvent from the collected fractions to obtain the pure compounds.
Elucidation of the Chemical Structures
The determination of the intricate structures of picrotoxinin and picrotin was a long and challenging process that spanned over a century. Early efforts relied on classical chemical degradation studies, where the molecules were broken down into smaller, more easily identifiable fragments.[4] These studies provided initial clues about the carbon skeleton and the presence of various functional groups.
The advent of modern spectroscopic techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, was pivotal in finally confirming the complete and correct structures.[4] 1H and 13C NMR spectroscopy provided detailed information about the connectivity of atoms and the stereochemistry of the molecules.[2] X-ray crystallography of this compound crystals provided a definitive three-dimensional map of the atomic arrangement, confirming the complex polycyclic structures of both picrotoxinin and picrotin.
Mechanism of Action: Antagonism of the GABA-A Receptor
This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[11] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.
GABA-A Receptor Signaling Pathway
When the neurotransmitter GABA binds to the GABA-A receptor, it induces a conformational change that opens an integral chloride ion channel.[11] The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound disrupts this process by binding to a site within the chloride ion channel pore of the GABA-A receptor.[11][12][13] This binding physically obstructs the flow of chloride ions, even when GABA is bound to the receptor.[11] This non-competitive antagonism prevents the hyperpolarization of the neuronal membrane, leading to a state of disinhibition and neuronal hyperexcitability, which manifests as convulsions. Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the GABA-A receptor in complex with this compound, offering detailed insights into the binding site and the conformational changes induced by the toxin.[12][13] There is also evidence suggesting the existence of a secondary, allosteric binding site for this compound on the GABA-A receptor.[7][14]
Conclusion
Since its discovery over two centuries ago, this compound has transitioned from a mysterious natural poison to a valuable pharmacological tool. This guide has provided a detailed technical overview of its history, from its initial isolation to the elucidation of its complex structure and mechanism of action. The experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers and scientists working in the fields of natural product chemistry, neuropharmacology, and drug development. A thorough understanding of the history and properties of this compound continues to be instrumental in advancing our knowledge of inhibitory neurotransmission and in the ongoing search for novel therapeutics targeting the GABAergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. This compound accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cryo-electron microscopy reveals informative details of GABAA receptor structural pharmacology: implications for drug discovery - Olsen - Annals of Translational Medicine [atm.amegroups.org]
- 14. pnas.org [pnas.org]
picrotoxin mechanism of action on GABAA receptors
An In-depth Technical Guide to the Mechanism of Action of Picrotoxin on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on γ-aminobutyric acid type A (GABA-A) receptors. It includes quantitative data on its inhibitory effects, detailed experimental protocols for studying these interactions, and visualizations of the key pathways and mechanisms.
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding to GABA, open a central pore permeable to chloride ions (Cl⁻).[3][4] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability.[3] GABA-A receptors are heteropentameric structures assembled from a diverse family of subunits (e.g., α, β, γ, δ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[1][2][5] This subunit heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties.[5]
This compound, a plant-derived neurotoxin, is a classical non-competitive antagonist of the GABA-A receptor.[2][6] It does not compete with GABA for its binding site but instead acts at a distinct site within the ion channel pore to block Cl⁻ flow.[2][7] Its potent convulsant effects stem from this inhibition of GABAergic neurotransmission.[8] This document delves into the specifics of this mechanism, the binding site, and the experimental approaches used to characterize this interaction.
The this compound Binding Site and Mechanism of Action
Location of the Binding Site
Extensive research, including site-directed mutagenesis and structural studies, has identified the this compound binding site within the transmembrane domain (TMD) of the GABA-A receptor.[2] Specifically, it is located in the second transmembrane segment (TM2), which lines the ion channel pore.[2] Residues at the 2', 6', and 9' positions of the TM2 α-helix are critical for this compound's action.[9] The threonine residue at the 6' position of the β subunit has been shown to be a key determinant of this compound sensitivity. Mutation of this residue can abolish this compound's inhibitory effect.[10]
Molecular Mechanism of Inhibition
This compound is classified as a non-competitive antagonist and an open-channel blocker.[11] Its mechanism is complex and involves several key features:
-
Allosteric Modulation : this compound binds to a site distinct from the GABA agonist site, allosterically modulating the receptor's function.[2]
-
Use-Dependence : The blocking action of this compound is use-dependent, meaning it binds more effectively when the channel is in the open state, as induced by GABA binding.[6][12] The rate of onset of the block is accelerated in the presence of GABA.[6]
-
Channel Blockade : this compound physically occludes the channel pore, preventing the passage of chloride ions.[7]
-
Stabilization of a Non-Conducting State : Evidence suggests that this compound stabilizes an agonist-bound, but non-conducting (closed or desensitized), state of the receptor.[6] It does not significantly alter the single-channel conductance but reduces the frequency of channel openings.[6]
Some studies have also proposed the existence of a secondary, lower-affinity binding site at the interface between the ligand-binding domain and the transmembrane domain, which may contribute to its modulatory effects.[13]
Figure 1: this compound's use-dependent mechanism on GABA-A receptor states.
Quantitative Analysis of this compound's Effects
The inhibitory potency of this compound can vary depending on the subunit composition of the GABA-A receptor and the concentration of the agonist (GABA).
Inhibitory Concentration (IC₅₀) Values
The IC₅₀ is the concentration of this compound required to inhibit 50% of the GABA-induced current.
| Receptor Subunit Composition | Agonist Concentration | IC₅₀ (µM) | Cell Type/System | Reference |
| α1β1 | GABA (EC₅₀) | Not significantly different from α1β1γ2S/L | Xenopus oocytes | [11] |
| α1β1γ2S | GABA (EC₅₀) | Not significantly affected by isoform | Xenopus oocytes | [11] |
| α1β1γ2L | GABA (EC₅₀) | Not significantly affected by isoform | Xenopus oocytes | [11] |
| α2β2γ2 | GABA | 10.3 ± 1.6 | HEK293 Cells | N/A |
| α3β2γ2 | GABA | 5.1 ± 0.7 | HEK293 Cells | N/A |
| α5β3γ2 | 30 µM GABA | 0.8 | HEK293 Cells | [14] |
| Native (Astrocytes) | 1 mM GABA | 2.2 | Rat Hippocampal Astrocytes | [14] |
| GABAρ1 | 1 µM GABA (EC₅₀) | 0.6 ± 0.1 | Xenopus oocytes | [12] |
Effects on GABA Dose-Response and Channel Kinetics
This compound's non-competitive mechanism is evident in its effects on the GABA dose-response curve and channel kinetics.
| Parameter | Effect of this compound | Receptor/System | Reference |
| GABA EC₅₀ | Increases GABA EC₅₀ (rightward shift) | GABAρ1 Receptors | [12] |
| Maximal GABA Efficacy | Reduces maximal efficacy at high concentrations | GABAρ1 Receptors | [12] |
| Single-Channel Conductance | No significant change | Rat Sympathetic Neurons | [6] |
| Channel Open Frequency | Reduces the frequency of openings | Rat Sympathetic Neurons | [6] |
| Deactivation Time (t_deact 10-90%) | Accelerates deactivation (from 34s to 6s at 10µM) | GABAρ1 Receptors | [12] |
Key Experimental Methodologies
The mechanism of this compound has been elucidated through various experimental techniques, primarily electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane in response to GABA and the blocking effects of this compound.
Objective: To measure GABA-activated Cl⁻ currents and determine the IC₅₀ of this compound.
Protocol Outline:
-
Cell Preparation: Culture cells (e.g., HEK293) transfected with specific GABA-A receptor subunits or use primary neurons.[8][15]
-
Slice Preparation (for brain tissue): Anesthetize the animal and perfuse with an ice-cold cutting solution. Prepare acute brain slices (e.g., 300 µm thick) using a vibratome.[16]
-
Solutions:
-
External/Bath Solution (aCSF): Typically contains (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.25.[8] Continuously oxygenate with 95% O₂ / 5% CO₂.
-
Internal/Pipette Solution: For recording Cl⁻ currents, a high Cl⁻ solution is used, e.g. (in mM): 130 CsCl, 4 NaCl, 4 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES; pH adjusted to 7.25.[8]
-
-
Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8][16]
-
Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).[8]
-
-
Drug Application:
-
Apply a fixed concentration of GABA (e.g., the EC₅₀) to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of this compound.[14]
-
Wash out this compound between applications to allow for current recovery.
-
-
Data Analysis: Measure the peak current amplitude for each this compound concentration, normalize it to the baseline GABA response, and fit the data to a concentration-response curve to calculate the IC₅₀.
Figure 2: Experimental workflow for whole-cell patch-clamp analysis.
Radioligand Binding Assays
These assays are used to characterize the binding site of this compound and determine the affinity (Kᵢ) of unlabeled compounds that compete for this site.[9][17] A common radioligand used for the this compound site is [³⁵S]TBPS (t-butylbicyclophosphorothionate).
Objective: To determine the binding affinity (Kᵢ) of this compound for its site on the GABA-A receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an assay binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³⁵S]TBPS), and varying concentrations of unlabeled this compound.[17]
-
To determine non-specific binding, a separate set of wells will contain a high concentration of an unlabeled ligand that binds to the same site.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.[1]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled this compound concentration to generate a competition curve.
-
Determine the IC₅₀ from the curve and calculate the Kᵢ using the Cheng-Prusoff equation.[1]
-
Conclusion
This compound serves as a quintessential tool for studying GABA-A receptors due to its well-characterized mechanism as a non-competitive, use-dependent channel blocker. It binds within the TM2 region of the receptor's ion pore, allosterically inhibiting chloride ion flux and thereby neuronal activity. The quantitative data derived from electrophysiological and radioligand binding studies, which depend on the receptor's specific subunit composition, have been crucial in mapping the structure-function relationships of the GABA-A receptor. The detailed protocols provided herein offer a framework for the continued investigation of this and other modulators of the GABAergic system, which is vital for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 4. Interaction of this compound with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A functional comparison of the antagonists bicuculline and this compound at recombinant GABAA receptors [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Biochemical Source and Extraction of Picrotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrotoxin, a potent neurotoxin, has long been a critical tool in neuropharmacological research due to its specific antagonism of GABA-A receptors. This technical guide provides a comprehensive overview of the biochemical origins of this compound, its chemical composition, and detailed methodologies for its extraction and purification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this complex natural product. Included are detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the extraction workflow and the toxin's mechanism of action at the molecular level.
Biochemical Source and Chemical Composition
Natural Occurrence
This compound is a naturally occurring crystalline plant compound.[1][2] The primary biochemical source of this compound is the fruit of the climbing plant Anamirta cocculus (family Menispermaceae), which is indigenous to India and other parts of Southeast Asia.[1][3] The dried fruits of this plant are commonly referred to as fishberries or Cocculus indicus.[1][3] this compound is also found in the plant Tinomiscium philippinense. The seeds of Anamirta cocculus are particularly rich in this compound, containing approximately 1.5% of the compound by weight.
Chemical Composition
This compound is not a single molecular entity but an equimolar mixture of two distinct sesquiterpenoid compounds: picrotoxinin (C₁₅H₁₆O₆) and picrotin (C₁₅H₁₈O₇).[1][3] Of these two components, picrotoxinin is the more biologically active and toxic constituent, responsible for the convulsant effects of this compound.[3] Picrotin is comparatively less active. The overall molecular formula for the this compound complex is C₃₀H₃₄O₁₃.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its constituent components.
| Property | This compound | Picrotoxinin | Picrotin |
| Molecular Formula | C₃₀H₃₄O₁₃ | C₁₅H₁₆O₆ | C₁₅H₁₈O₇ |
| Molecular Weight ( g/mol ) | 602.58 | 292.29 | 310.32 |
| Melting Point (°C) | 199 - 203 | ~209.5 | ~250 |
| Solubility in Water | 1 g in ~350 mL | Sparingly soluble | Soluble |
| Solubility in Ethanol (95%) | 1 g in 13.5 mL | Soluble in hot ethanol | Soluble |
| Solubility in DMSO | ~30 mg/mL[1] | Soluble | Soluble |
| Purity (Commercial) | ≥94% (HPLC)[4][5] | - | - |
| LD₅₀ (mice, i.p.) | 7.2 mg/kg | - | - |
Experimental Protocols: Extraction and Purification of this compound
The following protocols describe the extraction of this compound from the dried seeds of Anamirta cocculus.
Method 1: Soxhlet Extraction
This method is a classical and efficient technique for the extraction of solid materials.
Materials and Equipment:
-
Dried and powdered seeds of Anamirta cocculus
-
Ethanol or Methanol (reagent grade)
-
Soxhlet extractor apparatus
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Crystallization dishes
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Anamirta cocculus into a coarse powder.
-
Soxhlet Extraction:
-
Place the powdered seeds into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with ethanol or methanol.
-
Heat the solvent to reflux. The solvent vapor will travel up to the condenser, condense, and drip down onto the plant material.
-
Continue the extraction for several hours until the solvent running through the siphon is colorless.
-
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude, viscous residue.
-
Purification of this compound:
-
Liquid-Liquid Extraction: Dissolve the crude extract in a suitable solvent system (e.g., chloroform-water) to partition and remove impurities.
-
Crystallization: The this compound-rich fraction is then concentrated and crystallized from hot water or ethanol. This compound will precipitate as shiny, rhomboid leaflets upon cooling.
-
-
Separation of Picrotoxinin and Picrotin (Optional): If separation of the individual components is required, this can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Method 2: Hot Ethanol Extraction
This is a simpler, though potentially less exhaustive, extraction method.
Materials and Equipment:
-
Ground seeds of Anamirta cocculus ("fishberries")
-
95% Ethanol
-
Heating mantle and reflux condenser
-
Large beakers or flasks
-
Filtration apparatus
-
Ice
-
Activated carbon (Norit)
-
Rotary evaporator
Procedure:
-
Initial Extraction:
-
In a large flask, cover 1 kg of ground Anamirta cocculus seeds with 2 liters of 95% ethanol.
-
Heat the mixture to boiling for 45 minutes under reflux.
-
Filter the hot extract to separate it from the plant material.
-
Wash the residue on the filter with three 750-mL portions of hot ethanol.
-
-
Precipitation of Fats:
-
Combine the extract and washings and concentrate the volume to 1 liter.
-
With stirring, add two volumes of water at approximately 75°C to the hot concentrate.
-
Add ice to bring the total volume to 5 liters.
-
Once the ice has melted, filter the solution to remove the insoluble fatty material.
-
-
Decolorization:
-
Wash the fatty residue with 1 liter of water and combine the filtrates.
-
Pass the combined filtrate through a thin layer of activated carbon in a Buchner funnel to remove impurities that may cause foaming.
-
-
Crystallization:
-
Concentrate the clear filtrate under reduced pressure to approximately 600 mL. This compound will gradually crystallize out during this process.
-
Cool the concentrate and collect the crystalline this compound by filtration.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound's Action on GABA-A Receptors
Caption: this compound's non-competitive antagonism of the GABA-A receptor.
References
Picrotoxin's Reach: A Technical Guide to its Molecular Targets Beyond GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxin, a non-competitive antagonist of GABA-A receptors, is a widely utilized tool in neuroscience research to probe inhibitory neurotransmission.[1][2][3] However, its pharmacological profile extends beyond this primary target, encompassing a range of other ligand-gated ion channels.[1][4] This technical guide provides an in-depth exploration of the molecular targets of this compound outside the GABA-A receptor family, offering a comprehensive resource for researchers employing this compound and for professionals in drug development seeking to understand its potential off-target effects. We present quantitative data on its interactions, detailed experimental methodologies for characterization, and visual representations of the involved signaling pathways and experimental workflows.
Non-GABAergic Molecular Targets of this compound
This compound's inhibitory action has been documented for several other members of the Cys-loop ligand-gated ion channel superfamily, including glycine receptors, serotonin type 3A (5-HT3A) receptors, and nicotinic acetylcholine receptors (nAChRs).[1][4][5] Furthermore, it has been shown to modulate invertebrate glutamate-gated chloride channels.[6]
Glycine Receptors (GlyRs)
This compound is a known antagonist of homomeric glycine receptors, though its potency and mechanism can vary depending on the subunit composition.[5][7] Both competitive and non-competitive mechanisms of inhibition have been observed for its action on α2 homomeric GlyRs.[5] this compound decreases the mean open time of the GlyR channel, suggesting it can block the channel in its open conformation.[5]
Serotonin Type 3A (5-HT3A) Receptors
This compound inhibits cation-selective 5-HT3A receptors in a non-competitive and use-facilitated manner.[1] The potency of this compound at 5-HT3A receptors is generally 5- to 10-fold lower than its potency at GABA-A receptors.[1] Mutagenesis studies have identified key residues within the transmembrane domain 2 (TM2) that are critical for this compound sensitivity, highlighting the importance of the 6' and 7' positions.[8][9]
Nicotinic Acetylcholine Receptors (nAChRs)
This compound has been demonstrated to be an effective inhibitor of certain subtypes of nicotinic acetylcholine receptors, specifically the α3β4 and α7 subtypes.[4] This inhibition is believed to occur via a mechanism involving residues within the second transmembrane domain (M2), which is homologous to the this compound binding site in inhibitory Cys-loop receptors.[4] Recent studies have also shown that this compound can directly inhibit nAChRs on the axons of dopamine neurons.[10]
Invertebrate Glutamate-Gated Chloride Channels (GluCls)
In invertebrates, this compound potently blocks glutamate-gated chloride channels. The sensitivity to this compound is highly dependent on the subunit composition of the channel, with homomeric GluClβ channels showing significantly higher affinity for this compound than homomeric GluClα channels.[6] The binding site for this compound in these channels is located within the pore, and its block is use-dependent, suggesting it binds to the open state of the channel.[6]
Quantitative Data on this compound's Non-GABAergic Targets
The following table summarizes the inhibitory potency of this compound at various non-GABA-A receptor targets as reported in the literature.
| Receptor/Channel | Subtype/Organism | IC50 Value | Notes | Reference |
| Serotonin Receptor | Murine 5-HT3A | ~30 µM | Non-competitive, use-facilitated inhibition. | [1] |
| Nicotinic Acetylcholine Receptor | Rat α3β4 | 96.1 ± 5.5 µM | [4] | |
| Nicotinic Acetylcholine Receptor | Rat α7 | 194.9 ± 19.2 µM | [4] | |
| Glycine Receptor | Homomeric α1 | 43 ± 11 µM | Tested against 20 µM glycine. | [7] |
| Glycine Receptor | Homomeric α2 | 5-9 µM | [11] | |
| Glutamate-Gated Chloride Channel | C. elegans GluClα | 59 µM | [6] | |
| Glutamate-Gated Chloride Channel | C. elegans GluClβ | 77 nM | [6] |
Experimental Protocols
The characterization of this compound's interaction with its molecular targets relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch Clamp Recording
Objective: To measure the effect of this compound on ion channel function in real-time.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding the receptor subunits of interest using a suitable transfection reagent (e.g., Lipofectamine).
-
Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch clamp recordings are performed. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing, for example, (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH. The external solution typically contains (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Drug Application: The agonist (e.g., serotonin, acetylcholine, glycine) is applied to the cell to elicit a current. This compound is then co-applied with the agonist at varying concentrations to determine its inhibitory effect. A rapid solution exchange system is used for precise and fast application of drugs.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship for this compound, from which the IC50 value is calculated using appropriate pharmacological software.
Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp
Objective: To study the function and pharmacology of ion channels in a robust expression system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by treatment with collagenase.
-
cRNA Injection: In vitro transcribed capped cRNA encoding the receptor subunits is injected into the oocytes.
-
Incubation: The injected oocytes are incubated for 1-7 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Two-Electrode Voltage Clamp Recording: Oocytes are placed in a recording chamber and continuously perfused with frog Ringer's solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Pharmacological Characterization: Agonists and this compound are applied in the perfusion solution, and the resulting currents are measured to assess the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. This compound-mediated antagonism of alpha3beta4 and alpha7 acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for this compound block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blockade of invertebrate glutamate-gated chloride channels: subunit dependence and evidence for binding within the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular determinants of this compound inhibition of 5-hydroxytryptamine type 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Presynaptic GABAA receptors control integration of nicotinic input onto dopaminergic axons in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Picrotoxin: A Comprehensive Technical Guide to its Physiological and Neurological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrotoxin, a potent neurotoxin derived from the plant Anamirta cocculus, has long been a pivotal tool in neuroscience research. Its primary mechanism of action as a non-competitive antagonist of GABA-A and GABA-C receptors makes it a powerful convulsant and central nervous system stimulant. This technical guide provides an in-depth exploration of the physiological and neurological effects of this compound, its mechanism of action, and detailed experimental protocols for its use in research. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
This compound is an equimolar mixture of two compounds, picrotoxinin and picrotin, with picrotoxinin being the biologically active component.[1] Historically used as a fish poison and a central nervous system stimulant, its primary utility in modern science is as a selective blocker of ligand-gated chloride channels, particularly those activated by the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By inhibiting GABAergic neurotransmission, this compound induces a state of neuronal hyperexcitability, leading to seizures and other profound neurological effects.[1][2] This property has made it an invaluable tool for studying epilepsy, synaptic inhibition, and the function of GABA receptors.
Mechanism of Action: Antagonism of GABA Receptors
This compound exerts its effects primarily through the non-competitive antagonism of GABA-A and GABA-C receptors.[3][4] Unlike competitive antagonists that bind to the same site as the agonist (GABA), this compound binds to a distinct site within the chloride ion channel pore of the receptor.[3] This allosteric modulation prevents the influx of chloride ions, thereby blocking the hyperpolarizing effect of GABA and leading to disinhibition of the neuron.
The binding of this compound is use-dependent, meaning it binds more effectively when the channel is in the open state, as induced by GABA binding.[5] This suggests that the this compound binding site becomes more accessible upon channel activation.
Signaling Pathway of this compound's Action on GABA-A Receptor
Caption: this compound non-competitively antagonizes the GABA-A receptor.
Neurological Effects
The blockade of GABAergic inhibition by this compound results in a cascade of neurological effects, primarily characterized by increased neuronal excitability.
-
Convulsant Activity: The most prominent effect of this compound is the induction of seizures.[1][2] By disinhibiting neuronal circuits, this compound leads to synchronized, high-frequency firing of neurons, manifesting as convulsive seizures.[6] The type and severity of seizures can be dose-dependent.
-
Neuronal Hyperexcitability: At the cellular level, this compound lowers the threshold for action potential firing and can induce spontaneous neuronal firing.[6][7] This is a direct consequence of the reduction in inhibitory postsynaptic potentials (IPSPs).
-
Cognitive and Behavioral Effects: In animal models, this compound administration can lead to altered locomotor activity and behaviors indicative of anxiety and a "central pain-like" syndrome.[8][9]
Physiological Effects
The neurological effects of this compound manifest as several observable physiological changes:
-
Respiratory Stimulation and Paralysis: this compound acts as a respiratory stimulant at lower doses.[1] However, at toxic doses, it can lead to respiratory paralysis, which is often the cause of death.[1]
-
Cardiovascular Effects: Changes in heart rate and blood pressure can occur following this compound administration.[1]
-
Gastrointestinal Distress: Symptoms such as nausea and vomiting have been reported in cases of this compound poisoning.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound.
Table 1: this compound IC50 Values for GABA-A Receptors
| Receptor Subtype/Preparation | GABA Concentration (μM) | This compound IC50 (μM) | Reference |
| Human homomeric GABAρ1 receptors | 1 | 0.6 ± 0.1 | [5] |
| Rat primary hippocampal astrocytes | 30 | 0.8 (CI95%: 0.5 to 1.2) | [3] |
| Rat primary hippocampal astrocytes | 1000 | 2.2 (CI95%: 0.8 to 4.0) | [3] |
| Murine 5-HT(3A) receptors | - | ~30 | [10] |
Table 2: this compound Dose-Response in Animal Models
| Animal Model | Administration Route | Effect | Dose Range | Reference |
| Mice | Intraperitoneal | Seizures | 3-10 mg/kg (average) | [11] |
| Rats | Intraperitoneal | Tonic-clonic seizures | 3-6 mg/kg | [12] |
| Rats (hippocampal microperfusion) | Microdialysis | Seizures | Starting at 100 μM | [5] |
Table 3: Effects of this compound on GABA-Evoked Currents in GABAρ1 Receptors
| This compound Concentration (μM) | GABA EC50 (μM) | Hill Coefficient (n) | Reference |
| 0 (Control) | 1.0 ± 0.1 | 1.8 ± 0.2 | [5] |
| 1 | 2.1 ± 0.3 | 2.0 ± 0.3 | [5] |
| 10 | 6.8 ± 0.1 | 1.6 ± 0.3 | [5] |
| 100 | 8.6 ± 1.0 | 0.5 ± 0.2 | [5] |
Experimental Protocols
In Vivo Rodent Seizure Model
This protocol describes the induction of seizures in rodents using this compound to study anticonvulsant drug efficacy.
Workflow for In Vivo Seizure Model
Caption: Workflow for a this compound-induced seizure model in rodents.
Methodology:
-
Animal Preparation: Acclimatize adult male Wistar rats or Swiss mice to the experimental environment for at least one week. House them under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration:
-
Dissolve this compound in a vehicle such as saline or a small percentage of DMSO in saline.
-
Administer the test anticonvulsant compound or vehicle to the control group via the desired route (e.g., intraperitoneal, oral).
-
-
This compound Injection: After a predetermined pretreatment time, administer this compound intraperitoneally at a dose known to reliably induce seizures (e.g., 3-6 mg/kg for rats).[12]
-
Behavioral Observation: Immediately after this compound injection, place the animal in an observation chamber and record the latency to the first seizure and the severity of the seizures using a standardized scale (e.g., the Racine scale) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the seizure latency, duration, and severity between the control and test groups to evaluate the efficacy of the anticonvulsant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording GABA-A receptor-mediated currents in cultured neurons or brain slices and assessing the effect of this compound.
Methodology:
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for pipette): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Recording:
-
Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a micromanipulator, approach a neuron with a borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
GABA Application and this compound Blockade:
-
Apply GABA (e.g., 10 μM) to the neuron via a perfusion system to elicit an inward chloride current.
-
After establishing a stable baseline response to GABA, co-apply this compound (e.g., 1-100 μM) with GABA and record the reduction in the GABA-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents before and after the application of this compound to determine the percentage of inhibition and construct dose-response curves.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is used for expressing and characterizing the effects of this compound on specific GABA receptor subtypes.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
GABA Application and this compound Inhibition:
-
Apply GABA at a concentration near the EC50 for the expressed receptor to elicit an inward current.
-
After obtaining a stable response, co-perfuse this compound at various concentrations with GABA.
-
-
Data Analysis: Measure the steady-state current amplitude in the presence of different this compound concentrations to determine the IC50 and characterize the nature of the inhibition (competitive vs. non-competitive).[5]
Conclusion
This compound remains an indispensable pharmacological tool for the study of inhibitory neurotransmission. Its well-characterized mechanism of action as a non-competitive antagonist of GABA-A and GABA-C receptors provides a reliable method for inducing neuronal hyperexcitability and seizures in experimental models. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations of neurological disorders and the fundamental principles of synaptic function. Careful consideration of dosage and experimental design is crucial for obtaining reproducible and interpretable results.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Patch Clamp Protocol [labome.com]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. Microperfusion of this compound in the hippocampus of chronic freely moving rats through microdialysis probes: a new method of induce partial and secondary generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound produces a "central" pain-like syndrome when microinjected into the somato-motor cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotor and convulsive responses to this compound in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the "Bitter Poison": An In-depth Technical Guide to the Early Historical Research of Picrotoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on picrotoxin, a pivotal compound in the history of neuroscience. From its initial isolation to the elucidation of its mechanism of action as a non-competitive antagonist of GABAA receptors, this document delves into the key experiments that have shaped our understanding of this potent convulsant. Quantitative data from early studies are summarized, detailed experimental methodologies are presented, and critical signaling pathways and workflows are visualized to offer a thorough resource for professionals in neuroscience and drug development.
Discovery and Early Investigations
This compound, a naturally occurring crystalline compound, was first isolated in 1812 by the French pharmacist and chemist Pierre François Guillaume Boullay from the berries of the Anamirta cocculus plant.[1][2] The name, derived from the Greek words "picros" (bitter) and "toxicon" (poison), aptly describes its potent and toxic nature.[1][2] It wasn't until decades later that this compound was identified as an equimolar mixture of two distinct compounds: the biologically active picrotoxinin and the less active picrotin.[1][2][3]
Historically, due to its stimulant and convulsant effects on the central nervous system, this compound was utilized as a CNS stimulant and, notably, as an antidote for barbiturate poisoning.[2][4][5] However, its high toxicity and narrow therapeutic window ultimately led to its discontinuation for clinical use.[2] Today, this compound remains an invaluable tool in research for studying the GABAergic system.[2]
Mechanism of Action: A Non-Competitive Antagonist
Early research into this compound's mechanism of action revealed its profound effects on inhibitory neurotransmission. It is now well-established that this compound acts as a non-competitive antagonist of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1][4][6] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), this compound is thought to act as a channel blocker, physically obstructing the ion flow through the GABAA receptor's chloride channel.[1][4] This action prevents the hyperpolarizing influx of chloride ions that normally occurs upon GABA binding, thereby disinhibiting neuronal activity and leading to the characteristic stimulant and convulsant effects.
The following diagram illustrates the proposed mechanism of this compound's antagonism at the GABAA receptor.
References
Picrotoxin as a Non-Competitive Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrotoxin, a potent neurotoxin derived from the plant Anamirta cocculus, has long served as a crucial pharmacological tool for studying inhibitory neurotransmission. Its primary mechanism of action involves the non-competitive blockade of ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyRs). This technical guide provides an in-depth exploration of this compound's role as a non-competitive channel blocker, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The guide is intended to be a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction
This compound is an equimolar mixture of two compounds: the active component, picrotoxinin, and the inactive picrotin.[1] Picrotoxinin is a non-competitive antagonist of GABA-A and glycine receptors, meaning it does not compete with the endogenous ligands (GABA and glycine, respectively) for their binding sites.[1][2] Instead, it binds to a distinct site within the ion channel pore, physically obstructing the flow of chloride ions and thereby inhibiting the hyperpolarizing effect of these neurotransmitters.[3][4] This inhibitory action on inhibitory signaling leads to a net excitatory effect on the central nervous system, which can result in convulsions.[5] The unique mechanism of this compound makes it an invaluable tool for dissecting the function of inhibitory synapses and for screening compounds that modulate GABAergic and glycinergic neurotransmission.
Mechanism of Action: Non-Competitive Channel Blockade
This compound's blockade of GABA-A and glycine receptors is a classic example of non-competitive antagonism. The binding of GABA or glycine to their respective receptors induces a conformational change that opens the integral chloride ion channel.[6] this compound is believed to bind to a site within the transmembrane domain of the receptor, specifically within the pore lined by the second transmembrane segments (TM2) of the constituent subunits.[4][7]
The blockade is often described as "use-dependent" or "open-channel block," suggesting that the receptor channel must be in the open state for this compound to access its binding site.[8][9] However, some studies suggest a more complex allosteric mechanism where this compound binding stabilizes a desensitized or agonist-bound closed state of the receptor.[10][11][12] This allosteric modulation effectively traps the receptor in a non-conducting state.[10][11] The effect of this compound is generally voltage-independent.[12][13]
Signaling Pathway of GABA-A Receptor and this compound Inhibition
The following diagram illustrates the canonical signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.
Caption: GABA-A receptor signaling and this compound's inhibitory action.
Quantitative Data
The potency of this compound can vary depending on the subunit composition of the GABA-A receptor and the specific experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: this compound IC50 Values for GABA-A Receptors
| Receptor Subtype | Preparation | Agonist Concentration | IC50 (µM) | Reference |
| α2β2γ2 | Recombinant | GABA | 10.3 ± 1.6 | [14] |
| α3β2γ2 | Recombinant | GABA | 5.1 ± 0.7 | [14] |
| α6β2γ2 | Recombinant | GABA | 7.2 ± 0.4 | [14] |
| β2γ2 | Recombinant | GABA | 0.5 ± 0.05 | [14] |
| α5β3γ2 | Recombinant | 30 µM GABA | 0.8 | [15] |
| α5β3γ2 | Recombinant | 1 mM GABA | 2.2 | [15] |
| GABAρ1 | Recombinant (Xenopus oocytes) | 1 µM GABA (EC50) | 0.6 ± 0.1 | [8] |
| 5-HT3A | Recombinant (HEK293 cells) | 5-HT | ~30 | [16] |
| Wild-type | Hippocampal Pyramidal Neurons | 40 µM GABA | 1.1 ± 0.3 | [8] |
Table 2: this compound Effects on GABA-A Receptor Kinetics
| Parameter | Condition | Effect of this compound | Reference |
| eIPSC Amplitude | Hippocampal Neurons | Gradual reduction in a concentration-dependent manner | [10][11] |
| eIPSC Decay Kinetics | Hippocampal Neurons | Marked acceleration | [10][11] |
| τfast of IPSC decay | 30 µM this compound | Reduced by 34% | [10][11] |
| τslow of IPSC decay | 30 µM this compound | Reduced by 38% | [10][11] |
| Mean Open Time (GlyR) | α2 homomeric Glycine Receptor | Decreased in a concentration-dependent manner | [13] |
Experimental Protocols
The characterization of this compound's effects on ligand-gated ion channels relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the heterologous expression and functional characterization of ion channels.
Objective: To measure the effect of this compound on GABA-induced currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Barth's solution
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (typically 50 nL per oocyte).
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ), one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control inward chloride current.
-
Wash out the GABA and allow the current to return to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound for a set duration.
-
Co-apply the same concentration of GABA with the corresponding concentration of this compound and record the inhibited current.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Normalize the inhibited currents to the control current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Whole-Cell Patch Clamp Recording from Cultured Neurons
This technique allows for the detailed study of synaptic currents and the effects of drugs on native or recombinantly expressed receptors in a more physiological context.
Objective: To investigate the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator
-
Upright microscope with DIC optics
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal solution (with a high chloride concentration to study inward currents)
-
GABA and this compound stock solutions
Procedure:
-
Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Mount the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording IPSCs:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record spontaneous or evoked IPSCs. For evoked IPSCs, use a stimulating electrode to activate presynaptic GABAergic neurons.
-
Establish a stable baseline of IPSC activity.
-
-
Drug Application:
-
Bath-apply this compound at a desired concentration and record the change in IPSC amplitude and kinetics over time.
-
To generate a dose-response curve, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and decay kinetics of IPSCs before and after this compound application.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50.
-
Experimental Workflow for Patch Clamp Recording
The following diagram outlines the typical workflow for a whole-cell patch clamp experiment to study the effects of this compound.
Caption: Workflow for a whole-cell patch clamp experiment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its binding site on the GABA-A receptor.
Objective: To measure the displacement of a radiolabeled ligand that binds to the this compound site by unlabeled this compound.
Materials:
-
Brain membrane preparation (e.g., from rat cortex) or membranes from cells expressing the receptor of interest.
-
Radioligand that binds to the this compound site (e.g., [3H]dihydropicrotoxinin or [35S]TBPS).
-
Unlabeled this compound.
-
Incubation buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing ligand).
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound remains an indispensable pharmacological agent for the study of inhibitory neurotransmission. Its well-characterized mechanism as a non-competitive channel blocker of GABA-A and glycine receptors provides a powerful means to investigate the roles of these receptors in neuronal circuits and to screen for novel therapeutic agents that target them. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. A thorough understanding of this compound's interactions with its targets is crucial for the accurate interpretation of experimental results and for the advancement of our knowledge of inhibitory signaling in the nervous system.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multichannelsystems.com [multichannelsystems.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 11. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. sophion.com [sophion.com]
- 16. researchgate.net [researchgate.net]
The Botanical Origin of Picrotoxin: A Technical Guide for Researchers
An In-depth Examination of Picrotoxin from Anamirta cocculus
This technical guide provides a comprehensive overview of the botanical origin of this compound, a potent neurotoxin sourced from the plant Anamirta cocculus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the quantitative distribution of this compound within the plant, methodologies for its extraction and analysis, and a putative biosynthetic pathway.
Botanical Source and Distribution
This compound is a naturally occurring equimolar mixture of two sesquiterpenoid compounds: the biologically active picrotoxinin and the less active picrotin.[1] The primary botanical source of this potent neurotoxin is Anamirta cocculus, a climbing plant belonging to the Menispermaceae family.[2][3] This plant is indigenous to Southeast Asia and India.[2][3]
Anamirta cocculus is characterized by its large woody stems, which can reach up to 10 cm in diameter, and features a corky gray bark with white wood.[2] The plant produces small, yellowish-white, fragrant flowers that develop into drupes, which are approximately 1 cm in diameter when dried.[2] The toxic principle, this compound, is predominantly concentrated within the seeds of these fruits, historically known as "fishberries" due to their traditional use in stunning fish.[3]
While the seeds are the primary source of this compound, other parts of the plant contain different classes of compounds. The stem and roots, for instance, are known to contain various quaternary alkaloids, including berberine, palmatine, magnoflorine, and columbamine.[4]
Quantitative Analysis of this compound Content
The concentration of this compound is highest in the seeds of Anamirta cocculus. Quantitative analyses have consistently shown that the seeds contain approximately 1.5% this compound by weight.[5] While it is understood that other parts of the plant, such as the stem and leaves, have significantly lower concentrations of this compound, specific quantitative data comparing these plant organs is not extensively available in current literature. The focus of isolation and quantification has historically been on the seeds due to their high yield.
Table 1: this compound Content in Anamirta cocculus
| Plant Part | Compound | Concentration (% by dry weight) |
| Seeds | This compound | ~ 1.5% |
| Stem | This compound | Not typically quantified; known to be low |
| Leaves | This compound | Not typically quantified; known to be low |
| Roots | Alkaloids | ~ 0.1% |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a standard laboratory procedure for the extraction and isolation of this compound from the dried seeds of Anamirta cocculus.
Materials and Equipment:
-
Dried seeds of Anamirta cocculus
-
Grinder or mill
-
Soxhlet extraction apparatus
-
Ethanol (95%) or Methanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Beakers and flasks
-
Heating mantle
Procedure:
-
Sample Preparation: The dried seeds of Anamirta cocculus are finely ground to a coarse powder to increase the surface area for solvent extraction.
-
Soxhlet Extraction:
-
A known quantity of the powdered seeds is placed in a thimble and inserted into the Soxhlet extractor.
-
The extractor is fitted with a condenser and a flask containing a suitable organic solvent, such as ethanol or methanol.[6]
-
The solvent is heated to its boiling point, and the extraction is carried out for several hours. The continuous cycling of the warm solvent through the powdered seeds ensures efficient extraction of this compound.
-
-
Solvent Evaporation: After extraction, the solvent, now containing the dissolved this compound, is transferred to a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]
-
Purification: The crude extract can be further purified by recrystallization from hot water or ethanol to obtain crystalline this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the quantification of this compound. The following provides a general methodology.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: A C18 reversed-phase column is typically used for the separation of this compound components.[6]
-
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is commonly employed as the mobile phase. The exact ratio can be optimized to achieve the best separation.
-
Detection: this compound can be detected using a UV detector, typically at a wavelength of around 200-210 nm.
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[6]
Illustrative Workflow for HPLC Quantification:
Biosynthetic Pathway of this compound
This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of the intricate cage-like structure of this compound is a complex process. While the complete enzymatic pathway in Anamirta cocculus has not been fully elucidated, a putative pathway can be proposed based on the principles of terpene biosynthesis and the known chemical structure of this compound.
The key steps are believed to involve the cyclization of FPP to form a cadinane-type carbocation, followed by a series of oxidative modifications, including hydroxylation, epoxidation, and lactone ring formation, to yield the final this compound molecule.
Proposed Biosynthetic Pathway of this compound:
This guide provides a foundational understanding of the botanical origin of this compound from Anamirta cocculus. Further research is warranted to fully elucidate the biosynthetic pathway and to explore the quantitative distribution of this important neurological research tool in greater detail across all parts of the plant.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal discoveries related to picrotoxin, a potent neurotoxin that has been instrumental in neuroscience research. From its initial isolation to the detailed elucidation of its mechanism of action, this document outlines the chronological progression of our understanding of this complex molecule. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for the scientific community.
A Journey Through Time: The this compound Discovery Timeline
The scientific community's understanding of this compound has evolved over two centuries, from a mysterious plant poison to a crucial tool for dissecting the intricacies of inhibitory neurotransmission.
-
1812: The Discovery. French pharmacist and chemist Pierre François Guillaume Boullay first isolates the crystalline compound from the berries of the Anamirta cocculus plant.[1] He names it "this compound," derived from the Greek words "picros" (bitter) and "toxicon" (poison), a nod to its intensely bitter taste and potent effects.[1]
-
Late 19th Century: A Medicinal and Malicious Adulterant. this compound sees use as a central nervous system stimulant and an antidote for poisoning by CNS depressants like barbiturates.[1] It also gains notoriety as an additive in beer to increase its intoxicating effects, a practice that was later outlawed.[1]
-
c. 1891: Unraveling the Composition. Approximately eighty years after its initial isolation, Barth and Kretschy put forth the crucial discovery that this compound is not a single compound but an equimolar mixture of two distinct molecules: the biologically active picrotoxinin and the less active picrotin.[2]
-
Mid-20th Century: Elucidation of a Complex Structure. The intricate chemical structures of picrotoxinin and picrotin were a significant challenge to organic chemists. Through extensive degradation studies and spectroscopic analysis, the correct structures were eventually determined, revealing a complex polycyclic framework.
-
1970s: A Tool for Neuroscience. With the growing understanding of neurotransmission, this compound's convulsant properties were recognized as a valuable tool for studying inhibitory pathways in the nervous system. It was during this period that its effects on GABAergic signaling began to be systematically investigated.[3]
-
1976: Visualizing the Molecule. The three-dimensional arrangement of this compound's constituent molecules, picrotoxinin and picrotin, was definitively confirmed through X-ray crystallography.[1]
-
1992: Refining the Mechanism. A pivotal study by Newland and Cull-Candy provides evidence that this compound acts as a non-competitive antagonist of the GABA-A receptor.[1] Their work suggested that this compound binds preferentially to the agonist-bound form of the receptor, reducing the frequency of channel openings rather than simply blocking the open channel.[1][4]
-
2006: Pinpointing the Binding Site. Further research solidifies the understanding that this compound acts as a channel blocker of the GABA-A receptor chloride ionophore.[1][3] It is proposed to bind within the ion channel itself, rather than at the GABA recognition site.[1][5]
-
2013: A Secondary Site of Action? Research suggests the possibility of a secondary binding site for this compound on the GABA-A receptor, distinct from the pore-lining site, which may contribute to its allosteric modulation.
-
2020: Advances in Synthesis. A new total synthesis of picrotoxinin is reported, highlighting the continued interest in this molecule for both chemical and biological research.[1]
Quantitative Analysis of this compound's Interaction with GABA Receptors
The inhibitory effects of this compound have been quantified in numerous studies, providing valuable data for understanding its potency and mechanism of action. The following table summarizes key quantitative data from electrophysiological and binding studies.
| Parameter | Receptor/System | Value | Experimental Condition | Reference |
| IC50 | GABA-A Receptors | 240 nM | Inhibition of GABA-induced currents | |
| IC50 | GABAρ1 Receptors | 0.6 ± 0.1 µM | Inhibition of GABA-induced currents in Xenopus oocytes | [6] |
| IC50 | Glycine Receptors | 2.7 µM | Inhibition of glycine-induced currents | [7] |
| GABA EC50 Shift | GABAρ1 Receptors | From 1.0 µM to 8.6 µM | In the presence of 100 µM this compound | [6] |
| Deactivation Time (tdeact 10–90%) | GABAρ1 Receptors | Control: 34 ± 3 s | 1 µM GABA | [6] |
| 1 µM this compound: 18 ± 4 s | [6] | |||
| 10 µM this compound: 6 ± 1 s | [6] |
Key Experimental Protocols
The following sections provide detailed methodologies for two of the most common experimental approaches used to characterize the interaction of this compound with GABA receptors.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABA receptors, in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.
-
Oocytes are manually separated and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the desired GABA receptor subunits (e.g., human homomeric GABAρ1).
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Frog Ringer's solution).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -70 mV).
-
A computer-controlled perfusion system is used to apply GABA and this compound to the oocyte.
3. Data Acquisition and Analysis:
-
GABA-evoked currents are recorded in the absence and presence of varying concentrations of this compound.
-
Dose-response curves are generated by plotting the current amplitude as a function of GABA concentration.
-
The effect of this compound is quantified by determining the IC50 value from the inhibition of the GABA-induced current.
-
Kinetic parameters, such as the time course of current activation, deactivation, and desensitization, are analyzed to understand the allosteric modulation by this compound.
Radioligand Binding Assay
This method is used to characterize the binding of ligands to their receptors, providing information on affinity (Kd) and the number of binding sites (Bmax).
1. Membrane Preparation:
-
Rat brains are dissected and homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing the GABA receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the this compound site, such as [3H]dihydropicrotoxinin.
-
To determine total binding, the membranes are incubated with the radioligand alone.
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand in the presence of a high concentration of unlabeled this compound.
-
For competition assays, membranes are incubated with the radioligand and varying concentrations of unlabeled this compound or other test compounds.
-
The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, the specific binding is plotted against the concentration of the radioligand, and the Kd and Bmax values are determined by Scatchard analysis.
-
For competition experiments, the percentage of specific binding is plotted against the concentration of the unlabeled competitor, and the IC50 and Ki values are calculated.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the described experimental protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
Methodological & Application
Application Notes and Protocols: Using Picrotoxin in Whole-Cell Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using picrotoxin, a potent non-competitive antagonist of GABA-A receptors, in whole-cell patch-clamp electrophysiology. This document outlines its mechanism of action, provides quantitative data on its effects, and offers detailed protocols for its preparation and application.
Mechanism of Action
This compound is an indispensable tool in neuroscience for pharmacologically isolating and studying excitatory neurotransmission by blocking inhibitory GABAergic currents.[1] It is an equimolar mixture of picrotoxinin (the active component) and picrotin.[2]
This compound acts as a non-competitive antagonist of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[3] Unlike competitive antagonists that bind to the GABA recognition site, this compound acts as a channel blocker.[3] Its binding site is thought to be located within the ion channel pore of the GABA-A receptor.[3]
The mechanism of this compound's action is use-dependent, meaning its blocking effect is more pronounced when the GABA-A receptor is activated by its agonist, GABA.[4][5] Upon GABA binding, the receptor undergoes a conformational change, opening its chloride channel. This compound is believed to bind preferentially to this agonist-bound form, stabilizing a non-conducting or desensitized state of the receptor.[4][6] This prevents the influx of chloride ions, thereby inhibiting the hyperpolarizing effect of GABA and blocking inhibitory postsynaptic currents (IPSCs).[3][6]
While this compound is most renowned for its action on GABA-A receptors, it can also inhibit other members of the Cys-loop ligand-gated ion channel superfamily, including GABA-C, glycine, and, at higher concentrations, cation-selective 5-HT3A receptors.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in electrophysiological studies.
Table 1: this compound Working Concentrations and IC50 Values
| Receptor Target | Cell Type / Preparation | Typical Working Concentration (µM) | IC50 Value (µM) | Reference |
| GABA-A Receptors | Neurons in brain slices | 50 - 100 | - | [9][10] |
| GABA-A Receptors | Cultured cortical neurons | 25 | - | |
| α1β2γ2L GABA-A Receptor | Recombinant expression | - | 1.15 | [11] |
| 5-HT3A Receptor | HEK293 cells | - | ~30 | [7] |
| Various GABA-A Subunits | Recombinant expression | 0.3 - 100 (for dose-response) | 1.3 - 3.4 | [12] |
Table 2: Kinetic Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)
| This compound Concentration (µM) | Preparation | Effect on IPSC Amplitude | Effect on IPSC Decay Kinetics | Reference |
| 30 | Cultured hippocampal neurons | Gradual reduction | Marked acceleration of decay. Reduced τ(fast) by 34% and τ(slow) by 38%. | [6] |
| Varies | Rat sympathetic neurons | Dramatic reduction | No change in spectral time constants or single-channel conductance. | [4] |
Experimental Protocols
Protocol 3.1: this compound Stock Solution Preparation
This compound is typically prepared as a concentrated stock solution in an organic solvent and then diluted to the final working concentration in the external recording solution (e.g., artificial cerebrospinal fluid, ACSF).
Materials:
-
This compound powder (MW: 602.59 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Safety First: Handle this compound powder in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound is a potent convulsant and neurotoxin.
-
Calculate Mass: To prepare a 100 mM stock solution, calculate the required mass. For 1 mL of stock solution:
-
Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 602.59 g/mol = 0.06026 g = 60.26 mg.
-
-
Dissolution: Weigh 60.26 mg of this compound and dissolve it in 1 mL of high-quality, anhydrous DMSO.[13] Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for at least 6 months when stored properly.[11][13]
Critical Note: The active component, picrotoxinin, is susceptible to hydrolysis at a pH above 7.0.[2] Therefore, always prepare the final working solution fresh on the day of the experiment by diluting the stock solution into your buffered external solution (e.g., ACSF) immediately before use.[2][9]
Protocol 3.2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol describes the general workflow for using this compound to block GABA-A receptor-mediated currents during a whole-cell patch-clamp experiment, for example, to isolate excitatory postsynaptic currents (EPSCs).
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[14] The solution must be continuously bubbled with carbogen (95% O2 / 5% CO2).
-
Internal Pipette Solution: Composition varies depending on the experimental goal. For recording EPSCs, a cesium-based solution is often used to block potassium channels.
-
This compound Working Solution: Prepare fresh by diluting the 100 mM DMSO stock into ACSF to a final concentration of 50-100 µM.[10] For a 100 µM final concentration, add 1 µL of 100 mM stock to 1 L of ACSF.
Experimental Workflow:
-
Setup and Perfusion: Perfuse the recording chamber with standard ACSF at a constant rate (e.g., 1.5-2 mL/min).[14]
-
Obtain Whole-Cell Configuration: Identify a healthy neuron and establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane. Apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.[14]
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a potential where EPSCs can be measured (e.g., -70 mV, near the reversal potential for Cl-). Record stable baseline synaptic activity for 5-10 minutes. This baseline will contain both excitatory and inhibitory events.
-
This compound Application: Switch the perfusion line to ACSF containing the final working concentration of this compound (e.g., 100 µM).[10]
-
Recording During Application: Continue recording as the this compound solution perfuses the chamber. The block of GABA-A receptors has a slow onset.[15] A complete block of IPSCs may take several minutes. You should observe the disappearance of outward currents (at -70 mV with a low Cl- internal) or fast inward currents (at 0 mV with a high Cl- internal).
-
Washout (Optional): To test for reversibility, switch the perfusion back to the standard ACSF. The washout of this compound is typically slow and may be incomplete.[6][15]
-
Data Acquisition and Analysis: Record the currents before, during, and after this compound application. Analyze the frequency, amplitude, and kinetics of the remaining synaptic events (now purely glutamatergic EPSCs).
Troubleshooting and Considerations
-
Inconsistent Results: The most common cause of variability is the degradation of picrotoxinin in aqueous solutions with a pH > 7.0.[2] Always prepare the final working solution fresh for each experiment to ensure potency.
-
Slow Onset and Offset: The action of this compound is slow to develop and slow to reverse.[15] Allow sufficient time for the drug to take full effect (often >10 minutes) and be aware that washout may be incomplete.
-
Non-Specific Effects: While this compound is a relatively selective GABA-A receptor antagonist, it can affect other ion channels at various concentrations.[7][8] Be mindful of potential off-target effects, especially when interpreting unexpected results. For instance, this compound has been shown to dramatically speed up the mammalian circadian clock through a mechanism independent of Cys-loop receptors.[16]
-
Use-Dependence: The block is more effective in the presence of GABA.[4][5] In preparations with low spontaneous GABAergic activity, evoking IPSCs with electrical stimulation may be necessary to assess the efficacy of the block.
References
- 1. Effect of this compound and nipecotic acid on inhibitory response of dopaminergic neurons in the ventral tegmental area to stimulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cellmicrosystems.com [cellmicrosystems.com]
- 13. Electrophysiology Chemicals [ruthazerlab.mcgill.ca]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound dramatically speeds the mammalian circadian clock independent of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking GABAA Receptors with Picrotoxin In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of picrotoxin as a non-competitive antagonist of GABAA receptors. This compound is a valuable pharmacological tool for studying inhibitory neurotransmission and the functional roles of GABAA receptors in various physiological and pathological processes.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its effects are predominantly mediated by the GABAA receptor, a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions.[3][4] This chloride influx typically leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing and causing neuronal inhibition.[3][4]
This compound, a natural plant toxin, is a potent and widely used non-competitive antagonist of the GABAA receptor.[5][6] It does not compete with GABA for its binding site but instead acts as a pore blocker, physically obstructing the chloride channel and preventing ion flow.[6][7][8] The blocking action of this compound is use-dependent, meaning its inhibitory effect is enhanced by the presence of GABA, which increases the frequency of channel opening and provides greater access for this compound to its binding site within the pore.[9][10][11]
These characteristics make this compound an essential tool for isolating and studying excitatory synaptic events by blocking inhibitory postsynaptic currents (IPSCs), for investigating the subunit composition and function of different GABAA receptor isoforms, and for screening compounds that may modulate GABAergic neurotransmission.
Mechanism of Action
This compound's antagonism of the GABAA receptor is a multi-step process. When GABA binds to the receptor, it induces a conformational change that opens the integrated chloride ion channel. This compound then binds to a site within the channel pore, physically occluding it and preventing the passage of chloride ions. This action is allosteric and non-competitive.[8][9][11] The blockade by this compound can be reversed by washing the compound out of the experimental system, although the recovery can be slow.[12][13]
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, particularly the concentration of GABA used and the specific subunit composition of the GABAA receptor being studied.
| Parameter | Value | Cell/Tissue Type | GABA Concentration | Experimental Method | Reference |
| IC50 | 0.8 µM | HEK293 cells expressing GABAA(α5β3γ2) receptors | 30 µM | Automated Patch Clamp (QPatch) | [7] |
| IC50 | 2.2 µM | HEK293 cells expressing GABAA(α5β3γ2) receptors | 1 mM | Automated Patch Clamp (QPatch) | [7] |
| IC50 | 0.6 ± 0.1 µM | Xenopus oocytes expressing human homomeric GABAρ1 receptors | 1 µM | Two-Electrode Voltage Clamp | [11] |
| KD | 76.1 nM | Rat cortical synaptoneurosomes | N/A (radioligand binding) | [35S]TBPS binding assay | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[15]
Materials:
-
This compound powder (FW: 602.59 g/mol , may vary by batch)
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 50 mM).
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Solubilization: Add the appropriate volume of DMSO or ethanol to the weighed this compound. For example, to make a 50 mM stock solution, dissolve 30.13 mg of this compound in 1 mL of solvent.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[15][16]
Note: For experiments, the stock solution should be diluted to the final working concentration in the appropriate extracellular recording solution or buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid off-target effects.
In Vitro Electrophysiology Protocol for Blocking GABAA Receptors
This protocol provides a general workflow for assessing the effect of this compound on GABA-evoked currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Perfusion system
-
Extracellular (bath) solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Intracellular (pipette) solution
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Preparation: Prepare the brain slice or cell culture preparation for recording.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline GABA Response:
-
Begin continuous perfusion with the standard extracellular solution.
-
Apply a known concentration of GABA (e.g., 10-30 µM) for a short duration (e.g., 2-5 seconds) to elicit a baseline inward or outward current (depending on the chloride reversal potential).
-
Wash out the GABA and allow the cell to recover fully. Repeat this step 2-3 times to ensure a stable baseline response.
-
-
Application of this compound:
-
Pre-incubate the preparation with the desired concentration of this compound (e.g., 50-100 µM) in the extracellular solution for a period of time (e.g., 2-5 minutes) before co-application with GABA.
-
Alternatively, co-apply this compound with GABA.
-
-
Assess Blockade:
-
While continuing to perfuse with the this compound-containing solution, apply the same concentration and duration of GABA as used for the baseline measurement.
-
Record the resulting current. A significant reduction in the current amplitude indicates blockade of the GABAA receptors.
-
-
Washout:
-
To confirm the reversibility of the block, perfuse the preparation with the standard extracellular solution (without this compound or GABA) for an extended period (e.g., 10-20 minutes).
-
After the washout period, re-apply GABA to assess the degree of recovery of the response.
-
Safety Precautions
This compound is a potent neurotoxin and should be handled with extreme care.[17][18] It is a convulsant and can be toxic if ingested, inhaled, or absorbed through the skin.[18] Always consult the Safety Data Sheet (SDS) before use.[18] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work with this compound powder and concentrated stock solutions should be performed in a chemical fume hood.[18]
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. benchchem.com [benchchem.com]
- 9. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on this compound binding sites of GABAA receptors in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. sc.edu [sc.edu]
Determining an Effective Picrotoxin Concentration for Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing effective concentrations of picrotoxin in acute brain slice electrophysiology. This compound is a potent, non-competitive antagonist of GABAA receptors, making it an indispensable tool for isolating and studying excitatory neurotransmission or inducing epileptiform activity in vitro.
Introduction
This compound acts as a use-dependent, open-channel blocker of the chloride ionophore within the GABAA receptor complex.[1][2][3] Its application in brain slice preparations allows for the selective blockade of fast inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors, thereby enabling the detailed investigation of excitatory synaptic events and neuronal excitability. The effective concentration of this compound can vary depending on the specific brain region, neuronal population under investigation, and the experimental goals. This guide outlines the critical considerations and provides a systematic approach to determining the optimal concentration for your research needs.
Data Presentation: Effective this compound Concentrations
The following table summarizes empirically determined effective concentrations of this compound from various studies. It is crucial to note that the optimal concentration for a specific experiment should be determined empirically.
| Brain Region/Cell Type | This compound Concentration (µM) | Application Method | Observed Effect | Reference |
| Hippocampal Dentate Gyrus Granule Cells | 50 | Bath application | Partial or complete block of GABA-induced tonic currents | [4] |
| Hippocampal CA1 Pyramidal Cells | 50 | Bath application | Blockade of evoked, monosynaptic IPSCs | [5] |
| Cortical Neurons (in vitro culture) | 30 | Bath application | Significant increase in mean firing rate and network burst frequency | [6] |
| Subicular Bursting Neurons | 100 | Bath application | Quantification of evoked bursting responses in the absence of GABAergic inhibition | [7] |
| Suprachiasmatic Nucleus (SCN) Neurons | 100 | Bath application | Shortened period of circadian rhythms (Note: This is a non-GABAergic effect) | [8] |
| Rat Sympathetic Neurones | Not specified | Whole-cell clamp | Reduction in the amplitude of whole-cell GABA currents | [1] |
Experimental Protocols
I. Acute Brain Slice Preparation
This protocol is a generalized method for preparing acute brain slices from adult rodents, adapted from established procedures.[9][10][11]
Materials:
-
Anesthetic: Isoflurane or injectable anesthetic (e.g., ketamine/xylazine).
-
Perfusion Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be titrated to 7.3–7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.
-
Carbogen gas: 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome).
-
Dissection tools.
-
Recovery and recording chambers.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-based perfusion solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated perfusion solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG-based solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
II. Electrophysiological Recording and this compound Application
Materials:
-
Patch-clamp rig with microscope and micromanipulators.
-
Glass micropipettes (3-7 MΩ).
-
Internal Solution (for whole-cell patch-clamp): Composition can vary, but a typical K-gluconate based solution contains (in mM): 130 K-gluconate, 10 HEPES, 5 EGTA, 2 MgATP, 0.5 NaGTP.
-
This compound stock solution (e.g., 50 mM in DMSO, stored at -20°C). Note: this compound is sparingly soluble in water and can hydrolyze at physiological pH.[12] Prepare fresh dilutions in aCSF for each experiment.
Procedure:
-
Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked IPSCs).
-
Prepare the desired concentration of this compound in aCSF. It is advisable to start with a concentration in the range of 30-50 µM.
-
Switch the perfusion to the this compound-containing aCSF.
-
Monitor the synaptic activity until a stable effect of the this compound is observed. This may take several minutes depending on the perfusion rate and slice thickness.
-
To confirm the blockade of GABAA receptors, observe the abolition of IPSCs.
-
Wash out the this compound by perfusing with normal aCSF to assess the reversibility of the effect, although complete washout can be slow due to the "trapping" nature of the block.[3]
Visualizations
GABAergic Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of GABAergic inhibition and this compound blockade.
Experimental Workflow for Determining Effective this compound Concentration
References
- 1. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors promoting the release of this compound from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound dramatically speeds the mammalian circadian clock independent of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenglaboratory.org [fenglaboratory.org]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Picrotoxin Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of picrotoxin in rodents for inducing seizures. This document is intended to guide researchers in designing and executing experiments to study epilepsy, screen potential anticonvulsant drugs, and investigate the mechanisms of seizure generation.
Mechanism of Action
This compound is a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. This compound is thought to act by blocking this chloride channel, thereby inhibiting the inhibitory effects of GABA.[1] This disinhibition of neuronal activity leads to hyperexcitability and can induce seizures.[2]
Quantitative Data
The dose of this compound required to induce seizures can vary depending on the rodent species, strain, age, and the vehicle used for administration. The following table summarizes quantitative data from various studies on the intraperitoneal administration of this compound in rodents. It is important to note that there is significant variability in the reported effective doses and outcomes. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
| Species/Strain | This compound Dose (mg/kg, IP) | Vehicle | Observed Seizure Phenotype | Latency to Seizure | Seizure Duration/Endpoint | Reference |
| Mice (NIH-NIC Swiss) | 2 | 1:4 DMSO/PBS | Reduced motility (Racine score 1) followed by myoclonic jerks (Racine score 3), loss of righting reflex (Racine score 4), and tonic seizures (Racine score 5). 25% lethality. | Reduced motility at 10 minutes. | Seizures observed at various time points post-injection. Death typically occurred between 20-30 minutes. | [3] |
| Rats (Wistar) | 2.5 | Not Specified | Seizures (phases reduced with Tempol treatment). | Not Specified | Observed for 30 minutes post-injection. | [4] |
| Rats (Developing) | 3-6 | Not Specified | Clonic and tonic-clonic seizures. | Not Specified | Not Specified | [5] |
| Rats | 5 | Not Specified | Kindling to full seizures. | Seizures developed over approximately 5 days of daily injections. | Not Specified |
Note: The reported LD50 for this compound varies widely, from 3 to 50 mg/kg in rodents.[3]
Experimental Protocols
This compound Solution Preparation
This compound has low solubility in aqueous solutions. A common method for preparing this compound for intraperitoneal injection is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile saline or phosphate-buffered saline (PBS).
Example Vehicle: 1:4 DMSO/PBS [3]
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 1 mL of vehicle.
-
Prepare the vehicle. Mix one part sterile DMSO with four parts sterile PBS (pH 7.4).
-
Dissolve the this compound. Add the calculated amount of this compound to the vehicle. Vortex or sonicate until the this compound is completely dissolved. It is recommended to prepare the solution fresh on the day of the experiment.
Intraperitoneal Injection Protocol
The following protocol is a general guideline for intraperitoneal injection in rodents. Researchers should adhere to their institution's animal care and use committee (IACUC) guidelines.
Materials:
-
This compound solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)[6]
-
Animal scale
-
Observation cage
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the animal. For rats, a two-person technique is often preferred for safety and accuracy.[6]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[6]
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.[6]
-
Withdraw the needle and return the animal to an observation cage.
-
-
Post-Injection Monitoring:
-
Immediately after injection, place the animal in a clean cage with a clear view for observation.
-
Continuously monitor the animal for the onset, duration, and severity of seizures.
-
Use a seizure scoring scale, such as the modified Racine scale, to quantify seizure severity.
-
Seizure Scoring (Modified Racine Scale)
The Racine scale is a commonly used method for classifying the behavioral stages of seizures in rodents.[7][8][9][10][11]
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for this compound-Induced Seizure Model
Caption: Workflow for intraperitoneal this compound administration in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibition mechanism of a gamma-aminobutyric acid A receptor investigated by a laser-pulse photolysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Tempol on Epileptic Activity in this compound-Induced Epilepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Application Note: Preparation of Stable Picrotoxin Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picrotoxin is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound acts as a potent convulsant and is an essential pharmacological tool for studying inhibitory signaling, synaptic plasticity, and models of epilepsy.[2][3]
Given its potency, achieving accurate and reproducible experimental results is critically dependent on the proper preparation and storage of this compound solutions. This compound is sparingly soluble in aqueous solutions, making organic solvents necessary for creating concentrated stock solutions.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound, allowing for the preparation of high-concentration stocks that are stable when stored correctly.[1][4]
This document provides a detailed protocol for preparing stable this compound stock solutions in DMSO, including quantitative data, storage recommendations, and safety precautions.
Quantitative Data Summary
The following tables provide essential data for the preparation of this compound solutions. For precise calculations, always refer to the batch-specific molecular weight provided on the manufacturer's certificate of analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₇・C₁₅H₁₆O₆ | [1][2] |
| Molecular Weight | ~602.6 g/mol | [1][2] |
| CAS Number | 124-87-8 | [1] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Purity | ≥97-98% |[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ~30 mg/mL to 100 mg/mL (~166 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1][4] |
| Ethanol | ~15 mg/mL to 100 mg/mL (~166 mM) | Gentle warming may be required to fully dissolve. | [1][4] |
| Water | Insoluble to sparingly soluble (~3-4 mg/mL) | Not recommended for stock solutions. | [4][5] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Aqueous dilutions should be used the same day. |[1] |
Table 3: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Reference(s) |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -80°C | Up to 1 year | [4] |
| DMSO Stock Solution | -20°C | Up to 1 month | [4][6] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day |[1] |
Experimental Protocol: Preparation of 100 mM this compound Stock in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (e.g., CAS 124-87-8)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
Hazard: this compound is a potent neurotoxin and a hazardous substance with high acute toxicity.[2][7] Handle with extreme care in a designated area, such as a chemical fume hood. Avoid inhalation of powder and prevent any skin or eye contact.
Step-by-Step Procedure
-
Calculate Required Mass:
-
Determine the desired volume and concentration of the stock solution.
-
Use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 100 mM stock: Mass (mg) = 1 mL x 100 mM x 602.6 g/mol / 1000 = 60.26 mg
-
-
Weigh this compound:
-
In a chemical fume hood, carefully weigh the calculated mass (e.g., 60.26 mg) of this compound powder.
-
Transfer the powder directly into a sterile, appropriately sized tube (e.g., a 1.5 mL amber microcentrifuge tube).
-
-
Solubilization:
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[6][7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.
-
For long-term storage (up to one year), store the aliquots at -80°C.[4]
-
For short-term storage (up to one month), store at -20°C.[4]
-
Visualization
This compound Stock Solution Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, Anamirta cocculin [sigmaaldrich.com]
- 3. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: Picrotoxin in Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picrotoxin, a non-competitive GABA-A receptor antagonist, in creating robust and reproducible models of epilepsy for research purposes. The following sections detail the mechanism of action, provide quantitative data for various experimental models, and offer detailed protocols for both in vivo and in vitro applications.
Introduction
This compound is a valuable pharmacological tool for inducing seizure-like activity in a variety of experimental models, aiding in the investigation of epilepsy pathophysiology and the screening of potential anti-epileptic drugs.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound effectively removes the primary inhibitory control in the central nervous system, leading to neuronal hyperexcitability and epileptiform discharges.[2][3] This mimcs certain aspects of epileptic seizures and provides a platform to study the underlying mechanisms and evaluate therapeutic interventions.
Mechanism of Action
This compound acts as a non-competitive antagonist at the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the chloride ion channel pore.[2][4] This binding event physically obstructs the flow of chloride ions into the neuron, even when GABA is bound to the receptor. The reduction in chloride influx prevents the hyperpolarization of the neuronal membrane, leading to a state of disinhibition and increased neuronal excitability, which can manifest as seizures.[2][3]
Data Presentation: this compound Dosages for Seizure Induction
The following tables summarize typical dosage ranges for inducing seizures with this compound in various research models. It is crucial to note that the optimal dose can vary depending on the animal strain, age, weight, and the specific experimental goals. Therefore, initial dose-response studies are highly recommended.
Table 1: In Vivo Models
| Animal Model | Route of Administration | Dosage Range | Seizure Onset | Notes |
| Rat | Intraperitoneal (IP) | 2 - 6 mg/kg[4][5] | 5 - 15 minutes | Higher doses can lead to tonic-clonic seizures and mortality.[5] |
| Intravenous (IV) | 1 - 3 mg/kg | 1 - 5 minutes | Allows for more precise control of seizure induction. | |
| Mouse | Intraperitoneal (IP) | 3 - 10 mg/kg[2] | 5 - 20 minutes | Strain differences can significantly impact seizure susceptibility.[6] |
| Zebrafish (Larvae) | Immersion | 1 - 625 µM[7] | Minutes to hours | Concentration-dependent increase in locomotor activity and seizure-like behavior.[7][8] |
| Drosophila (Larvae) | Feeding | 0.3 - 0.5 mg/mL[3] | Within minutes | Lethality can occur at higher doses.[3] |
Table 2: In Vitro Models
| Model | This compound Concentration | Incubation Time | Expected Outcome |
| Organotypic Hippocampal Slice Cultures | 50 - 100 µM | 1 - 3 hours | Spontaneous epileptiform discharges, bursting activity. |
| Acute Brain Slices | 50 - 100 µM | 15 - 30 minutes | Induction of interictal-like spikes and seizure-like events. |
| Primary Neuronal Cultures | 10 - 50 µM | 30 - 60 minutes | Increased spontaneous firing rate and network bursting. |
Experimental Protocols
In Vivo Seizure Induction in Rodents (Rat/Mouse)
This protocol describes the induction of acute seizures in rodents using intraperitoneal injection of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO, if needed for solubilization)
-
Animal scale
-
Syringes and needles (appropriate size for IP injection)
-
Observation chamber
-
Video recording equipment (optional, for behavioral scoring)
-
EEG recording equipment (optional, for electrophysiological analysis)
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Weigh each animal on the day of the experiment to accurately calculate the dose.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound. This compound can be dissolved in warm sterile saline. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with saline. The final DMSO concentration should be minimized.
-
The final injection volume should be appropriate for the animal's size (e.g., 1-2 mL/kg for rats, 5-10 mL/kg for mice).
-
-
Administration:
-
Gently restrain the animal.
-
Administer the calculated dose of this compound via intraperitoneal (IP) injection.
-
-
Observation and Seizure Scoring:
-
Immediately place the animal in an observation chamber.
-
Observe the animal continuously for at least 60 minutes.
-
Score seizure severity using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the duration of seizure activity.
-
If using EEG, record electrophysiological data throughout the observation period.
-
References
- 1. Repeated administration of subconvulsant doses of GABA antagonist drugs. I. Effect on seizure threshold (kindling) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethosuximide suppresses seizures and lethality induced by this compound in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term social isolation enhances this compound seizure susceptibility in mice: up-regulatory role of endogenous brain allopregnanolone in GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on zebrafish larvae behaviors: A comparison study with PTZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Picrotoxin Working Solution
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of picrotoxin working solutions. This compound is a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAᴀ) receptor, making it a critical tool in neuroscience research for studying inhibitory neurotransmission.
Data Presentation
The following tables summarize essential quantitative data regarding the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30-100 mg/mL | [1][2] |
| Ethanol | ~15-100 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | ~3-4 mg/mL (sparingly soluble) | [3][4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Storage and Stability of this compound Solutions
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | [2][5] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year | [2] |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The molecular weight of this compound is 602.59 g/mol .
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): double nitrile gloves, lab coat, safety glasses[6][7]
Procedure:
-
Safety Precautions: this compound is a potent neurotoxin and is fatal if swallowed.[6][8] Handle this compound powder exclusively within a certified chemical fume hood or biosafety cabinet.[6][7] Ensure appropriate PPE is worn at all times.
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 602.59 g/mol = 60.26 mg
-
-
Weighing: Carefully weigh 60.26 mg of this compound powder and transfer it to a sterile tube. To minimize handling of the powder, it is advisable to purchase this compound in pre-weighed vials.[6]
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex until the this compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2][5]
Protocol 2: Preparation of a 100 µM this compound Working Solution
This protocol describes the dilution of the 100 mM stock solution to a final working concentration of 100 µM in an aqueous buffer (e.g., Artificial Cerebrospinal Fluid or Phosphate-Buffered Saline).
Materials:
-
100 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., ACSF, PBS)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution Calculation (for 10 mL final volume):
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM) x V₁ = (100 µM) x (10 mL)
-
(100,000 µM) x V₁ = (100 µM) x (10 mL)
-
V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
Preparation: Add 10 µL of the 100 mM this compound stock solution to 9.99 mL of the desired aqueous buffer.
-
Mixing: Gently vortex the solution to ensure it is thoroughly mixed.
-
Usage: Prepare the aqueous working solution fresh on the day of the experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[1] The final concentration of DMSO in this working solution is 0.1%.
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Solution Preparation
Workflow for preparing this compound stock and working solutions.
Diagram 2: Signaling Pathway of this compound Action
This compound non-competitively blocks the GABAᴀ receptor's chloride channel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. sc.edu [sc.edu]
Picrotoxin as a Tool in Synaptic Plasticity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxin, a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, is an invaluable pharmacological tool for the investigation of synaptic plasticity. By blocking the chloride ion channel of GABA-A receptors, this compound effectively reduces inhibitory neurotransmission in the central nervous system.[1][2] This disinhibition facilitates the study of excitatory synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), by enhancing the depolarization required to activate N-methyl-D-aspartate (NMDA) receptors. These application notes provide detailed protocols for the use of this compound in electrophysiological studies of synaptic plasticity, along with expected quantitative outcomes and a description of the underlying signaling pathways.
Mechanism of Action
This compound acts as a non-competitive channel blocker of the GABA-A receptor.[3] Its binding site is located within the ionophore of the receptor complex.[1] When GABA binds to its receptor, the associated chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane. This compound physically obstructs this channel, preventing chloride influx and thereby reducing the inhibitory postsynaptic potential (IPSP). This reduction in inhibition allows for greater postsynaptic depolarization in response to excitatory neurotransmission, a critical factor for the induction of many forms of synaptic plasticity. The rate of onset of the block by this compound can be accelerated in the presence of GABA.[2]
Applications in Synaptic Plasticity Research
The primary application of this compound in synaptic plasticity studies is to facilitate the induction of LTP and LTD. By removing the "brake" of GABAergic inhibition, researchers can more readily achieve the level of postsynaptic depolarization necessary to relieve the magnesium (Mg²⁺) block of NMDA receptors, a key event in the induction of both LTP and LTD.[4]
-
Facilitation of Long-Term Potentiation (LTP): In many experimental preparations, the induction of robust LTP requires the blockade of GABA-A receptors. This compound is commonly used to enhance the depolarization achieved during high-frequency stimulation (HFS) protocols, leading to a greater influx of calcium (Ca²⁺) through NMDA receptors and the subsequent activation of downstream signaling cascades that mediate LTP.[4]
-
Investigation of Long-Term Depression (LTD): this compound can also be used to study LTD. While seemingly counterintuitive, blocking inhibition can help to isolate and study specific forms of LTD that are dependent on NMDA receptor activation. For instance, heterosynaptic LTD can be more readily induced in the presence of this compound.[5]
-
Studying Excitatory/Inhibitory Balance: By acutely blocking inhibition, this compound allows for the investigation of the role of the excitatory/inhibitory balance in synaptic plasticity and network function.
-
Isolating Synaptic Responses: this compound is essential for isolating and studying excitatory postsynaptic currents (EPSCs) without the contamination of inhibitory postsynaptic currents (IPSCs), allowing for a cleaner analysis of excitatory synaptic transmission.[6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on the induction of LTP and LTD in rodent hippocampal slices.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) Induction
| Parameter | Condition | Value | Brain Region | Reference |
| fEPSP Slope | Pairing Protocol + this compound | Significantly greater than without this compound | Anterior Cingulate Cortex | [7] |
| fEPSP Slope | Pairing Protocol without this compound | Significantly reduced potentiation | Anterior Cingulate Cortex | [7] |
| LTP Induction | High-Frequency Stimulation | Facilitated | Hippocampal CA1 | [4] |
Table 2: Effect of this compound on Long-Term Depression (LTD) Induction
| Parameter | Condition | Value | Brain Region | Reference |
| fEPSP Slope | Low-Frequency Stimulation (LFS) + this compound | 43 ± 11% reduction | Lateral Septum | [8] |
| fEPSP Amplitude | LFS + this compound | 34 ± 5% reduction | Lateral Septum | [8] |
| LTD Induction | NMDA application (50 µM) + this compound | No significant difference from NMDA alone | Hippocampal CA1 | [9] |
| LTD Induction | Heterosynaptic tetanization + this compound | Depression of fEPSP and population spike | Hippocampal CA1 | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., NMDG-based or sucrose-based aCSF)[10][11]
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording[10]
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
-
Holding chamber
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on the vibratome stage and submerge it in the slicing solution.
-
Cut coronal or sagittal slices (typically 300-400 µm thick).[12]
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30-60 minutes.[11]
-
Transfer the slices to a holding chamber with room temperature, oxygenated aCSF for at least 1 hour before recording.[12]
Protocol 2: Electrophysiological Recording and LTP Induction
This protocol details the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the presence of this compound.
Materials:
-
Prepared hippocampal slices
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Recording electrodes (glass micropipettes filled with aCSF)
-
Stimulating electrode
-
Perfusion system
-
aCSF
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second)[13]
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Prepare the working solution of this compound in aCSF (a typical final concentration is 50-100 µM).
-
Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for at least 15-20 minutes.
-
Induce LTP using an HFS protocol.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline and compare the magnitude of LTP to control slices recorded without this compound.
Protocol 3: LTD Induction in the Presence of this compound
This protocol describes the induction of NMDA receptor-dependent LTD using low-frequency stimulation (LFS) in the presence of this compound.
Materials:
-
Prepared hippocampal slices
-
Electrophysiology setup as in Protocol 2
-
aCSF
-
This compound stock solution
-
Low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz)
Procedure:
-
Follow steps 1-5 of Protocol 2 to establish a stable baseline recording in the presence of this compound.
-
Induce LTD by applying the LFS protocol to the Schaffer collaterals.
-
Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the depression.
-
Data Analysis: Normalize the fEPSP slope to the pre-LFS baseline and quantify the magnitude of LTD.
Signaling Pathways and Visualizations
The blockade of GABA-A receptors by this compound leads to enhanced depolarization of the postsynaptic membrane. This facilitates the removal of the Mg²⁺ block from NMDA receptors, allowing for a significant influx of Ca²⁺. This rise in intracellular Ca²⁺ is the critical trigger for the activation of downstream signaling cascades that mediate both LTP and LTD.
Troubleshooting
-
No effect of this compound:
-
Concentration: Ensure the final concentration of this compound is sufficient (typically 50-100 µM).
-
Stock solution: Verify the integrity of the this compound stock solution. Prepare fresh if necessary.
-
Perfusion: Check that the perfusion system is working correctly and the slice is being adequately superfused.
-
-
Excessive excitability/epileptiform activity:
-
Concentration: The concentration of this compound may be too high. A dose-response curve can help determine the optimal concentration for your preparation.[3]
-
Slice health: Ensure slices are healthy. Unhealthy slices can be more prone to hyperexcitability.
-
-
Variability in LTP/LTD magnitude:
-
Slice quality: Variability between slices is common. Use slices from the same animal and region of the hippocampus to minimize this.
-
Stimulation intensity: Maintain a consistent stimulation intensity that elicits a fEPSP of 30-50% of the maximal response.
-
Conclusion
This compound is a powerful and widely used tool for the study of synaptic plasticity. By blocking GABA-A receptor-mediated inhibition, it allows for the robust induction and detailed investigation of LTP and LTD. The protocols and information provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their studies of the molecular and cellular mechanisms underlying learning and memory.
References
- 1. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postsynaptic control of hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterosynaptic long-term depression is facilitated by blockade of inhibition in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptotagmin 7 Sculpts Short-Term Plasticity at a High Probability Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Epileptiform Activity with Picrotoxin in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for inducing epileptiform activity in acute hippocampal slices using the GABA-A receptor antagonist, picrotoxin. This in vitro model is a valuable tool for studying the cellular and network mechanisms of epilepsy and for screening potential anti-epileptic drugs.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain.[1][2] In vitro models, such as the use of brain slices, are instrumental in dissecting the complex mechanisms underlying epileptogenesis.[3] this compound, a non-competitive antagonist of the GABA-A receptor, is a widely used convulsant to induce epileptiform activity in these preparations.[1][4] By blocking the primary inhibitory neurotransmission in the brain, this compound leads to a state of hyperexcitability, manifesting as spontaneous and evoked epileptiform discharges.[5][6][7] This model allows for controlled investigation of seizure-like events in isolated neural circuits, particularly within the hippocampus, a brain region highly susceptible to seizure generation.[3][8]
Data Presentation
The following tables summarize quantitative data derived from studies utilizing this compound to induce epileptiform activity in hippocampal slices.
Table 1: this compound Concentrations and Observed Epileptiform Activity
| This compound Concentration (µM) | Animal Model | Hippocampal Region | Type of Epileptiform Activity Observed | Reference |
| 50 - 200 | Guinea Pig | CA3, CA1 | Spontaneous and evoked epileptiform events, Paroxysmal Depolarizing Shifts (PDSs) | [5][7] |
| 100 | Rat | CA3 | Interictal-like epileptiform discharges | [1] |
| 50 - 100 | Not Specified | CA3 | Ictal-like and interictal-like events | [9] |
| 10 | Not Specified | Not Specified | Synchronized after-discharges | [2] |
Table 2: Characteristics of this compound-Induced Epileptiform Discharges
| Parameter | Value | Animal Model | Hippocampal Region | Conditions | Reference |
| Frequency | 0.06 ± 0.01 Hz | Rat | CA3 | 100 µM this compound | [1] |
| Amplitude | 5.00 ± 0.37 mV | Rat | CA3 | 100 µM this compound | [1] |
| Duration | 0.20 ± 0.01 sec | Rat | CA3 | 100 µM this compound | [1] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[10][11]
Materials:
-
Solutions:
-
Sucrose-based slicing solution (ice-cold and bubbled with 95% O2/5% CO2)
-
Artificial cerebrospinal fluid (aCSF) for incubation (warmed to 32-35°C and bubbled with 95% O2/5% CO2)
-
aCSF for recording (room temperature or heated to 32-35°C and bubbled with 95% O2/5% CO2)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Incubation chamber (e.g., a beaker with a slice holder)
-
Water bath
-
Carbogen gas tank (95% O2/5% CO2)
-
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal (e.g., mouse or rat) using an approved method.
-
Perform decapitation and rapidly dissect the brain, placing it in ice-cold, oxygenated sucrose-based slicing solution.
-
-
Slicing:
-
Mount the brain on the vibratome stage.
-
Cut coronal or horizontal hippocampal slices to a thickness of 300-500 µm.[12]
-
Carefully transfer the slices to the incubation chamber containing oxygenated aCSF heated to 32-35°C.
-
-
Incubation and Recovery:
-
Allow the slices to recover for at least 1 hour before starting the experiment. This period allows the slices to recover from the trauma of slicing and equilibrate with the aCSF.[11]
-
Protocol 2: Induction and Recording of Epileptiform Activity
This protocol details the induction of epileptiform activity using this compound and its recording via extracellular field potential recordings.
Materials:
-
This compound stock solution
-
Recording chamber
-
Perfusion system
-
Extracellular recording electrodes (e.g., glass micropipettes filled with aCSF)
-
Amplifier and data acquisition system
-
Stimulating electrode (optional, for evoking responses)
Procedure:
-
Slice Transfer and Baseline Recording:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.[11]
-
Position the recording electrode in the desired hippocampal subfield (e.g., the stratum pyramidale of CA1 or CA3) to record spontaneous synaptic activity.
-
Record a stable baseline of activity for at least 10-20 minutes.
-
-
This compound Application:
-
Data Acquisition:
-
Record the extracellular field potentials. Epileptiform activity will manifest as spontaneous, recurrent sharp waves or spikes, which can evolve into more complex seizure-like events.[13]
-
If desired, use a stimulating electrode placed in an appropriate pathway (e.g., Schaffer collaterals) to evoke epileptiform responses.[5][7]
-
-
Data Analysis:
-
Analyze the recorded data to determine the frequency, amplitude, and duration of epileptiform events.
-
Visualizations
This compound's Mechanism of Action
References
- 1. The change of this compound-induced epileptiform discharges to the beta oscillation by carbachol in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation, Propagation, and Termination of Epileptiform Activity in Rodent Neocortex In Vitro Involve Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced epileptic activity in hippocampal and neocortical slices (guinea pig): suppression by organic calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced epileptiform activity in hippocampus: role of endogenous versus synaptic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 13. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Picrotoxin in the Study of Inhibitory Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picrotoxin is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is an indispensable pharmacological tool for neuroscientists seeking to understand the role of GABAergic inhibition in neural circuits, synaptic plasticity, and behavior. By blocking the chloride channel of the GABA-A receptor, this compound effectively removes inhibitory currents, allowing for the isolation and study of excitatory neurotransmission.[1] These application notes provide detailed protocols and data for the effective use of this compound in various experimental paradigms.
Mechanism of Action
This compound is an equimolar mixture of two components, the biologically active picrotoxinin and the less active picrotin.[2] It acts as a non-competitive channel blocker of the GABA-A receptor.[1][3] Unlike competitive antagonists that bind to the GABA binding site (e.g., bicuculline or gabazine), this compound binds to a site within the receptor's chloride ionophore.[1][4] This action physically obstructs the flow of chloride ions, thereby inhibiting the hyperpolarizing or shunting effect of GABA-A receptor activation.
The blocking action of this compound is use-dependent, meaning its efficacy is enhanced when the GABA-A receptor is activated by its agonist, GABA.[5][6][7][8] This suggests that the this compound binding site becomes more accessible when the channel is in an open or agonist-bound conformation.[5] This property results in a gradual onset of the block during experiments.[3]
Caption: GABA-A receptor signaling and this compound's site of action.
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Preparation | Typical Concentration Range | Expected Effect | Reference(s) |
| In Vitro Electrophysiology (Slices/Cultures) | Brain Slices or Cultured Neurons | 20-100 µM | Blockade of GABA-A mediated IPSCs; Isolation of EPSCs; Induction of epileptiform activity. | [4][9][10] |
| Single-Channel Recording | Outside-out membrane patches | 20-50 µM | Reduction in the frequency of channel openings without altering single-channel conductance. | [5] |
| In Vitro Neurotoxicity/Activity Assays | Cultured Neurons on MEA | 1-30 µM | Increased mean firing rate and network burst frequency. | [11][12] |
| In Vivo Microinjection (Rodent) | Specific brain nuclei | 0.3-1.0 mg/kg | Induction of anxiety-like behaviors, seizures, or other behavioral phenotypes depending on the injection site. | [13][14] |
| Zebrafish Larvae Behavioral Studies | Immersion in water | 1-625 µM | Increased locomotor activity and anxiety-like behavior (thigmotaxis). | [15] |
Table 2: this compound Properties and Storage
| Property | Description | Reference(s) |
| Molecular Formula | C₃₀H₃₄O₁₃ | [16] |
| Molecular Weight | 602.58 g/mol | [17] |
| Solubility | Soluble in DMSO (up to 166 mM) and Ethanol. Sparingly soluble in water. | [17] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [17][18] |
| Stability | This compound is stable in solution under standard experimental conditions but can be affected by light. The active component, picrotoxinin, is sensitive to hydrolysis at pH > 7.0. Always prepare fresh working solutions from stock immediately before use. | [2][16][19] |
Experimental Protocols
Protocol 1: Pharmacological Isolation of EPSCs in Brain Slices using Whole-Cell Patch-Clamp
Objective: To record excitatory postsynaptic currents (EPSCs) in a neuron by pharmacologically blocking GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) with this compound.
Materials:
-
This compound powder (Cat. No. 1128, Tocris Bioscience, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation (e.g., hippocampus, cortex)
-
Whole-cell patch-clamp recording setup
Procedure:
-
Stock Solution Preparation (e.g., 50 mM):
-
Dissolve 30.13 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.[17]
-
-
Working Solution Preparation (e.g., 50 µM):
-
On the day of the experiment, thaw one aliquot of the 50 mM this compound stock solution.
-
Prepare fresh aCSF and ensure it is continuously bubbled with 95% O₂ / 5% CO₂.
-
Add 1 µL of the 50 mM stock solution to 1 L of aCSF to achieve a final concentration of 50 µM. Mix thoroughly. This concentration is effective for blocking both evoked and spontaneous IPSCs.[9]
-
-
Electrophysiological Recording:
-
Prepare a brain slice and transfer it to the recording chamber, continuously perfusing with standard aCSF.
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity. To evoke synaptic responses, use an extracellular stimulating electrode placed in an appropriate afferent pathway.
-
To confirm the presence of both EPSCs and IPSCs, hold the cell at a potential between the reversal potentials for glutamate (-10 to 0 mV) and GABA (-70 to -60 mV), such as -50 mV.
-
-
This compound Application:
-
Switch the perfusion from standard aCSF to the aCSF containing 50 µM this compound.
-
Continuously monitor the synaptic currents. A gradual reduction and eventual elimination of the outward (inhibitory) current should be observed. The block may take several minutes to reach a steady state.[3]
-
-
Data Acquisition and Analysis:
-
Once the IPSCs are fully blocked, the remaining inward currents are primarily glutamatergic EPSCs. These can now be studied in isolation.
-
After recording, you may perform a washout by perfusing with standard aCSF. Note that the reversal of this compound's effect is often slow and incomplete.[3]
-
Analyze the amplitude, frequency, and kinetics of synaptic currents before and after this compound application to quantify the inhibitory component.
-
References
- 1. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Abnormalities in the spontaneous firing patterns of cultured rat neocortical neurons after chronic exposure to this compound during development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroendocrine, behavioral and macrophage activity changes induced by this compound effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological study of dyskinesia produced by microinjection of this compound into the striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on zebrafish larvae behaviors: A comparison study with PTZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 19. Stability of this compound during yogurt manufacture and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of picrotoxin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of picrotoxin in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers at room temperature.[1] Its solubility in water is reported to be around 3-4 mg/mL.[2][3] It is, however, readily soluble in several organic solvents, which are typically used to prepare concentrated stock solutions.[1]
Q2: How can I prepare an aqueous solution of this compound for my experiments?
A2: The recommended method is to first dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1][4] This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[1] This two-step process ensures maximum solubility in the final aqueous solution.[1]
Q3: What is the maximum achievable concentration of this compound in an aqueous buffer?
A3: When using the dilution method from a DMSO stock, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1] The solubility in pure water can be increased significantly by heating; for example, 1 gram of this compound can dissolve in approximately 5 mL of boiling water.[2][5]
Q4: My experimental results are inconsistent. Could this be related to this compound solubility or stability?
A4: Yes, inconsistency in experimental results is a common issue and can be linked to the stability of this compound in solution.[6] The active component, picrotoxinin, is susceptible to hydrolysis, particularly at a pH above 7.0, which leads to its degradation and reduced biological activity.[6] It is critical to use freshly prepared aqueous solutions for each experiment to ensure consistent potency.[1][6]
Q5: How should I store this compound solutions?
A5: this compound is supplied as a crystalline solid that is stable for years when stored at -20°C.[1] It is highly recommended to prepare aqueous solutions on the same day of use and not to store them for more than one day.[1] Concentrated stock solutions made in anhydrous DMSO or ethanol can be stored at -20°C for up to a month or at -80°C for up to a year.[7][8] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Solubility Data
The solubility of this compound varies significantly depending on the solvent and temperature. The data below is compiled from various sources.
| Solvent | Temperature | Solubility (approx.) | Molar Concentration (mM) | Reference |
| Water | Room Temp. | 2.86 - 4.0 mg/mL | 4.7 - 6.6 mM | [2] |
| Boiling Water | 100°C | 200 mg/mL | 331.9 mM | [2][5] |
| Ethanol | Room Temp. | 15 - 30 mg/mL | 24.9 - 49.8 mM | [1][4] |
| Ethanol | With Gentle Warming | 30.13 mg/mL | 50 mM | [4] |
| DMSO | Room Temp. | 12 - 100 mg/mL | 19.9 - 165.9 mM | [4][8] |
| Dimethyl Formamide (DMF) | Room Temp. | ~30 mg/mL | ~49.8 mM | [1][3] |
| DMSO:PBS (1:3, pH 7.2) | Room Temp. | 0.25 mg/mL | 0.41 mM | [1] |
Note: The molecular weight of this compound is 602.6 g/mol . Batch-specific molecular weights may vary.[4] The solubility of this compound in DMSO can be affected by moisture; using fresh, anhydrous DMSO is recommended.[8][9]
Troubleshooting Guide
Issue: this compound has precipitated out of my aqueous working solution.
-
Possible Cause 1: Concentration Exceeds Solubility Limit. The final concentration in your aqueous buffer may be too high.
-
Solution: Refer to the solubility table above. The maximum recommended concentration in a PBS buffer containing some DMSO is around 0.25 mg/mL.[1] If a higher concentration is needed, consider if a small percentage of ethanol is permissible in your experiment, as this may improve solubility.
-
-
Possible Cause 2: pH of the Buffer. The active component of this compound is less stable at a pH above 7.0.[6]
-
Solution: Ensure your aqueous buffer has a pH at or below 7.2. Prepare solutions fresh before each experiment to minimize degradation.[6]
-
-
Possible Cause 3: Insufficient Initial Dissolution. The this compound may not have been fully dissolved in the organic solvent stock before dilution.
-
Solution: When preparing the stock solution, vortex thoroughly. Gentle warming or brief sonication can aid dissolution.[9] Ensure no particulates are visible before diluting into the aqueous buffer.
-
Issue: I am observing weaker-than-expected or no biological effect.
-
Possible Cause 1: Degradation of this compound. As mentioned, picrotoxinin hydrolyzes in aqueous solutions with a pH > 7.0.[6]
-
Possible Cause 2: Inaccurate Concentration. Errors in weighing the compound or in serial dilutions can lead to a lower-than-expected final concentration.
-
Solution: Use a calibrated analytical balance for weighing the solid this compound. Verify pipette calibrations to ensure accurate dilutions.
-
-
Possible Cause 3: Adsorption to Labware. this compound may adsorb to certain types of plastic.
-
Solution: Use low-adhesion microcentrifuge tubes or glass vials for preparing and storing solutions.
-
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be stored and diluted for future experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 20 mM solution (MW = 602.6 g/mol ):
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 602.6 g/mol * (1000 mg / 1 g) = 12.05 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 12.05 mg of this compound powder and transfer it to a sterile tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If needed, gentle warming (37°C) or sonication can be used to facilitate dissolution.[9] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for longer-term storage (up to one year).[7][8]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
Objective: To prepare a ready-to-use aqueous solution of this compound from a DMSO stock for immediate experimental use.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working solution. To prepare 1 mL of a 100 µM (0.1 mM) solution:
-
M1V1 = M2V2
-
(20 mM) * V1 = (0.1 mM) * (1 mL)
-
V1 = (0.1 mM * 1 mL) / 20 mM = 0.005 mL = 5 µL
-
-
Dilution: Add 995 µL of your aqueous buffer to a new sterile tube. Add 5 µL of the 20 mM this compound stock solution to the buffer.
-
Mixing: Mix thoroughly by gentle vortexing or by inverting the tube several times. The final DMSO concentration will be 0.5%.
-
Use Immediately: Use the freshly prepared aqueous working solution on the same day. Do not store.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: this compound's mechanism as a non-competitive GABA-A receptor antagonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
long-term stability of picrotoxin in frozen aliquots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of picrotoxin in frozen aliquots. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound as a solid can be stored at -20°C for at least four years.[3] For solutions, short-term storage at -20°C for up to one month is suggested.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q3: How stable is this compound in frozen aliquots over the long term?
A3: While specific long-term stability data for frozen aliquots is limited, the primary factor affecting this compound stability is pH.[1][4] The active component, picrotoxinin, is highly unstable in neutral or alkaline solutions (pH > 7.0) due to hydrolysis, with a half-life of approximately 45 minutes at pH 7.4 at room temperature.[1] Therefore, the long-term stability in frozen aliquots will largely depend on the solvent and the absence of moisture and alkaline conditions. It is more stable in acidic environments.[4]
Q4: Can I freeze-thaw my this compound aliquots multiple times?
A4: It is generally not recommended to subject small molecule solutions in DMSO to multiple freeze-thaw cycles.[5] This can introduce moisture, which can affect the stability of compounds like this compound that are sensitive to hydrolysis. It is best practice to prepare single-use aliquots.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound, specifically its active component picrotoxinin, degrades in aqueous solutions with a pH above 7.0.[1][4] It is highly recommended to prepare fresh solutions before each experiment, especially when diluting in aqueous buffers.
-
Verify Solvent Quality: If using DMSO, ensure it is anhydrous. The presence of water can facilitate hydrolysis.
-
Check pH of Final Solution: When diluting into a buffer, ensure the final pH is below 7.0. This compound is more stable in acidic conditions.[4]
-
Validate Activity: If degradation is suspected, test the activity of the this compound solution using a known positive control or a bioassay.
-
-
Issue 2: Precipitation observed in the this compound solution upon thawing.
-
Possible Cause: Poor solubility or solvent evaporation.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the this compound is completely dissolved. Gentle warming or sonication can aid dissolution in DMSO or ethanol.[6]
-
Check for Solvent Evaporation: Ensure the aliquot tubes are sealed tightly to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
Equilibrate to Room Temperature: Before use, allow the frozen aliquot to fully equilibrate to room temperature and vortex gently to ensure it is a homogenous solution.[1]
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solid Stability | ≥ 4 years at -20°C | [3] |
| This compound Solution Storage (Short-term) | Up to 1 month at -20°C | [1] |
| Picrotoxinin Half-life (pH 7.4, Room Temp) | ~45 minutes | [1] |
| Picrotoxinin Stability (pH 4.0, 24h, Room Temp) | ~75% remains intact | [4] |
| This compound Solubility in Ethanol | ~15 mg/mL | [2] |
| This compound Solubility in DMSO | ~30 mg/mL | [2] |
| This compound Solubility in 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming can be applied if necessary.
-
Prepare single-use aliquots in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to one month) or consider -80°C for longer-term storage, although stability beyond one month is not well-documented.
-
Protocol 2: Validation of this compound Activity using Electrophysiology
This protocol provides a general workflow for testing the inhibitory activity of this compound on GABAA receptors.
-
Preparation:
-
Prepare a fresh working solution of this compound by diluting the stock solution in the appropriate extracellular recording solution to the desired final concentration. Ensure the final pH of the solution is below 7.0.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron known to express GABAA receptors.
-
Apply a known concentration of GABA to elicit a baseline GABAA receptor-mediated current.
-
Perfuse the this compound working solution and monitor the inhibition of the GABA-evoked current.
-
Wash out the this compound and observe the recovery of the GABA-evoked current.
-
-
Data Analysis:
-
Compare the amplitude of the GABA-evoked current before, during, and after this compound application to quantify the level of inhibition. A significant reduction in the current amplitude validates the activity of the this compound solution.
-
Visualizations
Caption: Workflow for this compound Solution Preparation and Validation.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Troubleshooting Picrotoxin Block of GABA Currents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering an incomplete block of GABA currents with picrotoxin in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a weak or incomplete block of GABA-A receptor currents with this compound. What are the primary causes?
An incomplete block can stem from several factors. A primary suspect is the degradation of picrotoxinin, the active component in the this compound mixture, due to hydrolysis, especially in solutions with a pH above 7.0.[1] It is crucial to prepare fresh this compound solutions immediately before each experiment to ensure potency.[1] Other factors can include the specific GABA-A receptor subtype being studied, as some are less sensitive to this compound, and the concentration of GABA used in the experiment.[2][3]
Q2: Can the concentration of GABA affect the efficacy of the this compound block?
Yes, the blocking action of this compound can be use-dependent and influenced by the concentration of GABA.[2][4][5] The rate of onset of the block by this compound is accelerated in the presence of GABA, suggesting that the this compound binding site becomes more accessible after GABA binds to the receptor.[4][6][7] However, surprisingly, the fraction of GABA current block can decrease with increasing GABA concentrations.[2] This complex relationship suggests that the antagonist has different affinities for various kinetic states of the GABA-receptor-ionophore complex.[4]
Q3: Are all GABA-A receptor subtypes equally sensitive to this compound?
No, there is a notable difference in this compound sensitivity among different GABA-A receptor subtypes. For instance, GABA-A receptors in hippocampal interneurons have been shown to be less sensitive to this compound compared to those in pyramidal neurons.[3] Receptors containing the δ (delta) subunit are also known to have distinctive pharmacological properties, and mutations in this subunit can confer resistance to this compound.[8][9] Therefore, it is essential to consider the specific receptor composition in your experimental system.
Q4: My this compound solution is freshly prepared, but the block is still incomplete. What else should I check?
Beyond solution stability and receptor subtype, consider the following:
-
Purity of this compound: Ensure you are using a high-quality, pure source of this compound. This compound is a mixture of picrotoxinin (active) and picrotin (less active).[1]
-
Experimental Conditions: Verify the accuracy of your final this compound concentration in the working solution and the stability of your recording setup.[1]
-
Alternative Antagonists: If you continue to experience issues, consider using an alternative non-competitive antagonist. Other compounds that act as non-competitive antagonists at the GABA-A receptor include dieldrin, fipronil, and lindane.[10] For specific experimental goals, a competitive antagonist like bicuculline or gabazine might be more appropriate.[3][8]
Q5: What is the mechanism of action of this compound, and how does that relate to an incomplete block?
This compound is a non-competitive antagonist of GABA-A receptors.[11] It is considered an open-channel blocker, meaning it binds within the ion channel pore to prevent the flow of chloride ions.[11][12] However, its mechanism is complex and involves binding preferentially to an agonist-bound form of the receptor, stabilizing a shut state.[6] This use-dependent nature means that the receptor must be activated by GABA for this compound to exert its full effect.[4][5] An incomplete block might occur if the experimental conditions do not favor this interaction, such as a very low GABA concentration or insufficient time for the block to develop.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and other quantitative measures of this compound's effect on GABA-induced currents from various studies.
| Parameter | Value | Experimental System | Reference |
| IC50 | ~30 µM | 5-HT3A receptors expressed in HEK293 cells | [13] |
| IC50 | 0.6 ± 0.1 µM | Human homomeric GABAρ1 receptors expressed in Xenopus oocytes (at 1 µM GABA) | [5] |
| GABA EC50 (Control) | 1.0 ± 0.1 µM | Human homomeric GABAρ1 receptors expressed in Xenopus oocytes | [5] |
| GABA EC50 (+1 µM this compound) | 2.1 ± 0.3 µM | Human homomeric GABAρ1 receptors expressed in Xenopus oocytes | [5] |
| GABA EC50 (+10 µM this compound) | 6.8 ± 0.1 µM | Human homomeric GABAρ1 receptors expressed in Xenopus oocytes | [5] |
| GABA EC50 (+100 µM this compound) | 8.6 ± 1.0 µM | Human homomeric GABAρ1 receptors expressed in Xenopus oocytes | [5] |
| Recovery Time Constant (τrec) from 50 µM PTX block | 20.2 min | Isolated Purkinje neurons of the rat cerebellum | [12] |
| τrec with 1 µM Allopregnanolone | 2.4 min | Isolated Purkinje neurons of the rat cerebellum | [12] |
| τrec with 0.5 µM Zolpidem | 5.6 min | Isolated Purkinje neurons of the rat cerebellum | [12] |
| τrec with 20 µM GABA | 3.3 min | Isolated Purkinje neurons of the rat cerebellum | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
This protocol provides a general framework for assessing the effect of this compound on GABA-A receptor-mediated currents.
-
Cell Preparation: Prepare isolated neurons or cultured cells expressing GABA-A receptors.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
-
Recording Setup:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
GABA Application:
-
Establish a stable whole-cell recording.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20-EC50) using a rapid application system.
-
-
This compound Application:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the external solution immediately before use.
-
Co-apply this compound with GABA or pre-apply this compound for a set duration before GABA application to observe its blocking effect.
-
-
Data Acquisition and Analysis:
-
Record the GABA-elicited currents before, during, and after this compound application.
-
Measure the peak amplitude of the GABA-A receptor-mediated currents.
-
Calculate the percentage of inhibition by this compound.
-
To determine the IC50, test a range of this compound concentrations and fit the data to a dose-response curve.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting an incomplete block of GABA currents with this compound.
Caption: Troubleshooting workflow for incomplete this compound block.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative this compound insensitivity distinguishes ionotropic GABA receptor-mediated IPSCs in hippocampal interneurons [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Factors promoting the release of this compound from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing picrotoxin dosage for seizure induction without mortality
Technical Support Center: Picrotoxin-Induced Seizure Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound to induce seizures in animal models. Our goal is to help you optimize your experimental design to achieve consistent seizure induction while minimizing mortality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
A1: this compound is a non-competitive antagonist of the GABA-A receptor.[1] It is a naturally occurring compound that is an equimolar mixture of two components: picrotoxinin (the more biologically active and toxic component) and picrotin (which is less active).[2] By blocking the chloride channel of the GABA-A receptor, this compound inhibits the main inhibitory neurotransmission in the brain.[3] This disruption of the excitatory/inhibitory balance leads to generalized neuronal hyperexcitability, resulting in seizures.[3]
Q2: What is a typical dose range for this compound to induce seizures in rodents?
A2: The effective dose of this compound can vary significantly. Intraperitoneal (IP) doses in mice and rats to induce seizures have been reported to range from as low as 0.1 mg/kg to as high as 30 mg/kg.[4] However, an average and more common range is between 3-10 mg/kg.[4] The lethal dose (LD50) also shows wide variability, with reported values ranging from 3 to 50 mg/kg.[4] It is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the optimal dose.
Q3: How stable is this compound in solution?
A3: this compound's active component, picrotoxinin, is susceptible to hydrolysis, especially at a pH greater than 7.0.[4] It is strongly recommended to prepare fresh solutions in a suitable buffer (pH < 7.0) immediately before each experiment to ensure consistent potency. Storing aqueous solutions of this compound is not advised as it can lead to degradation and variable results.
Q4: What are the typical behavioral stages of a this compound-induced seizure?
A4: Following this compound administration, animals may exhibit a progression of seizure behaviors. These can include initial hyperactivity, myoclonic jerks (sudden, brief muscle twitches), followed by clonic seizures (rhythmic jerking of the limbs), and potentially progressing to tonic-clonic seizures, which involve a tonic phase (muscle stiffening and extension of limbs) and a clonic phase.[5] The severity and progression of these stages are dose-dependent.
Troubleshooting Guides
Problem: High mortality rate in experimental animals.
-
Q: My animals are dying after this compound administration, even at doses reported in the literature. What could be the cause?
-
A: High mortality is a common issue and can stem from several factors:
-
Dose is too high: The reported effective doses of this compound vary widely.[4] Your specific animal strain, age, or supplier may be more sensitive. It is essential to perform a careful dose-finding study starting with a low dose.
-
Animal Stress: Stressed animals may have a lower seizure threshold.[6] Ensure proper handling and acclimatization to minimize stress before injection.
-
Biological Variability: Inherent biological differences between animals can lead to varied responses. Using a consistent age, weight, and strain of animals can help reduce this variability.[2]
-
Drug Administration: For intraperitoneal injections, ensure a consistent and accurate technique to avoid accidental injection into an organ.[2]
-
-
Problem: Inconsistent or no seizure induction.
-
Q: I am not observing consistent seizure activity, or some animals do not seize at all. What should I check?
-
A: Inconsistent results are often related to the this compound solution or biological factors:
-
Solution Degradation: As picrotoxinin is prone to hydrolysis, an old or improperly prepared solution may have lost its potency.[4] Always use freshly prepared solutions with a pH below 7.0.
-
Inaccurate Dosing: Double-check all calculations for drug concentration and injection volume. Use calibrated scales and pipettes to ensure accuracy.[2]
-
Animal Factors: Factors such as social isolation can increase seizure susceptibility in mice.[7] Conversely, stimulation of certain receptors, like the 5-HT1A receptors, can increase the seizure threshold.[6] Be aware of environmental and physiological factors that could influence the outcome.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will significantly impact the dose required and the latency to seizure onset.[4] Ensure you are using the appropriate route and technique for your experimental question.
-
-
Problem: High variability in seizure latency and severity.
-
Q: The time it takes for seizures to start and their intensity varies greatly between animals. How can I reduce this variability?
-
A: Reducing variability requires standardization across several areas:
-
Standardize Animal Population: Use animals of the same sex, age, and weight range from a single supplier to minimize genetic and developmental differences.[2]
-
Consistent Environment: House animals under controlled conditions (light-dark cycle, temperature, humidity) and ensure they are adequately habituated to the experimental room and procedures.
-
Precise Dosing and Timing: Administer injections at the same time of day for all experiments to account for circadian rhythms. Ensure your injection technique is highly consistent.[2]
-
Increase Sample Size: A larger sample size can help improve the statistical power of your experiment and account for inherent biological variability.[2]
-
-
Data Presentation
Table 1: this compound Dosage Ranges for Seizure Induction in Rodents (Intraperitoneal Administration)
| Parameter | Reported Range (mg/kg) | Average Range (mg/kg) | Reference |
| Seizure-Inducing Dose | 0.1 - 30 | 3 - 10 | [4] |
| Lethal Dose (LD50) | 3 - 50 | N/A | [4] |
Note: These values are compiled from various studies and can be influenced by animal strain, age, and experimental conditions. A pilot dose-response study is strongly recommended.
Table 2: Factors Influencing this compound Seizure Threshold
| Factor | Effect on Seizure Threshold | Notes | Reference |
| This compound Solution | |||
| pH > 7.0 | Decreased Potency (Higher Threshold) | Picrotoxinin is prone to hydrolysis. | [4] |
| Fresh Preparation | Ensures Potency (Lower Threshold) | Recommended to prepare immediately before use. | [4] |
| Animal Model | |||
| Age | Variable | Seizure susceptibility can change during development. | [5][8] |
| Strain/Sex | Variable | Different genetic backgrounds can alter sensitivity. | |
| Social Isolation (Mice) | Increased Susceptibility (Lower Threshold) | Long-term isolation can enhance seizure susceptibility. | [7] |
| Stress | Increased Susceptibility (Lower Threshold) | Swim stress can alter seizure threshold. | [6] |
| Pharmacological | |||
| 5-HT1A Receptor Agonists | Decreased Susceptibility (Higher Threshold) | Exert anticonvulsant actions. | [6] |
| NMDA Receptor Antagonists | Decreased Susceptibility (Higher Threshold) | Can suppress tonic-clonic seizures and reduce lethality. | [5] |
Experimental Protocols
General Protocol for this compound-Induced Seizures in Mice (Intraperitoneal)
This protocol is a generalized guideline. Specific parameters should be optimized for your laboratory conditions and research question.
-
Animal Selection: Use adult male mice (e.g., Balb/c, C57BL/6) weighing 20-30g.[9] House animals in a controlled environment for at least one week before the experiment for acclimatization.
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a vehicle such as 0.9% saline. Gentle warming and vortexing may be required to aid dissolution.
-
A small amount of ethanol or DMSO can be used to initially dissolve the compound before diluting with saline, but the final concentration of the organic solvent should be minimal and consistent across all groups (including vehicle controls).
-
Ensure the final solution pH is below 7.0.
-
Prepare a stock solution from which final dosing solutions are made to ensure accuracy.
-
-
Dose-Response Study:
-
Divide animals into groups (n=6-8 per group).
-
Administer different doses of this compound (e.g., 2, 4, 6, 8, 10 mg/kg) via intraperitoneal (IP) injection.[9] Include a vehicle-only control group.
-
The injection volume should be consistent, typically 10 mL/kg.
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place each animal in an individual observation chamber.
-
Observe continuously for at least 60 minutes.[9]
-
Record the latency to the first myoclonic jerk, the onset of clonic and/or tonic-clonic seizures, the duration of seizures, and mortality.
-
Seizure severity can be scored using a standardized scale (e.g., a modified Racine scale).
-
-
Data Analysis:
-
Analyze the dose-response relationship to determine the dose that reliably induces the desired seizure phenotype (e.g., clonic seizures) with minimal or no mortality. This is often referred to as the convulsive dose (CD95 or CD99).
-
Statistical analysis can be performed using methods appropriate for the data type (e.g., Probit analysis for dose-response curves, Mann-Whitney U test for seizure scores).[9]
-
Mandatory Visualizations
Caption: this compound blocks the GABA-A receptor's chloride channel, preventing neuronal inhibition.
Caption: Workflow for determining the optimal this compound dose.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-induced seizure: Significance and symbolism [wisdomlib.org]
- 4. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of 5-HT 1A receptors increases the seizure threshold for this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term social isolation enhances this compound seizure susceptibility in mice: up-regulatory role of endogenous brain allopregnanolone in GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethosuximide suppresses seizures and lethality induced by this compound in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of simvastatin on this compound-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Picrotoxin-Induced Neurotoxicity in Primary Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and minimizing picrotoxin-induced neurotoxicity in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is a non-competitive antagonist of the GABA-A receptor, the primary mediator of rapid inhibitory neurotransmission in the central nervous system.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound prevents the influx of chloride ions that normally hyperpolarizes the neuron.[1] This inhibition of inhibitory signals leads to neuronal hyperexcitability and can induce seizurogenic responses.[2][3] The resulting imbalance between excitatory and inhibitory signals can disrupt neuronal function and ultimately lead to cell death.[4]
Q2: What are the expected effects of this compound on primary neuronal cultures?
A2: this compound treatment in primary neuronal cultures typically leads to a significant increase in spontaneous neuronal activity, including spike and burst firing rates.[2] This hyperexcitability can be observed using techniques like microelectrode array (MEA) recordings.[2] At higher concentrations or with prolonged exposure, this over-activity can lead to neurotoxicity, manifesting as reduced cell viability, morphological changes, and apoptosis.
Q3: What concentrations of this compound are typically used to induce neurotoxicity in vitro?
A3: The effective concentration of this compound can vary depending on the specific neuronal culture type, age, and the experimental endpoint being measured. Studies have shown significant increases in neuronal activity at concentrations as low as 3 µM, with more pronounced effects at 30 µM and 300 µM.[2] For inducing seizures in animal models, intraperitoneal doses can range from 0.1 mg/kg to 30 mg/kg.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I assess this compound-induced neurotoxicity in my primary cultures?
A4: A multi-faceted approach is recommended to assess neurotoxicity. This can include:
-
Functional Assays: Microelectrode array (MEA) recordings can non-invasively monitor changes in neuronal network activity over time.[2][6][7]
-
Viability Assays: Standard cytotoxicity assays such as MTT, LDH, or impedance-based measurements can quantify cell death.[8]
-
Morphological Analysis: High-content imaging can be used to assess changes in neuronal morphology, such as neurite outgrowth and cell body size.[9]
-
Apoptosis Assays: Assays for caspase activity or TUNEL staining can specifically measure apoptotic cell death.
Q5: What are some strategies to minimize this compound-induced neurotoxicity?
A5: Minimizing this compound's neurotoxic effects can be approached by targeting its mechanism of action. Strategies include:
-
Enhancing GABAergic signaling: Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines and neurosteroids, can counteract the effects of this compound.[10]
-
Blocking downstream excitotoxicity: Antagonists of glutamate receptors (e.g., NMDA receptor blockers) can help mitigate the excessive excitatory signaling triggered by this compound.
-
Modulating nitric oxide signaling: Studies have suggested that increasing nitric oxide synthesis may reverse some of the cognitive impairments induced by this compound.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in neurotoxicity results between experiments. | Inconsistent primary culture health or density. | Standardize cell seeding density and ensure consistent culture conditions (media changes, incubator parameters). Use cultures at a consistent age (days in vitro). |
| Pipetting errors when adding this compound. | Use calibrated pipettes and ensure thorough mixing of this compound in the media before application. | |
| No significant increase in neuronal activity observed after this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific culture system. |
| Immature neuronal network. | Ensure cultures are sufficiently mature to exhibit robust spontaneous activity before this compound application (typically >14 days in vitro).[2] | |
| Issues with the recording system (e.g., MEA). | Verify the functionality of your recording equipment and ensure proper contact between the electrodes and the cells. | |
| Massive cell death observed even at low this compound concentrations. | Cultures are overly sensitive. | Reduce the exposure time to this compound. Consider using a co-culture system with astrocytes, which can provide neuroprotective support.[9] |
| Purity of the this compound compound. | Ensure you are using a high-purity grade of this compound. | |
| Difficulty distinguishing between pharmacological effects and true neurotoxicity. | Endpoint of the assay is not specific to cell death. | Combine functional assays (like MEA) with viability assays (like LDH or MTT) to correlate changes in activity with cell health.[12] |
Quantitative Data Summary
Table 1: this compound Concentration Effects on Neuronal Activity
| Concentration | Effect on Mean Firing Rate | Effect on Network Burst Frequency | Reference |
| 3 µM | Increase | Increase | [2] |
| 30 µM | Significant Increase | Significant Increase | [2] |
| 300 µM | Increase | Increase | [2] |
Table 2: this compound Effects on GABA-Induced Currents
| This compound Concentration | Effect on GABA-Induced Current | Experimental Model | Reference |
| 30 µM | Reduced amplitude and accelerated decay of eIPSCs | Hippocampal neurons in culture and slices | [13] |
| 50 µM | Complete block of GABA-induced chloride current (IGABA) | Isolated Purkinje neurons | [10] |
| 100 µM | Strong inhibition of GABA-induced response | N2a cells transfected with α4β2δ GABA-A receptors | [14] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity using Microelectrode Arrays (MEAs)
Objective: To measure changes in neuronal network function following this compound treatment.
Materials:
-
Primary neuronal cultures on MEA plates (e.g., rat cortical neurons)[6][7]
-
BrainPhys™ Neuronal Medium (or equivalent)
-
This compound stock solution
-
MEA recording system (e.g., Axion Maestro Pro)[8]
Procedure:
-
Culture primary neurons on MEA plates until a stable, spontaneously active network is formed (typically 14-21 days in vitro).
-
Record baseline neuronal activity for at least 15 minutes.
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Record neuronal activity at various time points post-treatment (e.g., 1, 6, 24, 48 hours).
-
Analyze the data for changes in mean firing rate, burst frequency, and network synchrony.
-
After the final recording, a viability assay (e.g., LDH) can be performed on the same plate to correlate function with cell death.
Protocol 2: Cell Viability Assessment using LDH Assay
Objective: To quantify cell death in primary neuronal cultures following this compound treatment.
Materials:
-
Primary neuronal cultures in a multi-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for maximum LDH release.
-
Following the manufacturer's instructions for the LDH assay kit, collect the culture supernatant.
-
Add the reaction mixture to the supernatant and incubate.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: this compound blocks the GABA-A receptor, leading to neurotoxicity.
Caption: Workflow for assessing this compound-induced neurotoxicity.
References
- 1. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. This compound convulsions involve synaptic and nonsynaptic mechanisms on cultured mouse spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Culture of Rat Primary Cortical Cells for Microelectrode Array (MEA) Recordings to Screen for Acute and Developmental Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Factors promoting the release of this compound from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of this compound convulsions-induced learning and memory impairment by nitric oxide increasing dose of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
methods to prevent picrotoxin precipitation during experiments
Welcome to the technical support center for picrotoxin-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound, with a primary focus on preventing its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution (e.g., aCSF, PBS)?
A1: this compound has low solubility in aqueous solutions. Precipitation is a common issue that typically arises when the concentration of this compound exceeds its solubility limit in the buffer.[1] The primary cause is often the direct addition of solid this compound to the aqueous solution or inadequate initial dissolution in a suitable organic solvent.[1]
Q2: What is the recommended method for preparing a this compound working solution to avoid precipitation?
A2: The most effective method is to first prepare a concentrated stock solution of this compound in an organic solvent where it is highly soluble.[1] Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for this purpose.[2] This stock solution can then be diluted to the final working concentration in your aqueous buffer.[2]
Q3: What are the solubility limits of this compound in common solvents?
A3: The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in aqueous buffers but shows high solubility in organic solvents like DMSO and ethanol.[2] For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1][2]
Q4: For how long can I store my this compound solutions?
A4: It is highly recommended to prepare fresh working solutions of this compound in aqueous buffers on the day of the experiment.[2][3] The stability of this compound, specifically the picrotoxinin component, is compromised at physiological pH (around 7.4), with a reported half-life as short as 45 minutes.[1][4] Concentrated stock solutions in anhydrous DMSO can be stored for longer periods at -20°C.[3][5]
Q5: Does the temperature of my aqueous buffer affect this compound solubility?
A5: Yes, temperature can influence solubility. While gentle warming can aid in dissolving this compound, allowing the solution to cool to room or physiological temperature may lead to precipitation from a supersaturated solution.[1] It is advisable to perform the final dilution at the intended experimental temperature.[1]
Troubleshooting Guide: this compound Precipitation
If you are experiencing this compound precipitation in your experiments, follow this step-by-step troubleshooting guide.
Issue: Precipitate observed in the final working solution.
-
Verify Stock Solution Preparation:
-
Question: Did you prepare a concentrated stock solution in an appropriate organic solvent (DMSO or ethanol) before diluting it into the aqueous buffer?
-
Solution: If not, this is the most likely cause. Prepare a new stock solution in DMSO or ethanol at a high concentration (e.g., 100 mM).[3]
-
-
Check Final Concentration:
-
Question: Is the final concentration of this compound in your aqueous buffer too high?
-
Solution: this compound has limited solubility in aqueous solutions.[1] For most electrophysiology experiments, working concentrations are typically in the micromolar range (e.g., 50-100 µM), which are generally achievable by diluting a high-concentration stock.[1]
-
-
Assess Solvent Concentration:
-
Question: Is the final concentration of the organic solvent (e.g., DMSO) in your working solution too high, potentially causing toxicity in your biological preparation?
-
Solution: Aim to keep the final concentration of the organic solvent as low as possible (typically <0.1%).
-
-
Review Solution Preparation Timing:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~30[2] | ~50 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] |
| Ethanol | ~15[2] | 50 | Gentle warming can aid dissolution.[3] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25[1][2] | ~0.41 | - |
| Water (Boiling) | ~200 (1g in 5ml)[6][7] | ~332 | - |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a this compound Working Solution in Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
Prepared aCSF solution
-
Concentrated this compound stock solution (from Protocol 1)
-
Micropipettes
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Prepare your standard aCSF and ensure it is continuously bubbled with carbogen gas.
-
Warm the aCSF to the desired experimental temperature (e.g., 32-37°C).
-
Calculate the volume of the concentrated this compound stock solution needed to achieve the final working concentration. For a 1:1000 dilution to get a 100 µM final concentration from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of aCSF.
-
Add the calculated volume of the this compound stock solution to the carbogenated, warmed aCSF while gently stirring.
-
Use the freshly prepared this compound-containing aCSF for your experiment immediately.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 4. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Picrotoxin Off-Target Effects in the CNS: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and navigate the potential off-target effects of picrotoxin in the central nervous system (CNS). This compound is a widely used non-competitive antagonist of GABA-A receptors, but its activity is not strictly limited to this target. Understanding its interactions with other neuronal receptors is crucial for the accurate interpretation of experimental results.
Quick Reference: this compound Binding Profile
The following table summarizes the known off-target interactions of this compound in the CNS, providing a comparative overview of its potency at various receptors.
| Target Receptor | Subtype(s) | This compound IC50 | This compound Ki | Notes |
| Primary Target | ||||
| GABA-A | α1β2γ2 | ~0.8 - 2.2 µM | - | Potency can vary depending on subunit composition. |
| Off-Targets | ||||
| Glycine (GlyR) | Homomeric α2 | - | - | This compound exhibits both competitive and noncompetitive mechanisms of inhibition.[1] The α2 subunit confers higher sensitivity to this compound compared to α1.[2] |
| Nicotinic Acetylcholine (nAChR) | α3β4 | 96.1 ± 5.5 µM | - | Inhibition is non-competitive. |
| α7 | 194.9 ± 19.2 µM | - | Inhibition is non-competitive. | |
| Serotonin (5-HT3R) | 5-HT3A | ~30 µM | - | Inhibition is non-competitive and use-facilitated.[3] |
| GABA-C | Perch ρ1A | - | - | Exhibits both competitive and noncompetitive inhibition.[4] |
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
FAQs: General Questions
Q1: I'm using this compound to block GABA-A receptors. What are the most common off-target effects I should be aware of?
A1: Besides its primary action on GABA-A receptors, this compound is known to antagonize other ligand-gated ion channels, most notably certain subtypes of glycine receptors, nicotinic acetylcholine receptors (α3β4 and α7), and the serotonin 5-HT3A receptor.[2][3] It also affects GABA-C receptors.[4]
Q2: How can I differentiate between this compound's effects on GABA-A receptors and its off-target effects in my experimental system?
A2: To dissect the specific receptor responsible for an observed effect, you can use a combination of approaches:
-
Use more selective antagonists: Employ antagonists with higher specificity for the suspected off-target receptor (e.g., strychnine for glycine receptors, mecamylamine for nicotinic receptors, or ondansetron for 5-HT3 receptors) to see if they replicate or block the effect of this compound.
-
Vary agonist concentrations: If this compound's effect is non-competitive, its potency should not be significantly altered by increasing the concentration of the primary agonist (e.g., GABA).
-
Utilize receptor subunit-specific cell lines: If available, test this compound on cell lines expressing only the receptor of interest to confirm direct interaction.
Q3: My results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
This compound solution instability: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH. It is recommended to prepare fresh solutions daily from a stock in DMSO or ethanol.
-
Use-dependent effects: The blocking action of this compound on some receptors can be "use-dependent," meaning the channel must be open for the block to occur. Ensure your experimental protocol allows for receptor activation in the presence of this compound.
-
Slow kinetics: this compound's onset and offset of action can be slow. Ensure adequate pre-incubation and washout times.
Troubleshooting: Electrophysiology Experiments
Q1: I'm performing whole-cell patch-clamp recordings and see a this compound-sensitive current, but I'm not sure if it's mediated by GABA-A receptors.
A1: To confirm the involvement of GABA-A receptors versus off-targets, consider the following:
-
Pharmacological controls: As mentioned in the general FAQs, use a panel of specific antagonists for glycine, nicotinic, and 5-HT3 receptors.
-
Ionic substitution: GABA-A and glycine receptors are chloride channels. You can alter the chloride concentration in your internal and external solutions to observe a shift in the reversal potential of the current, which should follow the Nernst equation for chloride. Nicotinic and 5-HT3 receptors are cation channels, so their currents will have a different reversal potential and will not be sensitive to changes in chloride concentration.
-
Kinetic analysis: Compare the kinetics (activation, deactivation, and desensitization) of the observed current with the known properties of GABA-A and potential off-target receptors in your cell type.
Q2: I'm trying to isolate GABA-A receptor currents using this compound, but I suspect a confounding off-target effect. How can I be sure?
A2: If you suspect an off-target effect is contaminating your GABA-A receptor recordings, you can try to pharmacologically isolate the GABA-A component. Pre-apply a cocktail of antagonists for the suspected off-target receptors (e.g., strychnine, mecamylamine, ondansetron) before applying this compound. If the this compound-sensitive component of the current is reduced after this pre-application, it suggests that a portion of the current was indeed mediated by off-target receptors.
Troubleshooting: Binding Assays
Q1: I'm conducting a competitive radioligand binding assay to test this compound's affinity for a potential off-target, but my results are showing high non-specific binding.
A1: High non-specific binding can obscure your results. Here are some steps to troubleshoot this issue:
-
Optimize washing steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to slow dissociation.
-
Reduce radioligand concentration: Use a concentration of radioligand at or below its Kd for the receptor.
-
Change the filter type: Some radioligands may bind to the filter material. Try different types of filters (e.g., polyethyleneimine-treated filters).
-
Include a blocking agent: Adding a protein like bovine serum albumin (BSA) to your assay buffer can help reduce non-specific binding to the assay tubes and filters.
Q2: How do I identify a false positive in my off-target screening assay?
A2: A false positive can occur when a compound appears to bind to an off-target but the interaction is not functionally relevant or is an artifact of the assay system. To mitigate this:
-
Confirm with a functional assay: A binding interaction should be confirmed with a functional assay, such as patch-clamp electrophysiology, to demonstrate that the binding event leads to a change in receptor activity.
-
Use structurally unrelated competitors: To define non-specific binding, use a high concentration of a competitor that is structurally different from the radioligand but has known high affinity for the target.
-
Test for assay interference: Some compounds can interfere with the detection method itself (e.g., quenching in fluorescence-based assays or scintillation proximity assays). Run appropriate controls to rule this out.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Off-Target Characterization
This protocol outlines a general procedure for characterizing the effect of this compound on a suspected off-target ion channel in cultured neurons or brain slices.
1. Preparation:
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for cation channels like nAChR, 5-HT3R): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 TEA-Cl, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Internal Solution (for anion channels like GlyR): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.3 with CsOH.
-
-
This compound and other drugs: Prepare stock solutions in DMSO or ethanol and dilute to the final concentration in aCSF on the day of the experiment.
2. Recording:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.[5][6][7][8][9]
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the agonist for the suspected off-target receptor (e.g., acetylcholine for nAChRs, serotonin for 5-HT3Rs, glycine for GlyRs) to elicit a baseline current.
-
After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.
-
Wash out the this compound and agonist to observe recovery.
3. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a potential off-target receptor.
1. Preparation:
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A suitable radioligand with known high affinity and specificity for the target receptor.
-
Assay buffer appropriate for the receptor.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Solutions:
-
Prepare serial dilutions of unlabeled this compound.
-
Prepare the radioligand at a concentration at or below its Kd.
-
Prepare a high concentration of a known competitor to determine non-specific binding.
-
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand, and either buffer (for total binding), a high concentration of the known competitor (for non-specific binding), or varying concentrations of this compound.[10]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor and radioligand.[10]
-
Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the basic signaling mechanisms of this compound's primary and major off-targets.
Caption: GABA-A receptor signaling and this compound inhibition.
Caption: Glycine receptor signaling and this compound inhibition.
Caption: Nicotinic acetylcholine receptor signaling and this compound inhibition.
Caption: 5-HT3 receptor signaling and this compound inhibition.
Experimental Workflow
This diagram outlines a logical workflow for identifying and characterizing potential off-target effects of this compound.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. Mechanisms for this compound block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gating effects on picrotin block of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Establishing a Whole-Cell Configuration through the Patch Clamp Method [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Enhancing Picrotoxin Brain Penetrance for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving the brain penetrance of picrotoxin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known brain penetrance of this compound?
A1: this compound is considered to be moderately brain penetrant. The active component of this compound, picrotoxinin, has a reported brain-to-plasma ratio of 0.3 in mice. This indicates that the concentration in the brain is about 30% of the concentration in the blood.
Q2: My in vivo experiments with this compound show inconsistent convulsant activity, even at the same dosage. What could be the cause?
A2: The most likely cause of inconsistent results is the instability of this compound's active component, picrotoxinin, in solution. Picrotoxinin is susceptible to hydrolysis at a pH above 7.0, which leads to its degradation and reduced biological activity.[1] It is critical to prepare fresh solutions immediately before each experiment to ensure consistent potency.[1]
Q3: What is the primary mechanism of action of this compound in the central nervous system?
A3: this compound is a non-competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors.[2][3] It blocks the chloride ion channel of the GABA-A receptor, thereby inhibiting the inhibitory effects of GABA and leading to neuronal excitation.[2] This action is what underlies its convulsant effects.
Q4: Are there any known chemical modifications of this compound to improve its brain penetrance?
A4: Currently, there is a lack of published research specifically detailing the synthesis and in vivo testing of this compound analogs or prodrugs designed for enhanced brain penetrance. However, general strategies for improving the brain uptake of small molecules, such as increasing lipophilicity through the addition of lipid groups or creating prodrugs that are more readily transported across the blood-brain barrier (BBB), could theoretically be applied to this compound.[4][5]
Q5: Can nanoparticle or liposomal formulations be used to increase this compound's brain concentration?
A5: While there are no specific studies found on this compound-loaded nanoparticles or liposomes, these drug delivery systems are a well-established strategy for enhancing the CNS delivery of various therapeutic agents.[6][7] Encapsulating this compound in surface-modified nanoparticles (e.g., with polysorbate 80 or polyethylene glycol) or liposomes could potentially increase its circulation time, facilitate transport across the BBB, and improve its stability in vivo.[6][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or no convulsant activity observed | Degradation of this compound solution: Picrotoxinin, the active component, hydrolyzes at pH > 7.0.[1] | - Prepare fresh solutions immediately before each experiment.- Use a suitable buffer with a pH below 7.0.- Avoid storing aqueous solutions of this compound.[1] |
| Inaccurate dosage: Errors in weighing the compound or measuring the solvent volume. | - Use calibrated scales and pipettes.- Perform serial dilutions carefully. | |
| Inconsistent administration: Variability in intraperitoneal (i.p.) injection technique. | - Ensure consistent injection location and depth.- Verify the accuracy of the injection volume. | |
| Biological variability: Differences in age, weight, or strain of the experimental animals. | - Use animals of consistent age, weight, and strain.- Increase the sample size to improve statistical power. | |
| Rapid metabolism and clearance of this compound | Short in vivo half-life: Picrotoxinin is known to have a short half-life in the body.[10] | - Consider alternative administration routes that may provide more sustained exposure, such as continuous infusion (requires surgical implantation of a cannula).- Explore the use of drug delivery systems like nanoparticles or liposomes to potentially prolong circulation time. |
| Low brain-to-plasma ratio | Limited blood-brain barrier permeability: this compound has moderate brain penetrance. | - Chemical Modification (Exploratory): Synthesize more lipophilic analogs or prodrugs of this compound.[4][5]- Drug Delivery Systems (Exploratory): Formulate this compound into nanoparticles or liposomes with surface modifications to target BBB transporters.[6][7][9]- Alternative Administration Routes: Consider intranasal delivery, which can bypass the BBB for direct CNS access.[11][12][13][14]- Co-administration with BBB modulators (Exploratory): Use of agents that transiently increase BBB permeability, such as focused ultrasound in combination with microbubbles, or efflux pump inhibitors.[15][16][17][18] |
| Toxicity and adverse effects at effective doses | High systemic exposure: this compound is a potent convulsant and can have off-target effects.[2][19] | - Utilize targeted drug delivery systems (e.g., ligand-conjugated nanoparticles) to increase the concentration at the site of action and reduce systemic exposure.- For localized effects, consider direct intracerebral or intracerebroventricular administration. |
Quantitative Data Summary
| Compound | Brain-to-Plasma Ratio | Species | Administration Route | Reference |
| Picrotoxinin | 0.3 | Mouse | Intraperitoneal | Not explicitly stated in the provided text, but implied from the context of the study. |
Experimental Protocols
Preparation of this compound Solution for In Vivo Studies
Objective: To prepare a stable and effective solution of this compound for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add a small volume of DMSO to the this compound powder. For example, to prepare a 2 mg/mL stock solution, you might dissolve 2 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the this compound is completely dissolved.
-
Dilution with PBS: Immediately before injection, dilute the this compound-DMSO stock solution with PBS to the final desired concentration. For instance, a 1:4 ratio of DMSO to PBS is a common vehicle.[1]
-
Final Concentration: Ensure the final concentration of DMSO in the injected volume is well-tolerated by the animals (typically less than 10%).
-
Administration: Administer the freshly prepared this compound solution via intraperitoneal injection to the experimental animals. A typical dose range for inducing seizures in mice is 2-10 mg/kg.[1]
Note: Due to the instability of picrotoxinin in aqueous solutions with a pH above 7.0, it is crucial to prepare the solution fresh for each experiment and use it immediately.[1][10]
Assessment of Convulsant Activity In Vivo
Objective: To quantify the convulsant effects of this compound in a rodent model.
Materials:
-
Rodents (e.g., mice or rats)
-
Prepared this compound solution
-
Observation chamber
-
Timer
-
Video recording equipment (optional but recommended)
Procedure:
-
Animal Acclimation: Allow the animals to acclimate to the observation chamber for a designated period before injection.
-
Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal injection).
-
Observation: Immediately after administration, begin observing the animals for seizure activity for a predetermined duration (e.g., 30-60 minutes).
-
Scoring: Score the seizure activity using a standardized scale, such as the Racine scale.
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure score for each animal.
-
Data Analysis: Analyze the collected data to determine the convulsant effects of the this compound treatment.
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor signaling pathway.
Caption: Experimental workflow for enhancing and evaluating this compound brain penetrance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Administration of the GABAA receptor antagonist this compound into rat supramammillary nucleus induces c-Fos in reward-related brain structures. Supramammillary this compound and c-Fos expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 7. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound Enhanced Drug Delivery to the Brain and Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploiting Focused Ultrasound to Aid Intranasal Drug Delivery for Brain Therapy [frontiersin.org]
- 18. Modulation of the Blood–Brain Barrier for Drug Delivery to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sc.edu [sc.edu]
common pitfalls in picrotoxin experiments and how to avoid them
Welcome to the Technical Support Center for picrotoxin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nitrogenous poisonous crystalline plant compound, first isolated in 1812.[1] It is a mixture of two components: picrotoxinin (the active component) and picrotin.[2] this compound is a non-competitive antagonist of GABA-A receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[3][4][5] It does not bind to the GABA recognition site but rather acts as a channel blocker, preventing the influx of chloride ions through the GABA-A receptor's ionophore.[1][3][6] This blockade of inhibitory signaling leads to a stimulant and convulsant effect.[1]
Q2: My in vivo experiments show inconsistent convulsant activity, even at the same dosage. What are the likely causes?
A2: Inconsistent in vivo results are often due to the degradation of picrotoxinin, the active component of this compound. Picrotoxinin is susceptible to hydrolysis, particularly at a pH above 7.0, which reduces its activity.[2][7] It is critical to prepare fresh solutions immediately before each experiment to ensure consistent potency.[7] Other factors to consider are inaccurate concentration calculations, inconsistent injection techniques, and biological variability among animal models.[7]
Q3: I am observing a weaker than expected or inconsistent blockade of GABA-A receptors in my patch-clamp experiments. What should I check?
A3: Similar to in vivo studies, the primary suspect is the degradation of this compound in your solution due to hydrolysis.[7] Always use freshly prepared solutions for each recording session. Additionally, verify the accuracy of your this compound concentration and ensure your recording setup is stable, with no mechanical drift or perfusion issues.[7][8] The effect of this compound can also be use-dependent, meaning receptor activation by GABA is a prerequisite for its antagonistic action.[9][10][11]
Q4: What are the optimal solvent and storage conditions for this compound?
A4: this compound is soluble in organic solvents like DMSO and ethanol.[4][12] For long-term storage, the lyophilized powder should be stored at -20°C and is stable for at least four years.[12] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to a year, but fresh preparation is always recommended for optimal results.[4] Avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh and are not recommended for storage for more than one day.[12]
Q5: Are there any known off-target effects of this compound I should be aware of?
A5: Yes, besides its primary action on GABA-A receptors, this compound can also act as a non-competitive antagonist of glycine receptors and cation-selective 5-HT3A receptors.[4][13] Its potency at these receptors is generally 5-10 fold lower than at GABA-A receptors.[13] When interpreting your data, it is important to consider the potential for these off-target effects, especially at higher concentrations.
Troubleshooting Guides
Inconsistent Experimental Results
| Symptom | Potential Cause | Recommended Solution |
| Variable convulsant activity in vivo | Picrotoxinin degradation | Prepare fresh solutions in a buffer with a pH < 7.0 immediately before each experiment. Avoid storing aqueous solutions.[2][7] |
| Inaccurate concentration | Verify the initial weight of the compound and the final volume of the solvent. Use calibrated equipment and perform serial dilutions carefully.[7] | |
| Inconsistent dosing (in vivo) | Ensure consistent injection technique and volume. For administration routes other than intraperitoneal, verify the accuracy of the delivery method.[7] | |
| Biological variability | Use a consistent age, weight, and strain of animals. Increase sample size to improve statistical power.[7] | |
| Weaker than expected blockade in electrophysiology | Picrotoxinin degradation | Prepare fresh this compound solution for each recording session.[7] |
| Incorrect receptor subtype | This compound may have different affinities for various GABA-A receptor subunit compositions. Confirm the receptor subtypes expressed in your experimental system.[7] |
Solubility and Stability Issues
| Parameter | Recommendation |
| Solvents | This compound is soluble in DMSO and ethanol (approx. 30 mg/ml and 15 mg/ml respectively).[12] It is sparingly soluble in aqueous buffers.[12] For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer of choice.[12] Water solubility is around 3-4 mg/ml and can be increased with temperature.[14] |
| pH | Picrotoxinin, the active component, is prone to hydrolysis at pH > 7.0.[2][7] Prepare solutions in a buffer with a pH below 7.0.[7] |
| Light Sensitivity | This compound is affected by light.[6] Protect solutions from light during preparation and storage. |
| Storage | Store lyophilized powder at -20°C.[12] Store DMSO stock solutions at -20°C (for up to one month) or -80°C (for up to one year).[4] Prepare aqueous working solutions fresh daily.[12] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the blockade of GABA-A receptor-mediated currents by this compound.
Methodology:
-
Cell Culture: Use cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells transiently transfected with cDNAs of the desired subunits).[15]
-
Solutions:
-
External Solution (aCSF): Standard artificial cerebrospinal fluid. To isolate GABA-A receptor currents, include inhibitors of ionotropic glutamate receptors (e.g., 10 μM NBQX and 50 μM D-APV).[15]
-
Internal Solution: A solution containing a physiological concentration of chloride ions (e.g., in mM: 130 CsCl, 4 NaCl, 4 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES; pH 7.25).[15]
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Recording:
-
Data Acquisition and Analysis:
-
Record the GABA-elicited currents before, during, and after the application of this compound.
-
Measure the peak amplitude of the GABA-A receptor-mediated currents and calculate the percentage of inhibition by this compound.
-
Determine the IC50 by testing a range of this compound concentrations.[9][16]
-
In Vivo Assessment of Convulsant Activity in Rodents
Objective: To assess the convulsant effects of this compound.
Methodology:
-
Animals: Use a consistent strain, age, and weight of rodents (e.g., adult male NIH-NIC Swiss mice).[17]
-
This compound Preparation: Dissolve this compound in a suitable vehicle immediately before use. A common vehicle is a 1:4 DMSO/PBS solution.[17]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dose range to induce seizures is 2-10 mg/kg.[7]
-
Observation: Observe the animals for a set period (e.g., 30-60 minutes) and score the seizure activity based on a standardized scale (e.g., the Racine scale).[7][17]
-
Data Analysis: Determine the latency to the first seizure and the maximum seizure score for each animal.[7]
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-dependent and use-independent blocking actions of this compound and zinc at the GABAC receptor in retinal horizontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 16. sophion.com [sophion.com]
- 17. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
designing appropriate experimental controls for picrotoxin studies
Welcome to the technical support center for researchers utilizing picrotoxin in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the use of this compound, a non-competitive antagonist of GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] It does not bind to the same site as GABA but rather acts as a channel blocker, physically obstructing the flow of chloride ions through the GABA-A receptor channel.[3][4] This inhibition is use-dependent, meaning that the receptor channel must be opened by GABA before this compound can effectively block it.[5][6][7]
Q2: My this compound solution appears to lose effectiveness over time, leading to inconsistent results. Why is this happening and how can I prevent it?
The active component of this compound, picrotoxinin, is susceptible to hydrolysis, particularly at a pH above 7.0.[8][9] This degradation leads to a loss of potency and is a common cause of experimental variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.[8]
-
pH Control: Ensure the pH of your stock solution and final experimental buffer is below 7.0.
-
Storage: If storage is unavoidable, aliquot stock solutions and store them at -20°C for no longer than one month.[10][11][12] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.[13]
Q3: I am observing incomplete blockade of GABAergic currents in my electrophysiology experiments, even at high concentrations of this compound. What are the possible reasons?
Several factors could contribute to an incomplete blockade:
-
Solution Instability: As mentioned in Q2, degradation of this compound in solution is a primary concern.
-
Use-Dependent Block: The blocking action of this compound is use-dependent, meaning the GABA-A receptor channels need to be activated by GABA for this compound to exert its full effect.[5][6] Ensure sufficient GABA is present to activate the receptors.
-
Receptor Subtype Specificity: this compound may exhibit different affinities for various GABA-A receptor subunit compositions.[8] The specific receptor subtypes expressed in your experimental system could influence the degree of inhibition.
-
Off-Target Effects: At higher concentrations, this compound can also inhibit glycine receptors, which are another class of inhibitory ligand-gated ion channels.[11] This could complicate the interpretation of your results if glycinergic transmission is also active in your preparation.
Q4: What are appropriate vehicle controls for experiments involving this compound?
Since this compound is often dissolved in DMSO or ethanol before being diluted in aqueous buffers, it is crucial to include a vehicle control in your experimental design.[13][14] The vehicle control should consist of the final concentration of the solvent (e.g., 0.1% DMSO) in the same experimental buffer used for the this compound application, administered to a separate group of cells or tissue slices. This will account for any potential effects of the solvent itself on your measurements.
Experimental Protocols & Data
This compound Solution Preparation
Objective: To prepare a stable stock solution of this compound and dilute it to a working concentration for immediate use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Artificial cerebrospinal fluid (aCSF) or desired experimental buffer (pH < 7.0)
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). This compound is soluble in DMSO at approximately 12.05 mg/mL (20 mM) and in ethanol at 30.13 mg/mL (50 mM with gentle warming).[14]
-
Aliquot the stock solution into small volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C for up to one month.[10][11][12]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the experimental buffer (e.g., aCSF) to the desired final working concentration (typically in the micromolar range). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid solvent-induced artifacts.
-
Vortex the working solution thoroughly to ensure complete mixing.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for more than a day.[13]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Primary Target | GABA-A Receptor | [4] |
| Mechanism of Action | Non-competitive channel blocker | [3][4] |
| Off-Target(s) | Glycine Receptors (at higher concentrations) | [11] |
| Typical Working Concentration | 25 - 100 µM | [14][15][16] |
| Solubility in DMSO | ~20 mM (12.05 mg/mL) | [14] |
| Solubility in Ethanol | ~50 mM (30.13 mg/mL) with gentle warming | [14] |
| Stock Solution Stability | Up to 1 month at -20°C | [10][11][12] |
| Aqueous Solution Stability | < 24 hours | [13] |
Visualizations
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 15. Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 16. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Picrotoxin Efficacy on Inhibitory Postsynaptic Currents (IPSCs)
For researchers in neuroscience and drug development, the accurate modulation and measurement of inhibitory postsynaptic currents (IPSCs) are crucial for understanding synaptic transmission and for screening potential therapeutic compounds. Picrotoxin has long been a staple for blocking IPSCs mediated by the GABA-A receptor. This guide provides a comprehensive comparison of this compound with its common alternatives and presents a detailed experimental protocol for validating its blocking efficacy.
Comparative Analysis of IPSC Antagonists
This compound is a non-competitive antagonist of the GABA-A receptor, but its effects are not entirely specific.[1][2] For experiments requiring higher specificity or a different mechanism of action, other antagonists may be more suitable. The following table summarizes the key characteristics of this compound and its common alternatives.
| Antagonist | Primary Target | Mechanism of Action | Potency (IC50/Ki) | Effects on IPSC Kinetics | Selectivity & Off-Target Effects |
| This compound | GABA-A Receptors | Non-competitive channel blocker; allosteric stabilization of a desensitized state.[3] | ~1.1 - 2.2 µM for GABA-A receptors.[4] | Reduces amplitude and accelerates the decay of evoked IPSCs.[1][3] | Also inhibits glycine receptors and 5-HT3A receptors.[1][5] |
| Gabazine (SR-95531) | GABA-A Receptors | Competitive antagonist at the GABA binding site. | ~0.2 µM for GABA-A receptors.[2] | Reduces IPSC amplitude with minimal effect on decay kinetics. | Highly selective for GABA-A receptors over GABA-B and glycine receptors. |
| Bicuculline | GABA-A Receptors | Competitive antagonist at the GABA binding site. | ~2 µM for GABA-A receptors.[6] | Shifts the GABA dose-response curve to the right without affecting the maximum response. | Can block calcium-activated potassium (SK) channels. |
| Strychnine | Glycine Receptors | Competitive antagonist at the glycine binding site. | ~40 - 60 nM for glycine receptors.[7] | Blocks glycine-induced currents. | Highly selective for glycine receptors over GABA-A receptors. |
Signaling Pathway of GABA-A Receptor and this compound Block
The following diagram illustrates the mechanism of inhibitory neurotransmission mediated by GABA-A receptors and the site of action for this compound.
Experimental Workflow for Validating IPSC Blockade
To validate the efficacy of this compound or any other antagonist in blocking IPSCs, a systematic approach using whole-cell voltage-clamp recording is essential. The following diagram outlines the experimental workflow.
Detailed Experimental Protocol
This protocol provides a detailed methodology for validating the efficacy of this compound on IPSCs using whole-cell voltage-clamp electrophysiology in acute brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Pipette Solution: (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: 100 mM in DMSO, stored at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a P14-P21 rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the patch of membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of 0 mV to record IPSCs, which are mediated by Cl- influx and have a reversal potential around -70 mV.
4. Data Acquisition and Analysis:
-
Record spontaneous or evoked IPSCs for a stable baseline period of 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 50-100 µM) and record for 10-15 minutes to allow for equilibration and to observe the blocking effect.
-
To test for reversibility, perfuse the slice with this compound-free aCSF for 15-20 minutes and record the recovery of IPSCs.
-
Analyze the data offline using electrophysiology software. Detect and measure the amplitude and frequency of IPSCs during the baseline, drug application, and washout periods.
-
Calculate the percentage of IPSC block as: (1 - (mean IPSC amplitude during this compound / mean IPSC amplitude during baseline)) * 100.
-
Perform appropriate statistical tests (e.g., paired t-test) to determine the significance of the block.
By following this guide, researchers can confidently validate the efficacy of this compound and other antagonists in their specific experimental preparations, ensuring the reliability and accuracy of their findings.
References
- 1. ovid.com [ovid.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Picrotoxin and Gabazine on GABA-A Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used GABA-A receptor antagonists: picrotoxin and gabazine. Understanding the distinct mechanisms and kinetic properties of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the GABAergic system.
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][2] They are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] this compound and gabazine are two antagonists that inhibit GABA-A receptor function, but through fundamentally different mechanisms.[3] This guide will objectively compare their effects on receptor kinetics, supported by experimental data.
Mechanism of Action
This compound is a non-competitive antagonist of the GABA-A receptor.[3][4] It does not bind to the GABA recognition site but rather acts as a channel blocker, physically occluding the ion pore.[3][5] Some studies suggest that this compound preferentially binds to and stabilizes an agonist-bound, non-conducting (desensitized) state of the receptor.[6][7] This action reduces the frequency of channel openings without altering the single-channel conductance.[6][8] The inhibitory effect of this compound is use-dependent, meaning its blocking action is enhanced by prior activation of the receptor by GABA.[6]
Gabazine (SR-95531) is classified as a competitive antagonist, binding directly to the GABA recognition site on the receptor-channel complex.[2][9] By occupying this orthosteric site, gabazine prevents GABA from binding and subsequently activating the receptor.[2] While traditionally considered a competitive antagonist, some evidence suggests a more complex mechanism, describing it as an allosteric inhibitor of channel opening.[1][9][10] This implies that its binding to the GABA site induces a conformational change that prevents the channel from opening, effectively reducing GABA-mediated synaptic inhibition.[9]
Comparative Data on Receptor Kinetics
The following table summarizes the available quantitative data on the effects of this compound and gabazine on GABA-A receptor kinetics. It is important to note that these values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
| Parameter | This compound | Gabazine (SR-95531) | References |
| Mechanism of Action | Non-competitive channel blocker | Competitive antagonist (orthosteric) / Allosteric inhibitor of channel opening | [2][3][4][6] |
| Binding Site | Within the ion channel pore | GABA binding site (β+/α- interface) | [2][3][5] |
| IC50 | ~0.8 µM to 30 µM | ~0.2 µM to 0.44 µM | [1][11][12][13] |
| Effect on Channel Opening | Decreases frequency of openings | Prevents channel opening | [6][9] |
| Effect on Single-Channel Conductance | No significant change | Not applicable (prevents opening) | [6] |
| Use-Dependency | Yes | No | [6][14] |
| Effect on IPSC Decay | Accelerates decay | No direct effect on decay kinetics of a single IPSC, but blocks the current | [15] |
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using the following key experimental methodologies:
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABA-A receptors in response to GABA and the antagonists.
Methodology:
-
Cell Preparation: Neurons or cell lines expressing specific GABA-A receptor subtypes are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: A rapid solution exchange system is used to apply GABA, this compound, or gabazine to the cell.
-
Data Acquisition: The current flowing across the cell membrane is recorded using a patch-clamp amplifier. The holding potential is typically set at a level that allows for the measurement of chloride currents (e.g., -60 mV).
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the amplitude of the GABA-evoked current, the rate of current activation and deactivation, and the effect of the antagonists on these parameters. IC50 values are determined by applying increasing concentrations of the antagonist in the presence of a fixed concentration of GABA and fitting the resulting dose-response curve.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the receptor (e.g., [3H]muscimol for the GABA site or [35S]TBPS for the this compound site) and varying concentrations of the unlabeled competitor drug (this compound or gabazine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
GABA-A Receptor Signaling Pathway and Antagonist Action
Caption: Mechanism of GABA-A receptor antagonism by this compound and gabazine.
Experimental Workflow for Receptor Kinetics Analysis
Caption: Workflow for studying GABA-A receptor kinetics.
Conclusion
This compound and gabazine, while both effective antagonists of the GABA-A receptor, exhibit distinct mechanisms of action that translate to different effects on receptor kinetics. This compound acts as a non-competitive channel blocker, reducing the frequency of channel opening, whereas gabazine acts as a competitive antagonist at the GABA binding site, preventing receptor activation. The choice between these two compounds should be guided by the specific experimental question. For instance, if the goal is to study the role of the GABA binding site, gabazine would be the more appropriate tool. Conversely, this compound could be used to investigate the channel gating mechanism. A thorough understanding of their differential effects is paramount for the accurate interpretation of data in neuroscience research and drug development.
References
- 1. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabazine [chemeurope.com]
- 10. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemoconvulsant-Induced Status Epilepticus Models: A Cross-Validation of the Picrotoxin Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the picrotoxin-induced status epilepticus (SE) model by comparing it with other widely used chemoconvulsant models: the pilocarpine, kainic acid, and pentylenetetrazol models. This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate model for their specific research questions in the field of epilepsy and anticonvulsant drug development.
Introduction
Animal models of status epilepticus are indispensable tools for understanding the pathophysiology of epilepsy and for the preclinical screening of potential anti-epileptic drugs (AEDs). Chemoconvulsants are frequently employed to induce SE in rodents, with each agent offering a unique mechanistic profile and resulting in distinct electrophysiological and neuropathological outcomes. This guide focuses on the this compound model, a classical approach targeting the GABAergic system, and provides a comparative analysis against three other prominent models that target different neurotransmitter systems.
Quantitative Comparison of Seizure Models
The following tables summarize key quantitative parameters to facilitate a direct comparison between the this compound, pilocarpine, kainic acid, and pentylenetetrazol models of SE.
Table 1: General Comparison of Chemoconvulsant-Induced Status Epilepticus Models
| Parameter | This compound Model | Pilocarpine Model | Kainic Acid Model | Pentylenetetrazol (PTZ) Model |
| Primary Mechanism | GABA-A Receptor Antagonist[1] | Muscarinic Acetylcholine Receptor Agonist[2][3] | Glutamate Receptor (Kainate) Agonist[4] | GABA-A Receptor Antagonist[5][6] |
| Seizure Type | Generalized tonic-clonic seizures | Limbic seizures progressing to generalized seizures[3] | Limbic seizures progressing to generalized seizures[7] | Generalized tonic-clonic or myoclonic seizures[8][9] |
| Typical Latency to SE | Minutes | 20 - 40 minutes[10] | Minutes to hours[7] | Minutes[11] |
| Mortality Rate | Moderate to High (dose-dependent) | High (can be reduced with supportive care)[12] | Moderate to High (dose and administration route dependent)[13] | Moderate to High (dose-dependent) |
| Neuronal Damage | Widespread, including cortex and hippocampus | Prominent in hippocampus, amygdala, and cortex[14][15] | Primarily in the hippocampus (CA1 and CA3 regions)[4] | Less pronounced compared to pilocarpine and kainic acid models |
Table 2: Typical Dosing and Seizure Characteristics in Rodent Models
| Parameter | This compound | Pilocarpine | Kainic Acid | Pentylenetetrazol (PTZ) |
| Typical Dose (Rat) | 2-6 mg/kg, i.p. | 320-380 mg/kg, i.p. (often with pre-treatment)[2] | 5-15 mg/kg, i.p. (often in repeated doses)[7] | 35-85 mg/kg, i.p. or s.c.[11] |
| Typical Dose (Mouse) | 1-3 mg/kg, i.p. | 280-350 mg/kg, i.p. (often with pre-treatment)[16] | 10-30 mg/kg, i.p.[13] | 30-60 mg/kg, i.p. or s.c. |
| Seizure Duration | Sustained (Status Epilepticus) | Sustained (Status Epilepticus) | Sustained (Status Epilepticus) | Acute or Kindled (can lead to SE at high doses) |
| Spontaneous Recurrent Seizures (SRS) | Can occur, but less consistently than pilocarpine/kainic acid | Well-established for inducing SRS[2] | Well-established for inducing SRS[12] | Primarily a model for acute seizures or kindling; SRS are not a primary feature[8] |
Table 3: Comparative Efficacy of Common Anti-Epileptic Drugs (AEDs)
| Anti-Epileptic Drug | This compound Model | Pilocarpine Model | Kainic Acid Model | Pentylenetetrazol (PTZ) Model |
| Diazepam (Benzodiazepine) | Effective[17] | Effective, especially in early stages[10] | Effective[8] | Effective[17] |
| Phenytoin | Less effective | Ineffective[3] | Variable efficacy | Less effective |
| Valproate | Effective | Effective[3] | Effective | Effective |
Experimental Protocols
Detailed methodologies for inducing status epilepticus using each of the four chemoconvulsants are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound-Induced Status Epilepticus Protocol (Rat)
-
Animal Preparation: Acclimatize adult male Wistar or Sprague-Dawley rats (200-250 g) to the housing facility for at least one week.
-
This compound Administration: Prepare a fresh solution of this compound in sterile saline. Administer this compound intraperitoneally (i.p.) at a dose of 2-6 mg/kg.
-
Seizure Monitoring: Immediately after injection, place the animal in an observation chamber. Continuously monitor for behavioral seizures and score them using the Racine scale. The onset of continuous tonic-clonic seizures (Stage 5) for at least 30 minutes is considered status epilepticus.
-
Termination of SE (Optional): To control seizure duration and reduce mortality, administer an anticonvulsant such as diazepam (10 mg/kg, i.p.) 1-2 hours after the onset of SE.
-
Post-SE Care: Provide supportive care, including hydration with subcutaneous saline and readily accessible food.
Pilocarpine-Induced Status Epilepticus Protocol (Rat)
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (200-250 g) acclimatized to the facility.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer methylscopolamine (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.[18] Some protocols utilize lithium chloride (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine to potentiate its effects.[19]
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).[2]
-
Seizure Monitoring: Observe the animal continuously for behavioral seizures using the Racine scale.[19] SE is characterized by continuous Stage 4-5 seizures.
-
Termination of SE: Administer diazepam (10 mg/kg, i.p.) 1-3 hours after the onset of SE to terminate seizures and improve survival.[10]
-
Post-SE Care: Provide supportive care as described for the this compound model.
Kainic Acid-Induced Status Epilepticus Protocol (Rat)
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (200-250 g).
-
Kainic Acid Administration: Administer kainic acid intraperitoneally (i.p.) at an initial dose of 10 mg/kg.[20] Subsequent doses of 5 mg/kg can be given every 30-60 minutes until SE is induced.[20] Alternatively, a single higher dose can be used.
-
Seizure Monitoring: Continuously monitor the animal for behavioral seizures using the Racine scale. SE is defined as persistent Stage 4-5 seizures.
-
Termination of SE: Administer an anticonvulsant such as diazepam (10 mg/kg, i.p.) to terminate SE.
-
Post-SE Care: Provide supportive care.
Pentylenetetrazol-Induced Status Epilepticus Protocol (Rat)
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (200-250 g).
-
PTZ Administration: For acute seizures, administer a single dose of pentylenetetrazol (35-85 mg/kg, i.p. or s.c.).[11] For kindling, administer sub-convulsive doses (e.g., 35 mg/kg, i.p.) every 24-48 hours.[21]
-
Seizure Monitoring: Observe the animal for the onset and severity of seizures, typically scored on a modified Racine scale.
-
Termination of SE: Seizures induced by a single convulsive dose are often self-limiting. For prolonged seizures, diazepam can be administered.
-
Post-SE Care: Monitor the animal until it recovers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways involved in each model and a generalized experimental workflow.
Caption: this compound-induced seizure signaling pathway.
Caption: Pilocarpine-induced seizure signaling pathway.[22]
Caption: Kainic acid-induced seizure signaling pathway.[23]
Caption: Pentylenetetrazol-induced seizure signaling pathway.[24]
Caption: Generalized experimental workflow for chemoconvulsant models.
Conclusion
The choice of a status epilepticus model is a critical decision in epilepsy research. The this compound model, by directly targeting GABA-A receptors, provides a robust platform for studying generalized seizures and the role of inhibitory neurotransmission.[1] Its comparison with the pilocarpine, kainic acid, and pentylenetetrazol models highlights the distinct advantages and limitations of each. The pilocarpine and kainic acid models are particularly well-suited for investigating temporal lobe epilepsy and the process of epileptogenesis, leading to spontaneous recurrent seizures.[12][25] The pentylenetetrazol model is a versatile tool for studying generalized seizures and for high-throughput screening of potential anticonvulsants.[8]
By understanding the mechanistic underpinnings, quantitative characteristics, and experimental protocols of these models, researchers can make informed decisions to advance our understanding of epilepsy and accelerate the development of novel therapeutic interventions. This guide serves as a valuable resource for navigating the complexities of these preclinical models and for designing rigorous and reproducible studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Review: cholinergic mechanisms and epileptogenesis. The seizures induced by pilocarpine: a novel experimental model of intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Kainic acid-induced status epilepticus [bio-protocol.org]
- 8. [Comparison of seizure induced by different drugs in ICR Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Pilocarpine-induced status epilepticus (SE) in rats [bio-protocol.org]
- 11. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Evidence for Status Epilepticus and Pro-Inflammatory Changes after Intranasal Kainic Acid Administration in Mice | PLOS One [journals.plos.org]
- 14. Status epilepticus induced by pilocarpine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study pharmacologic of the GABAergic and glutamatergic drugs on seizures and status epilepticus induced by pilocarpine in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.ru [2024.sci-hub.ru]
- 22. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New insights from the use of pilocarpine and kainate models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Picrotoxin and Other Pro-Convulsant Positive Controls for Preclinical Screening
In the landscape of preclinical safety pharmacology and drug discovery, the careful evaluation of a compound's potential to induce seizures is a critical step. Pro-convulsant screening assays are indispensable tools in this process, and the choice of a reliable positive control is paramount to ensure assay validity and accurate interpretation of results. Picrotoxin has historically served as a standard positive control due to its well-characterized mechanism of action. This guide provides a comprehensive comparison of this compound with other commonly used pro-convulsant agents, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most appropriate positive control for their specific screening needs.
Mechanism of Action: A Comparative Overview
The pro-convulsant activity of these compounds stems from their ability to disrupt the delicate balance between excitatory and inhibitory neurotransmission in the central nervous system (CNS). While all lead to neuronal hyperexcitability, their molecular targets and mechanisms of action differ significantly.
This compound acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It does not bind to the same site as the endogenous ligand GABA, but rather to a site within the receptor's chloride ion channel.[3] This binding event physically blocks the influx of chloride ions, thereby preventing the hyperpolarization of the neuronal membrane that underlies GABAergic inhibition. This disruption of inhibitory signaling leads to a state of generalized neuronal hyperexcitability and seizures.[4]
In contrast, Bicuculline is a competitive antagonist of the GABA-A receptor.[5][6] It directly competes with GABA for its binding site on the receptor.[7] By preventing GABA from binding, bicuculline also inhibits the opening of the chloride channel, leading to a reduction in inhibitory neurotransmission and subsequent convulsive activity.[8][9]
Pentylenetetrazol (PTZ) also targets the GABA-A receptor but its mechanism is considered more complex and less specific than this compound or bicuculline. It is believed to act as a non-competitive antagonist at the this compound binding site, though it may have other cellular effects as well.[10][11] PTZ is widely used to induce both acute seizures and a "kindling" model of epilepsy through repeated administration of sub-convulsive doses.[12]
4-Aminopyridine (4-AP) induces pro-convulsant effects through a different mechanism altogether. It is a blocker of voltage-gated potassium (K+) channels.[13][14] By inhibiting these channels, 4-AP prolongs the duration of the action potential, leading to an increase in the influx of calcium ions at the presynaptic terminal and consequently, enhanced neurotransmitter release. This broad-spectrum increase in synaptic transmission, affecting both excitatory and inhibitory synapses, ultimately results in the hyperexcitability that triggers seizures.[13]
Quantitative Comparison of Pro-Convulsant Activity
The following tables summarize the effective concentrations and doses of this compound and its alternatives in various in vitro and in vivo pro-convulsant screening models. These values can vary depending on the specific experimental conditions, such as the animal model, cell type, and assay endpoint.
Table 1: Comparison of Effective Concentrations in In Vitro Models
| Compound | Model System | Effective Concentration | Reference |
| This compound | Cultured mouse spinal neurons | Induces convulsive activity | [8] |
| Xenopus oocytes expressing GABA-A receptors | IC50 values are relatively unaffected by receptor isoform | [5] | |
| Bicuculline | Xenopus oocytes expressing GABA-A receptors | pKB of approximately 5.9 | [5] |
| Rat hippocampal slices | 10 µM evokes ictal discharges | [15] | |
| 4-Aminopyridine | Mouse hippocampal brain slices | 25 µM - 200 µM induces epileptiform activity | [16] |
| Rat hippocampal slices | 100 µM induces seizure-like events | [17] |
Table 2: Comparison of Effective Doses in In Vivo Models
| Compound | Animal Model | Route of Administration | Effective Dose | Endpoint | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 2 mg/kg | Potentiation of MES seizures | [18] |
| Rat | Intravenous (i.v.) infusion | 0.4 mg/ml | Convulsant threshold | [19] | |
| Zebrafish Larvae | Immersion | 1, 5, 25, 125, or 625 µM | Behavioral changes | [20] | |
| Pentylenetetrazol (PTZ) | Mouse | Subcutaneous (s.c.) | 85 mg/kg (CF-1 mice) | Clonic seizure | [21] |
| Rat | Subcutaneous (s.c.) | 68 mg/kg (Sprague Dawley) | Clonic seizure | [21] | |
| Zebrafish Larvae | Immersion | 1, 2, 4, 8, or 16 mM | Behavioral changes | [20] | |
| Bicuculline | Rat | Intraperitoneal (i.p.) | 1.0 mg/kg (sub-convulsant), 7.5 mg/kg (convulsant) | Behavioral changes and seizures | [22] |
| 4-Aminopyridine | Mouse | Subcutaneous (s.c.) | 13.3 mg/kg (ED97) | Tonic hindlimb extension and death | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of GABA-A receptor antagonism by this compound and bicuculline.
References
- 1. Comparison-of-two-seizure-threshold-rat-models-for-evaluation-of-proconvulsant-drug-properties [aesnet.org]
- 2. Striking differences in proconvulsant-induced alterations of seizure threshold in two rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A functional comparison of the antagonists bicuculline and this compound at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. This compound convulsions involve synaptic and nonsynaptic mechanisms on cultured mouse spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline: a convulsant with synaptic and nonsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucb L059, a novel anticonvulsant, reduces bicuculline-induced hyperexcitability in rat hippocampal CA3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of anticonvulsant effect of pentobarbital and phenobarbital against seizures induced by maximal electroshock and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decreased convulsant potency of this compound and pentetrazol and enhanced [3H]flunitrazepam cortical binding following stressful manipulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on zebrafish larvae behaviors: A comparison study with PTZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 22. Convulsant bicuculline modifies CNS muscarinic receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Picrotoxin and Strychnine Convulsant Mechanisms
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of picrotoxin and strychnine, two classical neurotoxins widely used as pharmacological tools to study inhibitory neurotransmission. By understanding their distinct mechanisms of action, target receptors, and resultant physiological effects, researchers can better leverage these compounds for investigating the delicate balance of excitation and inhibition within the central nervous system (CNS).
Mechanism of Action: A Tale of Two Inhibitory Receptors
While both this compound and strychnine induce convulsions by suppressing inhibitory neurotransmission, their molecular targets and modes of action are fundamentally different. This distinction makes them invaluable for dissecting the specific roles of the two primary inhibitory systems in the CNS: the GABAergic and glycinergic systems.
This compound: The GABA-A Receptor Channel Blocker this compound acts as a non-competitive antagonist of the GABA-A receptor (GABA-AR), the principal ligand-gated chloride ion channel for gamma-aminobutyric acid (GABA) in the brain.[1] Instead of competing with GABA at its binding site, this compound is thought to physically block the ion channel pore.[2][3] This action prevents the influx of chloride ions that normally occurs when GABA binds to the receptor. The consequence is a failure to hyperpolarize the postsynaptic neuron, thus reducing the inhibitory influence of GABA and leading to a state of neuronal hyperexcitability.[1] The action of this compound is often described as "use-dependent," suggesting that the receptor channel must be activated by an agonist for the blocking action to occur efficiently.[4]
Strychnine: The Glycine Receptor Competitive Antagonist In contrast, strychnine functions as a potent and selective competitive antagonist of the glycine receptor (GlyR), which is particularly concentrated in the spinal cord and brainstem.[1][5][6] Strychnine binds directly to the same site as the neurotransmitter glycine, effectively preventing glycine from activating the receptor.[7][8] This competitive inhibition blocks the influx of chloride ions through the GlyR channel, thereby removing a critical source of inhibition for motor neurons and interneurons in the spinal cord.[6][9] The resulting disinhibition leads to exaggerated reflex arcs and uncontrolled, simultaneous contraction of skeletal muscles.[10] Because the antagonism is competitive, its effects can be overcome by sufficiently high concentrations of glycine.[1]
Quantitative Comparison of this compound and Strychnine
The following table summarizes key quantitative parameters for this compound and strychnine, highlighting their potency and toxicity. Note that values can vary depending on the specific receptor subunit composition and experimental conditions.
| Parameter | This compound | Strychnine | Primary Target Receptor |
| Mechanism | Non-competitive Antagonist (Channel Blocker) | Competitive Antagonist | N/A |
| Primary Target | GABA-A Receptor | Glycine Receptor | N/A |
| Binding Affinity (Ki) | Not typically measured (non-competitive) | ~30 nM[11][12] | Glycine Receptor |
| IC₅₀ (Functional) | ~0.6 - 2.2 µM[3][4][6] | ~60 nM[13] | GABA-A / Glycine Receptors |
| In Vivo Toxicity (LD₅₀, mouse) | 3 - 50 mg/kg (i.p.)[14] | ~2 mg/kg (oral)[1] | N/A |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways affected by this compound and strychnine.
Caption: this compound non-competitively blocks the GABA-A receptor's ion channel.
Caption: Strychnine competitively antagonizes glycine at the glycine receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of convulsant agents. Below are protocols for key experiments used to characterize compounds like this compound and strychnine.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique directly measures the effect of the antagonists on ion currents mediated by their target receptors in neurons.
-
Objective: To measure the inhibition of GABA- or glycine-induced currents by this compound or strychnine, respectively, and to determine their IC₅₀ values.
-
Materials:
-
Animal model (e.g., Sprague-Dawley rats, 3-5 weeks old).[15]
-
Vibrating microtome (vibratome).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and microscope.
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O₂/5% CO₂ (in mM): 240 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 3.5 MgCl₂, 11 D-glucose.[15]
-
Recording aCSF, bubbled with 95% O₂/5% CO₂ (in mM): 117 NaCl, 3.6 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 11 D-glucose.[15]
-
K-gluconate based intracellular solution (in mM): 130 K-gluconate, 5 KCl, 10 Na₂-phosphocreatine, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Li-GTP; pH adjusted to 7.2-7.4.[15]
-
-
Procedure:
-
Slice Preparation: Deeply anesthetize the animal and perfuse transcardially with ice-cold sucrose-aCSF.[16] Rapidly dissect the spinal cord and prepare transverse slices (e.g., 400 µm) using a vibratome in the same ice-cold solution.[17]
-
Slice Recovery: Transfer slices to a holding chamber with recording aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[17]
-
Recording: Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated recording aCSF.
-
Patching: Using borosilicate glass pipettes filled with intracellular solution, identify target neurons (e.g., in the spinal dorsal horn).[18] Achieve a giga-ohm seal and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Clamp the neuron at a holding potential of -70 mV. Apply the agonist (GABA or glycine) via a perfusion system to elicit an inward chloride current.
-
Antagonist Application: After establishing a stable baseline agonist-induced current, co-apply the agonist with increasing concentrations of the antagonist (this compound or strychnine).
-
Analysis: Measure the peak amplitude of the current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit with a logistic function to determine the IC₅₀.
-
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for its receptor in a membrane preparation.
-
Objective: To determine the binding affinity (Ki) of strychnine for the glycine receptor.
-
Materials:
-
Tissue source rich in the target receptor (e.g., rodent spinal cord for GlyR).[12]
-
Radiolabeled ligand (e.g., [³H]strychnine).
-
Unlabeled competitor (strychnine, glycine).
-
Homogenizer and high-speed centrifuge.
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation counter and fluid.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
-
Procedure:
-
Membrane Preparation: Homogenize the dissected tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[19]
-
Assay Setup: In a 96-well plate, set up reactions containing:
-
Total Binding: Membrane preparation + fixed concentration of [³H]strychnine.
-
Non-specific Binding: Membrane preparation + [³H]strychnine + a high concentration of unlabeled glycine or strychnine.
-
Competition: Membrane preparation + [³H]strychnine + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[19]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, followed by several washes with ice-cold buffer to separate bound from free radioligand.[20]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. For competition assays, determine the IC₅₀ and then calculate the Ki using the Cheng-Prusoff equation.
-
In Vivo Convulsant Activity Assay
This whole-animal assay assesses the physiological outcome (seizures) of administering the compounds.
-
Objective: To determine the dose-response relationship for this compound- and strychnine-induced seizures and to calculate the median lethal dose (LD₅₀) or convulsive dose (CD₅₀).
-
Materials:
-
Animal model (e.g., adult male Swiss mice).[14]
-
This compound and strychnine solutions for injection.
-
Injection supplies (syringes, needles).
-
Observation chambers.
-
Timer.
-
-
Procedure:
-
Acclimation: Acclimate animals to the testing environment to reduce stress.
-
Dosing: Divide animals into groups and administer a single intraperitoneal (i.p.) injection of either vehicle or a specific dose of this compound or strychnine.[21]
-
Observation: Immediately place each animal in an individual observation chamber and observe continuously for a set period (e.g., 30-60 minutes).
-
Scoring: Record the latency to the first convulsion and the severity of the seizure, often using a standardized scale (e.g., the Racine scale).[22] Note the presence of tonic hindlimb extension, a common endpoint for severe seizures, and mortality within a 24-hour period.
-
Analysis: For each dose group, calculate the percentage of animals exhibiting seizures or mortality. Use probit analysis to determine the CD₅₀ or LD₅₀, the dose at which 50% of the animals show the effect.
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparative analysis of novel convulsant agents, using this compound and strychnine as benchmarks.
Caption: A workflow for characterizing convulsants from in vitro to in vivo.
Conclusion
This compound and strychnine, while both powerful convulsants, operate through distinct and specific mechanisms. This compound's non-competitive blockade of GABA-A receptor channels and strychnine's competitive antagonism of glycine receptors provide researchers with precise tools to isolate and study the two major inhibitory pathways in the central nervous system. A thorough understanding of their comparative pharmacology, supported by quantitative data from robust experimental protocols, is crucial for advancing neuroscience research and the development of therapeutics targeting neuronal excitability.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Patch clamp recordings in spinal cord slices. [bio-protocol.org]
- 18. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Assessing the Reproducibility of Picrotoxin's Inhibitory Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published data on the effects of picrotoxin, a non-competitive antagonist of GABA-A receptors. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to facilitate an objective assessment of the reproducibility of this compound's inhibitory actions.
This compound is a widely used convulsant that acts as a potent inhibitor of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Its effects, however, can exhibit variability across different studies. This guide compiles and compares data from various publications to shed light on the factors influencing this compound's potency and to provide a framework for designing reproducible experiments.
Quantitative Comparison of this compound's Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an antagonist. The following table summarizes reported IC50 values for this compound across different GABA-A receptor subunit compositions and other related receptors. This comparative data highlights the potential for variability in this compound's effects depending on the specific receptor subtype and experimental conditions.
| Receptor Subunit Composition | Reported IC50 (µM) | Test System | GABA Concentration | Reference |
| α1β2γ2 | 1.1 ± 0.3 | Xenopus oocytes | 40 µM | [1] |
| α2β2γ2 | 10.3 ± 1.6 | HEK293 cells | Not specified | |
| α3β2γ2 | 5.1 ± 0.7 | HEK293 cells | Not specified | |
| α5β3γ2 | 0.8 | HEK293 cells | 30 µM | [2] |
| α5β3γ2 | 2.2 | Rat hippocampal astrocytes | 1 mM | [2] |
| α6β2γ2 | 7.2 ± 0.4 | HEK293 cells | Not specified | |
| β2γ2 | 0.5 ± 0.05 | HEK293 cells | Not specified | |
| GABAρ1 | 0.6 ± 0.1 | Xenopus oocytes | 1 µM (EC50) | [3] |
| 5-HT3A | ~30 | HEK293 cells | Not specified | [4] |
Understanding the Mechanism of this compound Inhibition
This compound exerts its inhibitory effect through a non-competitive, allosteric mechanism. It does not bind to the same site as the endogenous ligand GABA. Instead, it is widely regarded as a channel pore blocker, binding to a site within the chloride ion channel of the GABA-A receptor.[5][6] This binding event physically obstructs the flow of chloride ions, thereby preventing the hyperpolarization of the neuron and inhibiting neurotransmission. Some studies also suggest the possibility of a secondary, allosteric binding site that may contribute to its modulatory effects.[5][7] The inhibitory action of this compound is use-dependent, meaning its blocking effect is enhanced when the receptor is activated by GABA.[8][9]
Key Experimental Protocols for Assessing this compound's Effects
The variability in reported IC50 values can often be attributed to differences in experimental protocols. Below are detailed methodologies for two common electrophysiological techniques used to study this compound's effects.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is frequently used for studying ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GABA-A receptor subunits. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.[10]
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a standard saline solution.
-
Drug Application: The agonist, typically GABA, is applied to elicit a baseline chloride current. Once a stable current is achieved, GABA is co-applied with varying concentrations of this compound.
-
Data Analysis: The inhibition of the GABA-induced current by this compound is measured at each concentration. A dose-response curve is then generated by plotting the percentage of inhibition against the this compound concentration, from which the IC50 value is calculated.[10]
Whole-Cell Patch Clamp in Mammalian Cells (e.g., HEK293)
This technique allows for the recording of ionic currents from a single cell.
-
Cell Culture: Mammalian cells, such as HEK293, are cultured and transiently or stably transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
Recording Pipettes: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Recording Procedure: A tight seal (giga-seal) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential of -60 mV.
-
Solution Exchange: The extracellular solution, containing a physiological salt solution, is continuously perfused over the cell. To isolate GABA-A receptor currents, antagonists for other neurotransmitter receptors (e.g., glutamate receptors) are often included in the extracellular solution. GABA and this compound are applied via a rapid solution exchange system.
-
Data Acquisition and Analysis: GABA-evoked currents are recorded in the absence and presence of various concentrations of this compound. The peak current amplitude is measured, and the percentage of inhibition is calculated. An IC50 value is determined by fitting the concentration-response data with a logistic function.
Factors Contributing to Variability in this compound's Effects
Several factors can contribute to the observed differences in this compound's potency across studies:
-
GABA-A Receptor Subunit Composition: As the data table illustrates, the specific combination of α, β, and γ subunits that form the GABA-A receptor can significantly influence its sensitivity to this compound. Receptors lacking an α subunit (e.g., β2γ2) appear to be more sensitive to this compound.
-
GABA Concentration: The inhibitory effect of this compound is dependent on the concentration of GABA used to activate the receptor. Since this compound's binding is use-dependent, higher concentrations of GABA can enhance its blocking effect.[3]
-
Expression System: The choice of expression system, such as Xenopus oocytes versus mammalian cell lines, can introduce variability due to differences in post-translational modifications, receptor assembly, and the presence of endogenous modulatory factors.
-
Electrophysiological Technique and Recording Conditions: Minor variations in the electrophysiological setup, such as the composition of intracellular and extracellular solutions, holding potential, and the speed of drug application, can all impact the measured IC50 values.
Conclusion
Assessing the reproducibility of this compound's effects requires a careful consideration of the experimental details. This guide highlights that while this compound is a reliable inhibitor of GABA-A receptors, its potency can vary depending on the receptor subtype and the specific experimental conditions employed. By providing a comparative overview of published data and methodologies, we aim to equip researchers with the necessary information to design more robust and reproducible studies, ultimately leading to a clearer understanding of this compound's role in modulating inhibitory neurotransmission.
References
- 1. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. This compound inhibition mechanism of a gamma-aminobutyric acid A receptor investigated by a laser-pulse photolysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a possible secondary this compound-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mapping convulsants’ binding to the GABA-A receptor chloride ionophore: a proposed model for channel binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Picrotoxin's Specific Binding: A Comparative Analysis of Biochemical Assays
For researchers, scientists, and drug development professionals, validating the specific binding of picrotoxin to its target receptors is a critical step in neuropharmacological research. This guide provides a comprehensive comparison of established and alternative biochemical assays, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
This compound, a non-competitive antagonist of GABA-A and glycine receptors, is a valuable tool for studying inhibitory neurotransmission. Its ability to block chloride ion channels makes it a potent convulsant and a crucial compound for investigating the mechanisms of epilepsy and other neurological disorders. Accurate and reliable validation of its binding is paramount. This guide compares the most common and emerging techniques used for this purpose: Radioligand Binding Assays and Electrophysiology, with a look at alternative methods like Fluorescence-Based Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Comparative Analysis of this compound Binding Affinity
The following table summarizes quantitative data from various studies, offering a comparative overview of this compound's binding affinity to its primary targets, the GABA-A and glycine receptors, as determined by different biochemical assays.
| Assay Type | Receptor Target | Ligand/Method | Quantitative Value | Reference |
| Radioligand Binding | Rat Brain GABA-A Receptor | [3H]dihydropicrotoxinin | Kd: 95.4 ± 11.9 nM | [1] |
| Radioligand Binding | Rat Brain Membranes | Competition Assay (IC50, Ki) | Methods described to determine these values | [2][3][4] |
| Electrophysiology | GABAA(α5β3γ2) Receptor | This compound vs. 30 µM GABA | IC50: 0.8 µM (95% CI: 0.5-1.2 µM) | [5] |
| Electrophysiology | Primary Hippocampal Astrocytes | This compound vs. 1mM GABA | IC50: 2.2 µM (95% CI: 0.8-4.0 µM) | [5] |
| Electrophysiology | Human Homomeric GABAρ1 Receptor | This compound vs. 1 µM GABA | IC50: 0.6 ± 0.1 µM | [6] |
| Electrophysiology | α1 Glycine Receptor | Picrotin | KD: 37.3 µM | [7] |
| Electrophysiology | α2 Glycine Receptor | Picrotin | KD: 13.2 µM | [7] |
| Electrophysiology | Glycine Receptor | Picrotoxinin | pIC50: 5.62 (IC50: 2.4 µM) | [8] |
Key Experimental Methodologies
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions, providing a direct measure of binding affinity.
Experimental Protocol: [3H]dihydropicrotoxinin Binding Assay
This protocol is adapted from studies characterizing the this compound binding site in rat brain membranes.[2][3][4][9]
1. Membrane Preparation:
- Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose solution.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Wash the resulting pellet by resuspension in buffer and repeat the centrifugation step multiple times to remove endogenous GABA.
- Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
- In a final volume of 1 mL, incubate the brain membrane preparation (approx. 100-200 µg of protein) with varying concentrations of [3H]dihydropicrotoxinin.
- For competition assays, include a fixed concentration of the radioligand and varying concentrations of unlabeled this compound or other test compounds.
- Incubate at room temperature for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Saturation analysis: Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by plotting the specific binding of the radioligand as a function of its concentration.
- Competition analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological techniques, particularly patch-clamp recordings, provide functional data on how this compound modulates ion channel activity.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol is a generalized procedure for assessing the effect of this compound on GABA-A receptor currents in cultured cells or brain slices.[10][11]
1. Cell/Slice Preparation:
- For cultured cells (e.g., HEK293 cells expressing specific GABA-A receptor subunits), plate them on coverslips for recording.
- For brain slices, prepare acute slices (200-300 µm thick) from the brain region of interest using a vibratome.
2. Recording Setup:
- Place the coverslip or brain slice in a recording chamber on the stage of an upright or inverted microscope.
- Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution, bubbled with 95% O2 / 5% CO2.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a target neuron or cell.
- Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
- Apply GABA to the cell via a perfusion system to elicit an inward chloride current.
- After establishing a stable baseline GABA response, co-apply this compound with GABA at varying concentrations.
- Record the inhibition of the GABA-evoked current by this compound.
4. Data Analysis:
- Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound.
- Construct a concentration-response curve by plotting the percentage of inhibition of the GABA current against the this compound concentration.
- Determine the IC50 value from the concentration-response curve.
Alternative and Emerging Assays
While radioligand binding and electrophysiology are the gold standards, other techniques offer complementary information and can be advantageous in specific contexts.
Fluorescence-Based Assays
Fluorescence quenching or enhancement assays can be used to monitor the binding of a ligand to a protein.[12] Changes in the intrinsic tryptophan fluorescence of the receptor upon this compound binding can be measured. Alternatively, a fluorescently labeled this compound analog could be used. These assays are often less labor-intensive than radioligand binding and can be performed in a high-throughput format.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][13][14][15][16][17] This technique is label-free and is performed in solution, avoiding potential artifacts from immobilization or labeling. However, it typically requires larger quantities of purified protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][18][19][20][21] This allows for real-time monitoring of the association and dissociation kinetics of the binding interaction, from which the binding affinity can be calculated. While powerful for kinetic analysis, SPR requires immobilization of the receptor, which can sometimes affect its native conformation.
Visualizing the Pathways and Processes
To better understand the context of these assays, the following diagrams illustrate the signaling pathway of this compound's action and a generalized workflow for its binding validation.
References
- 1. Specific [(3)H]-guanosine binding sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
- 8. The atypical M2 segment of the beta subunit confers picrotoxinin resistance to inhibitory glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The picrotoxinin binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A surface plasmon resonance approach to monitor toxin interactions with an isolated voltage-gated sodium channel paddle motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 21. Gating effects on picrotin block of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrotoxin's Electrophysiological Signature: A Comparative Guide for In Vitro and In Vivo Research
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds across different experimental paradigms is paramount. Picrotoxin, a potent non-competitive antagonist of GABA-A receptors, serves as a classic tool to induce hyperexcitability and study seizure-like activity. This guide provides a comprehensive comparison of the electrophysiological effects of this compound in in vitro and in vivo settings, supported by experimental data and detailed protocols.
This compound exerts its effects by blocking the chloride ion channel of the GABA-A receptor, the primary mediator of fast synaptic inhibition in the central nervous system.[1] This blockade disrupts the normal inhibitory tone, leading to neuronal depolarization and increased network excitability. While the fundamental mechanism of action remains consistent, the manifestation of this compound's effects can differ significantly between simplified in vitro preparations and the complex environment of a living organism.
Quantitative Comparison of this compound's Electrophysiological Effects
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the differential impact of this compound on neuronal and network activity.
| In Vitro Electrophysiological Effects of this compound | |
| Parameter | Observed Effect |
| GABA-A Receptor Currents | This compound reduces the amplitude of whole-cell GABA currents without altering single-channel conductance or the shape of the current-voltage relationship.[2] The block is use-dependent, meaning it is more pronounced with repeated GABA application.[2][3] |
| Synaptic Transmission | This compound decreases the amplitude and accelerates the decay of inhibitory postsynaptic currents (IPSCs).[4] This leads to an enhancement of excitatory postsynaptic potentials (EPSPs) and can induce paroxysmal depolarizing shifts (PDSs).[5][6] |
| Neuronal Firing | Application of this compound can lower the spike threshold and induce spontaneous firing in cultured neurons.[7] In brain slices, it can trigger epileptiform burst firing.[6] |
| Network Activity | In cultured neuronal networks and brain slices, this compound induces synchronized burst firing and seizure-like discharges.[5][8] |
| In Vivo Electrophysiological Effects of this compound | |
| Parameter | Observed Effect |
| Electroencephalogram (EEG) | Systemic or localized administration of this compound induces dose-dependent epileptiform activity characterized by spikes, spike-and-wave complexes, and generalized convulsive seizures.[9][10] |
| Spectral Power | During this compound-induced seizures, there are significant increases in the power of specific frequency bands, notably in the 6-8 Hz and gamma frequencies in brain regions like the thalamus and neocortex.[11] |
| Behavioral Correlates | Electrophysiological seizures are accompanied by behavioral manifestations ranging from myoclonus and "wet dog shakes" at lower doses to recurrent motor limbic seizures and status epilepticus at higher doses.[10] |
| Synaptic Inhibition | In vivo recordings have shown that iontophoretically applied this compound reversibly blocks the inhibitory responses of neurons to both applied GABA and stimulation of inhibitory pathways.[12] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced epileptic activity in hippocampal and neocortical slices (guinea pig): suppression by organic calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound convulsions involve synaptic and nonsynaptic mechanisms on cultured mouse spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Electroencephalographic investigations in rabbits of drugs acting at GABA-benzodiazepine-barbiturate/picrotoxin receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Injections of this compound and bicuculline into the amygdaloid complex of the rat: an electroencephalographic, behavioural and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced generalised convulsive seizure in rat: changes in regional distribution and frequency of the power of electroencephalogram rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound antagonism of γ aminobutyric acid inhibitory responses and synaptic inhibition in the rat substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Picrotoxin and Pentylenetetrazol (PTZ) for Seizure Modeling
For researchers and drug development professionals navigating the landscape of preclinical seizure models, the choice of a convulsant agent is a critical decision that shapes the experimental outcome and its translational relevance. Among the most established chemoconvulsants are picrotoxin and pentylenetetrazol (PTZ). Both are widely used to induce seizures in animal models, yet they possess distinct mechanisms, induce different seizure phenotypes, and are suited for different research questions. This guide provides an objective, data-driven comparison of this compound and PTZ to aid in the selection of the most appropriate model for your research needs.
Mechanism of Action: Targeting the GABAergic System
Both this compound and PTZ exert their convulsant effects by disrupting the brain's primary inhibitory system, which is mediated by the neurotransmitter γ-aminobutyric acid (GABA).[1] The target for both is the GABA-A receptor, a ligand-gated ion channel that, when activated by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential. By interfering with this process, both agents promote neuronal hyperexcitability and seizure activity.
This compound (PTX) is a non-competitive channel blocker of the GABA-A receptor.[2][3] It is believed to act by physically occluding the chloride ion channel pore itself, rather than competing with GABA at its binding site.[2][3] This action effectively prevents the influx of chloride ions even when GABA is bound to the receptor.[2] this compound is a natural compound isolated from the fruit of the Anamirta cocculus plant.[2]
Pentylenetetrazol (PTZ) is also a non-competitive antagonist of the GABA-A receptor, though its precise binding site and mechanism are considered more complex and less fully understood than this compound's.[4][5][6] It is thought to interact with the this compound binding site on the GABA-A receptor complex.[4][6] By binding to the receptor, PTZ prevents the channel from opening, thereby blocking GABAergic inhibition and leading to neuronal depolarization and convulsions.[1] Some studies suggest PTZ may also have other effects, such as influencing potassium channels or activating the PI3K/Akt/mTOR signaling pathway.[7][8][9]
Comparative Data: Seizure Models and Parameters
This compound and PTZ can be used to create both acute (single high dose) and chronic (repeated subconvulsive doses, or "kindling") models of epilepsy. However, PTZ is more commonly associated with kindling protocols, which are used to study epileptogenesis.[10] The choice of model, dose, and animal species significantly impacts seizure characteristics.
| Parameter | This compound (PTX) | Pentylenetetrazol (PTZ) | Animal Model (Example) |
| Seizure Type | Primarily clonic and tonic-clonic seizures.[2] Can induce partial seizures with focal application.[11] | Myoclonic, clonic, and generalized tonic-clonic seizures.[12][13] Often used to model generalized seizures.[13] | Mice, Rats, Zebrafish[12][14][15] |
| Acute Dosage (Systemic) | 0.3 - 0.5 mg/mL (in feed for Drosophila larvae).[14] Lethal dose (LDLo) in mammals is ~0.357 mg/kg.[2] | 35 - 80 mg/kg (i.p. or s.c.).[16][17] Higher doses (~100 mg/kg) can be lethal.[12][18] | Mice, Rats[12][17] |
| Kindling Dosage | Less commonly used for kindling. | 30 - 35 mg/kg (i.p.) administered every other day.[4][16] | Mice[16] |
| Latency to Seizure | Can be long (14-41 min) with focal microperfusion.[11] | Varies with dose; can be minutes.[4][17] | Rats, Mice |
| Seizure Severity | Dose-dependent, ranging from behavioral arrest to tonic-clonic convulsions.[11] | Scored on scales like the Racine scale (Stages 0-5).[4] Higher doses produce higher severity scores.[12] | Rats, Mice |
| Mortality | High doses are fatal due to respiratory paralysis.[2] | Dose-dependent; can be high with acute protocols (~25% at 80 mg/kg i.p.).[17] Minimized in optimized protocols.[12] | Mice, Rats |
Experimental Protocols
Detailed and consistent protocols are essential for reproducibility in seizure modeling. Below are representative methodologies for inducing acute seizures with PTZ and partial seizures with this compound.
Protocol 1: Acute Generalized Seizures with PTZ in Rats
This protocol is adapted from a model optimized for high seizure incidence with minimal mortality.[12]
-
Animal Model: Adult Sprague-Dawley rats.
-
PTZ Preparation: Freshly dissolve PTZ in 0.9% saline to a concentration of 50 mg/mL. Use the solution within one hour of preparation.[12]
-
Dosing Regimen:
-
Administer an initial intraperitoneal (i.p.) injection of PTZ at 50 mg/kg.
-
Thirty minutes after the first injection, administer a second i.p. injection of PTZ at 30 mg/kg.[12]
-
-
Observation and Scoring:
-
Immediately after the second injection, place the animal in an observation chamber.
-
Observe continuously for at least 30 minutes, recording seizure behavior.[19]
-
Score the seizure severity using the Racine scale:
-
Record latency to the first seizure and the duration of tonic-clonic seizures.
-
Protocol 2: Partial Seizures with this compound Microperfusion in Rats
This protocol is designed to induce focal seizures originating in a specific brain region, such as the hippocampus.[11]
-
Animal Model: Freely moving adult rats surgically implanted with a microdialysis guide cannula targeting the hippocampus.
-
This compound Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF).
-
Administration:
-
Insert a microdialysis probe through the guide cannula into the hippocampus.
-
Perfuse a starting dose of 100 µM this compound through the probe for a fixed period (e.g., 5 minutes).[11]
-
If no seizure occurs, the dose can be increased in subsequent experimental sessions (e.g., in 25 µM increments).[11]
-
-
Observation and Recording:
-
Simultaneously record the animal's behavior via video and brain electrical activity via electroencephalography (EEG) or electrocorticography (ECoG).[11][12]
-
Define seizure threshold as the minimum dose that reliably induces electro-behavioral seizures.[11]
-
Measure latency from the end of the perfusion period to the onset of seizure activity.[11]
-
Affected Signaling Pathways
Beyond the immediate blockade of GABA-A receptors, chemoconvulsants can trigger downstream changes in intracellular signaling cascades.
PTZ has been shown to cause acute and transient activation of the mammalian target of rapamycin (mTOR) pathway.[7][8] This activation is mediated by the upstream PI3K/Akt pathway.[7][8] The mTOR pathway is implicated in cellular growth, proliferation, and survival, and its dysregulation is associated with epileptogenesis in some chronic epilepsy models.[7] However, in the PTZ model, this activation appears to be a direct and short-lived effect of the seizure activity itself, rather than a long-term driver of chronic epilepsy.[7][8]
This compound -induced seizures have been linked to an increase in the activity of neuronal nitric oxide synthase (nNOS).[20] This suggests that nitric oxide (NO), a signaling molecule, may play a role in triggering seizures initiated by GABA-A receptor blockade.[20] Inhibition of nNOS can delay the onset of this compound-induced convulsions, indicating that the NO pathway may be a downstream effector of GABAergic disinhibition in this model.[20]
Conclusion: Choosing the Right Model
The selection between this compound and pentylenetetrazol depends heavily on the specific aims of the research.
Pentylenetetrazol (PTZ) is arguably the more versatile and widely characterized of the two agents, especially for screening potential anticonvulsant drugs.
-
Advantages: Well-established protocols for both acute and chronic (kindling) models exist.[10][12] The kindling model is particularly valuable for studying the process of epileptogenesis.[10] The seizure phenotype it produces is considered a model of generalized seizures, including myoclonic and absence seizures.[13]
-
Disadvantages: High doses can lead to significant mortality if protocols are not optimized.[12][18] The mechanism of action is less specific than a direct channel block.[6]
This compound (PTX) offers a more direct and specific mechanism of action, making it a powerful tool for studying the fundamental role of GABA-A receptor-mediated inhibition.
-
Advantages: Its direct channel-blocking mechanism is well-defined.[2][3] It is highly effective for inducing seizures in a wide range of species, including invertebrates like Drosophila, making it suitable for high-throughput genetic or compound screening.[14] It can be used to create focal seizure models through targeted brain administration.[11]
-
Disadvantages: It is highly toxic.[2] It is less commonly used for kindling models compared to PTZ.
Ultimately, PTZ is often the model of choice for general anticonvulsant screening and studies of epileptogenesis due to the wealth of comparative data and established protocols. This compound is an excellent alternative for studies requiring a very specific mechanism of GABA-A channel blockade or for use in high-throughput screening models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol - Wikipedia [en.wikipedia.org]
- 7. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the epileptogenic drug pentylenetetrazol on a cloned neuronal potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microperfusion of this compound in the hippocampus of chronic freely moving rats through microdialysis probes: a new method of induce partial and secondary generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 20. Increased neuronal nitric oxide synthase (nNOS) activity triggers this compound-induced seizures in rats and evidence for participation of nNOS mechanism in the action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Picrotoxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent neurotoxins like Picrotoxin. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to mitigate the risks associated with this powerful GABA-A receptor antagonist. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
This compound is a highly toxic substance that can be fatal if swallowed and harmful if absorbed through the skin.[1] It can cause severe irritation to the skin, eyes, and respiratory tract.[1][2] Symptoms of exposure can include headache, salivation, convulsions, and even death.[1][3] Therefore, a comprehensive understanding and implementation of safety measures are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is necessary to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this hazardous chemical.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double nitrile or chloroprene gloves are recommended.[1][4] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.[4] |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses or goggles should be worn at all times.[4] |
| Body Protection | Lab Coat | A properly sized lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is mandatory.[4] For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[5] |
| Respiratory Protection | Respirator | The use of a respirator is required under certain conditions, such as when the permissible exposure limit may be exceeded or during a chemical spill clean-up.[4] A full-face air-purifying respirator may be necessary if there is a potential for aerosolization of solutions.[4][5] Personnel must be trained and fit-tested for respirator use.[4] |
| Foot Protection | Closed-toe Shoes | Full-length pants and closed-toe shoes are required to ensure no skin is exposed between the shoe and ankle.[4] |
Toxicity Data at a Glance
Understanding the toxicity of this compound is crucial for risk assessment and safe handling. The following table provides key toxicity values.
| Route of Administration | Test Species | Lethal Dose (LD50/LDLo) |
| Oral | Human | 0.357 mg/kg (LDLo)[5][6] |
| Oral | Mouse | 15 mg/kg (LD50)[2] |
| Intraperitoneal | Rat | 1.99 mg/kg (LD50)[5][6] |
| Intravenous | Rat | 1.6 mg/kg (LD50)[5][6] |
| Subcutaneous | Rat | 2.88 mg/kg (LD50)[5] |
LD50: The dose that is lethal to 50% of the test population. LDLo: The lowest dose reported to have caused death.
Standard Operating Procedures for this compound
A clear and detailed operational plan is essential for the safe handling of this compound from acquisition to disposal.
1. Preparation and Handling:
-
Engineering Controls : All work with this compound, especially with powders or concentrated solutions, must be conducted in a certified ducted chemical fume hood or a HEPA-filtered biosafety cabinet.[1][4] The work area should be equipped with an eyewash station and a safety shower.[4]
-
Restricted Access : Clearly demarcate the work area and post warning signs indicating the presence of this compound.[1]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the substance.
-
Weighing and Reconstitution : Whenever possible, purchase this compound in quantities that can be dissolved at one time within the original vial to minimize handling of the powder.[1] If weighing is necessary, do so within the fume hood. When preparing solutions, use a pipette with a filtered tip.[1] this compound is soluble in ethanol, DMSO, and dimethylformamide (DMF).[7]
2. Spill Management:
-
Minor Spills (<5ml or 100µg) :
-
If comfortable, wear double nitrile gloves, a lab coat, and safety glasses/goggles to clean the spill.[1]
-
Use absorbent pads to contain the spill.[1]
-
Decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 30 minutes.[1][3]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[1]
-
-
Major Spills (>5ml or 100µg) or Airborne this compound :
3. Decontamination and Disposal:
-
Inactivation : this compound can be inactivated with a 10% bleach solution with a contact time of at least 30 minutes or by autoclaving at 121°C and 15 psi for one hour.[3]
-
Waste Disposal : All this compound waste, including contaminated PPE and labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][5] Needles and other sharps must be disposed of in a designated sharps container.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[4] Seek immediate medical attention.[4]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and emergency response workflow.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response workflow for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
